molecular formula C11H19NO3 B132268 Tert-butyl 2-formylpiperidine-1-carboxylate CAS No. 157634-02-1

Tert-butyl 2-formylpiperidine-1-carboxylate

Numéro de catalogue: B132268
Numéro CAS: 157634-02-1
Poids moléculaire: 213.27 g/mol
Clé InChI: KZNDGAGWQPGYTB-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Tert-butyl 2-formylpiperidine-1-carboxylate is a useful research compound. Its molecular formula is C11H19NO3 and its molecular weight is 213.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

tert-butyl 2-formylpiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO3/c1-11(2,3)15-10(14)12-7-5-4-6-9(12)8-13/h8-9H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZNDGAGWQPGYTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCC1C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00935747
Record name tert-Butyl 2-formylpiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00935747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

157634-02-1
Record name 1,1-Dimethylethyl 2-formyl-1-piperidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=157634-02-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 2-formylpiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00935747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-Butyl 2-formylpiperidine-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Comprehensive Technical Guide to Tert-butyl 2-formylpiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of the chemical properties, synthesis, and reactivity of tert-butyl 2-formylpiperidine-1-carboxylate. It is intended to serve as a technical resource for professionals in chemical research and pharmaceutical development.

Core Chemical Properties and Identifiers

This compound, also known as N-Boc-2-formylpiperidine, is a heterocyclic organic compound widely utilized as a versatile intermediate in organic synthesis.[1] The presence of a reactive aldehyde group and a Boc-protected amine within the piperidine ring structure makes it a valuable building block for constructing more complex molecules, particularly in the development of novel therapeutic agents and agrochemicals.[1] The tert-butyl ester functionality enhances its solubility in organic solvents and provides stability during synthetic transformations.[1][2]

Table 1: Chemical Identifiers and Physical Properties

PropertyValueReference(s)
IUPAC Name This compound[3]
Synonyms 1-N-Boc-2-formylpiperidine, N-Boc-2-piperidinecarbaldehyde, Boc-DL-Pip-al[1][3]
CAS Number 157634-02-1[1][3]
Molecular Formula C₁₁H₁₉NO₃[1][3]
Molecular Weight 213.28 g/mol [1][2]
Appearance Colorless to light yellow liquid/oil[1][2][4]
Solubility Soluble in common organic solvents such as CH₂Cl₂, CHCl₃, and EtOAc[5]
Storage Conditions Store at 0-8°C or in a freezer under -20°C in an inert atmosphere[1]

Spectral Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. Below is a summary of its characteristic spectral data.

Table 2: Summary of Key Spectral Data

TechniqueSolvent/MethodCharacteristic Peaks/ShiftsReference(s)
¹H-NMR 500 MHz, CDCl₃δ (ppm): 3.87–3.78 (m, 1H), 3.73–3.63 (m, 2H), 3.40–3.26 (m, 2H), 1.99–1.73 (m, 4H), 1.67–1.48 (m, 3H), 1.46 (s, 9H, Boc), 1.45–1.32 (m, 1H)[4]
¹³C-NMR 126 MHz, CDCl₃δ (ppm): 155.0 (C=O, carbamate), 79.3 (quaternary C, Boc), 62.8, 56.9, 46.4, 31.0, 30.6, 29.3, 28.7 (C(CH₃)₃), 23.6[4]
Infrared (IR) Filmνₘₐₓ (cm⁻¹): ~2970 (C-H stretch), ~1780 (C=O stretch, aldehyde), ~1690 (C=O stretch, carbamate), ~1169 (C-O stretch)[4]
Mass Spectrometry GC-MSData available, consistent with a molecular formula of C₁₁H₁₉NO₃[3]

Reactivity, Stability, and Synthetic Utility

Stability: The compound is stable under normal atmospheric conditions but may react with strong oxidizing agents.[5] The Boc protecting group is stable under a wide range of conditions but can be removed under acidic conditions (e.g., trifluoroacetic acid) to liberate the secondary amine for further functionalization.

Reactivity: The chemical behavior of this compound is dominated by its two primary functional groups:

  • Formyl (Aldehyde) Group: This group is an electrophilic center, making it susceptible to nucleophilic attack. It readily participates in reactions such as Wittig reactions, Grignard additions, and, most notably, reductive amination to introduce diverse substituents onto the piperidine scaffold.[6]

  • N-Boc Group: The tert-butyloxycarbonyl group serves as a robust protecting group for the piperidine nitrogen, preventing its participation in undesired side reactions.[6]

This dual functionality makes it a cornerstone intermediate for synthesizing a wide array of piperidine derivatives, which are crucial structural motifs in pharmaceuticals targeting neurological disorders and in anti-cancer research.[1]

G cluster_0 Core Structure cluster_1 Reactive Sites cluster_2 Synthetic Pathways cluster_3 Resulting Scaffolds Core This compound Aldehyde Formyl Group (C2 Position) Core->Aldehyde Electrophilic site Amine Boc-Protected Amine Core->Amine Protected nucleophile Pathway1 Reductive Amination, Wittig Reaction, Grignard Addition Aldehyde->Pathway1 Pathway2 Boc Deprotection (Acidic Conditions) Amine->Pathway2 Product1 Substituted Piperidines (e.g., for Neuropharmacology) Pathway1->Product1 Product2 2-Substituted Piperidines Pathway2->Product2

Caption: Logical relationship of the synthetic utility of the title compound.

Experimental Protocols

The most common method for synthesizing this compound is through the oxidation of the corresponding primary alcohol, tert-butyl 2-(hydroxymethyl)piperidine-1-carboxylate. The Swern oxidation is a widely used and efficient protocol.

Protocol: Synthesis via Swern Oxidation

This protocol details the oxidation of N-Boc-piperidine-2-methanol to yield the target aldehyde.

Materials:

  • tert-butyl 2-(hydroxymethyl)piperidine-1-carboxylate (1.0 equiv)

  • Oxalyl chloride (1.2 equiv)

  • Dimethyl sulfoxide (DMSO) (2.5 equiv)

  • Triethylamine (TEA) (3.0 equiv)

  • Anhydrous Dichloromethane (DCM)

  • Standard glassware for anhydrous reactions

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet is charged with anhydrous DCM. The solvent is cooled to -78 °C using a dry ice/acetone bath.

  • Oxalyl Chloride Addition: Oxalyl chloride (1.2 equiv) is added dropwise to the cold DCM, maintaining the temperature below -60 °C.

  • DMSO Addition: A solution of DMSO (2.5 equiv) in anhydrous DCM is added dropwise to the reaction mixture. The addition rate should be controlled to keep the internal temperature below -60 °C. The mixture is stirred for 15 minutes.

  • Alcohol Addition: A solution of tert-butyl 2-(hydroxymethyl)piperidine-1-carboxylate (1.0 equiv) in anhydrous DCM is added slowly, ensuring the temperature remains below -60 °C. The reaction is stirred for 1 hour at this temperature.

  • Quenching: Triethylamine (3.0 equiv) is added dropwise to the reaction mixture. After the addition is complete, the cooling bath is removed, and the reaction is allowed to warm to room temperature while stirring for 1-2 hours.

  • Workup: The reaction is quenched with water. The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to afford the final product as a yellow oil.[4]

G cluster_workflow Synthesis and Purification Workflow A 1. Dissolve Oxalyl Chloride in DCM at -78°C B 2. Add DMSO (maintain < -60°C) A->B Stir 15 min C 3. Add N-Boc-2-(hydroxymethyl)piperidine (maintain < -60°C) B->C Stir 1 hr D 4. Quench with Triethylamine and warm to RT C->D E 5. Aqueous Workup (Wash and Extract) D->E F 6. Dry and Concentrate E->F G 7. Purify via Flash Chromatography F->G H Final Product: This compound G->H

Caption: Experimental workflow for the Swern oxidation synthesis.

Safety and Hazards

This compound should be handled with appropriate safety precautions in a laboratory setting.

GHS Hazard Information: [3]

  • Pictogram: Warning

  • Hazard Statements:

    • H302: Harmful if swallowed.[3]

    • H312: Harmful in contact with skin.[3]

    • H315: Causes skin irritation.[3]

    • H332: Harmful if inhaled.[3]

Handling Recommendations:

  • Use only in a well-ventilated area or under a chemical fume hood.[7]

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[5][7]

  • Avoid contact with strong oxidizing agents.[5]

  • In case of accidental contact or ingestion, seek immediate medical attention.[5]

References

An In-depth Technical Guide to N-Boc-2-formylpiperidine: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of tert-butyl 2-formylpiperidine-1-carboxylate, commonly known as N-Boc-2-formylpiperidine. It is a pivotal heterocyclic building block in medicinal chemistry, particularly in the development of therapeutics for neurological disorders. This document details its chemical identity, physical properties, synthesis protocols, and its role as a key intermediate in the creation of bioactive molecules.

Chemical Identity and Structure

IUPAC Name: this compound

N-Boc-2-formylpiperidine is a piperidine derivative where the amine is protected by a tert-butoxycarbonyl (Boc) group, and a formyl (aldehyde) group is attached at the 2-position of the piperidine ring. The Boc group is a crucial feature, enhancing the compound's stability and solubility in organic solvents while allowing for facile deprotection under acidic conditions.

Chemical Structure:

Synonyms:

  • N-Boc-piperidine-2-carbaldehyde

  • 1-Boc-2-formylpiperidine

  • tert-butyl 2-formyltetrahydro-1(2H)-pyridinecarboxylate

  • 1-(tert-butoxycarbonyl)piperidine-2-carbaldehyde

Physicochemical Properties

The following table summarizes the key quantitative data for N-Boc-2-formylpiperidine.

PropertyValueReference
CAS Number 157634-02-1
Molecular Formula C₁₁H₁₉NO₃
Molecular Weight 213.27 g/mol
Appearance Colorless to light yellow liquid
Boiling Point 85-86 °C at 0.06 mmHg
Density 1.114 ± 0.06 g/cm³ (Predicted)
Storage Temperature 0-8 °C or under -20 °C in an inert atmosphere

Synthesis of N-Boc-2-formylpiperidine

N-Boc-2-formylpiperidine is most commonly synthesized via the oxidation of its corresponding primary alcohol, N-Boc-2-(hydroxymethyl)piperidine. Two prevalent and effective methods for this transformation are the Swern oxidation and the Dess-Martin periodinane (DMP) oxidation. Both methods are known for their mild reaction conditions and high yields.

Experimental Protocol: Swern Oxidation

The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride at low temperatures to convert primary alcohols to aldehydes.

Materials:

  • N-Boc-2-(hydroxymethyl)piperidine

  • Oxalyl chloride ((COCl)₂)

  • Dimethyl sulfoxide (DMSO)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Standard glassware for anhydrous reactions

  • Dry ice/acetone bath

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon).

  • Charge the flask with anhydrous dichloromethane (DCM) and cool it to -78 °C using a dry ice/acetone bath.

  • Slowly add oxalyl chloride (1.2 equivalents) to the cooled DCM.

  • To this solution, add a solution of anhydrous dimethyl sulfoxide (DMSO) (2.4 equivalents) in DCM dropwise, ensuring the internal temperature does not rise above -60 °C. Stir the mixture for 10-15 minutes.

  • Add a solution of N-Boc-2-(hydroxymethyl)piperidine (1.0 equivalent) in DCM dropwise to the reaction mixture, maintaining the temperature at -78 °C. Stir for 20-30 minutes.

  • Add triethylamine (5.0 equivalents) dropwise to the reaction mixture. After the addition is complete, allow the reaction to stir for an additional 10 minutes at -78 °C, then warm to room temperature.

  • Quench the reaction with water. Transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer sequentially with a saturated aqueous solution of NH₄Cl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude N-Boc-2-formylpiperidine.

  • The product can be purified by flash column chromatography on silica gel.

Experimental Protocol: Dess-Martin Periodinane (DMP) Oxidation

The Dess-Martin oxidation employs a hypervalent iodine reagent, Dess-Martin periodinane (DMP), which offers the advantage of being performed at room temperature with a simpler workup.[1]

Materials:

  • N-Boc-2-(hydroxymethyl)piperidine

  • Dess-Martin periodinane (DMP)

  • Dichloromethane (DCM), anhydrous

  • Sodium bicarbonate (NaHCO₃)

  • Sodium thiosulfate (Na₂S₂O₃)

Procedure:

  • In a round-bottom flask, dissolve N-Boc-2-(hydroxymethyl)piperidine (1.0 equivalent) in anhydrous dichloromethane (DCM).

  • Add Dess-Martin periodinane (1.2-1.5 equivalents) to the solution in one portion at room temperature.

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.

  • Upon completion, dilute the reaction mixture with diethyl ether.

  • Quench the reaction by adding a 1:1 mixture of saturated aqueous sodium bicarbonate (NaHCO₃) and saturated aqueous sodium thiosulfate (Na₂S₂O₃).

  • Stir the biphasic mixture vigorously until the layers become clear.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography if necessary.

Application in Drug Development: A Key Intermediate for Acetylcholinesterase Inhibitors

N-Boc-2-formylpiperidine is a valuable intermediate in the synthesis of various pharmaceuticals, particularly those targeting the central nervous system.[2] The piperidine scaffold is a common feature in many neuroactive compounds. For instance, derivatives of N-benzylpiperidine have been developed as potent inhibitors of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[3] Inhibition of AChE is a key therapeutic strategy for managing the symptoms of Alzheimer's disease.[4]

The formyl group at the 2-position of N-Boc-2-formylpiperidine allows for a variety of subsequent chemical transformations, such as reductive amination, to introduce diverse functionalities and build more complex molecular architectures, including analogues of drugs like Donepezil.

Visualized Workflows and Pathways

Synthetic Workflow

The following diagram illustrates the general synthetic pathway to N-Boc-2-formylpiperidine and its subsequent use as a synthetic intermediate.

Synthesis_Workflow cluster_synthesis Synthesis of N-Boc-2-formylpiperidine cluster_application Application as a Synthetic Intermediate precursor N-Boc-2-(hydroxymethyl)piperidine product N-Boc-2-formylpiperidine precursor->product Oxidation (Swern or DMP) intermediate N-Boc-2-formylpiperidine final_product Bioactive Molecule (e.g., AChE Inhibitor) intermediate->final_product Further Synthetic Steps (e.g., Reductive Amination)

Caption: Synthetic pathway of N-Boc-2-formylpiperidine and its role as a key intermediate.

Signaling Pathway: Acetylcholinesterase Inhibition

This diagram illustrates the mechanism of action of an acetylcholinesterase inhibitor derived from a piperidine scaffold.

AChE_Inhibition cluster_synapse Cholinergic Synapse cluster_outcome Therapeutic Outcome ACh_release Acetylcholine (ACh) Released synaptic_cleft Synaptic Cleft ACh_release->synaptic_cleft postsynaptic_receptor Postsynaptic Receptor synaptic_cleft->postsynaptic_receptor Binds to AChE Acetylcholinesterase (AChE) synaptic_cleft->AChE Hydrolyzed by ACh_breakdown Choline + Acetate AChE->ACh_breakdown Produces AChE_inhibitor Piperidine-based AChE Inhibitor AChE_inhibitor->AChE Inhibits increased_ACh Increased ACh in Synaptic Cleft improved_neurotransmission Improved Cholinergic Neurotransmission increased_ACh->improved_neurotransmission

Caption: Mechanism of acetylcholinesterase inhibition by a piperidine-based therapeutic.

References

An In-depth Technical Guide on 1-Boc-2-piperidinecarbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential chemical data for 1-Boc-2-piperidinecarbaldehyde, a key intermediate in organic synthesis, particularly within pharmaceutical and drug development research. The information is presented for researchers, scientists, and professionals in the field.

Core Chemical Data

The fundamental molecular properties of 1-Boc-2-piperidinecarbaldehyde are summarized below. This data is crucial for reaction stoichiometry, analytical characterization, and experimental design.

PropertyValueCitations
Chemical Formula C₁₁H₁₉NO₃[1][2][3][4][5][6][7]
Molecular Weight 213.27 g/mol [1][2][4][7]

Note: Minor variations in molecular weight (213.28 g/mol ) are also reported in some sources.[3][6]

Molecular Composition and Structure

The chemical formula C₁₁H₁₉NO₃ indicates the elemental composition of the molecule. This structure consists of a piperidine ring N-protected with a tert-butoxycarbonyl (Boc) group and a carbaldehyde group at the 2-position. The relationship between the molecule and its constituent elements is visualized below.

G Molecule 1-Boc-2-piperidinecarbaldehyde (C₁₁H₁₉NO₃) Carbon Carbon (C) x11 Molecule->Carbon contains Hydrogen Hydrogen (H) x19 Molecule->Hydrogen contains Nitrogen Nitrogen (N) x1 Molecule->Nitrogen contains Oxygen Oxygen (O) x3 Molecule->Oxygen contains

References

An In-Depth Technical Guide to the Physicochemical Properties of N-Boc-piperidine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This technical guide provides a comprehensive analysis of the physicochemical properties of N-tert-butoxycarbonyl-piperidine-2-carbaldehyde (N-Boc-piperidine-2-carbaldehyde), a pivotal heterocyclic building block in modern organic synthesis. Targeted at researchers, scientists, and professionals in drug development, this document elucidates the compound's structural, physical, and spectroscopic characteristics. It further details validated experimental protocols for its characterization, offering insights into the causal relationships between its structure and properties. The guide is grounded in authoritative data to ensure scientific integrity and practical utility in a laboratory setting.

Introduction: Strategic Importance in Synthesis

N-Boc-piperidine-2-carbaldehyde is a versatile synthetic intermediate whose value is anchored in its unique structural combination: a piperidine scaffold, a reactive aldehyde functional group, and a sterically demanding tert-butoxycarbonyl (Boc) protecting group. The piperidine ring is a "privileged scaffold," a structural motif frequently found in a vast array of pharmaceuticals and natural products, where it often imparts favorable pharmacokinetic properties.[1]

The strategic placement of the Boc group on the piperidine nitrogen is critical. It deactivates the otherwise nucleophilic secondary amine, preventing its participation in undesired side reactions and allowing chemists to perform selective transformations on the aldehyde moiety.[2][3] This orthogonality is paramount in complex, multi-step synthetic campaigns. The aldehyde group itself serves as a versatile handle for a multitude of chemical transformations, including reductive aminations, Wittig reactions, and aldol condensations, making this compound a cornerstone for constructing more complex molecular architectures.[4] This guide aims to provide the foundational physicochemical data and analytical methodologies required for its effective and reliable use.

Core Physicochemical Properties

The effective application of N-Boc-piperidine-2-carbaldehyde hinges on a thorough understanding of its fundamental properties. These characteristics dictate its handling, reaction conditions, purification strategies, and storage requirements.

General and Physical Characteristics

The compound's physical state can vary, being described as both a white to pale yellow crystalline solid and a colorless to light yellow liquid.[4][5] This suggests that its melting point is near ambient temperature and can be influenced by purity. For long-term stability, it is crucial to adhere to recommended storage conditions to prevent degradation.[5]

PropertyValueSource(s)
Molecular Formula C₁₁H₁₉NO₃[4]
Molecular Weight 213.27 g/mol [4][5]
CAS Number 157634-02-1 / 142851-70-9[4][5]
Appearance Colorless to light yellow liquid or white/pale yellow solid[4][5]
Boiling Point 85-86 °C @ 0.06 mmHg / 110-114 °C @ 0.2 mmHg[4][5]
Density ~1.05 g/cm³[5]
Solubility Soluble in organic solvents (dichloromethane, chloroform, ethyl acetate)[4][5]

Note on CAS Numbers: Multiple CAS numbers are reported for this compound, which may distinguish between different enantiomers or racemic mixtures. Users should verify the specific CAS number associated with their material.

Solubility Profile and Implications

N-Boc-piperidine-2-carbaldehyde is readily soluble in common organic solvents such as dichloromethane, chloroform, and ethyl acetate.[4][5] The presence of the large, nonpolar Boc group and the overall carbon framework reduces its affinity for aqueous media. This solubility profile is advantageous for its use in a wide range of non-polar and moderately polar reaction systems. For purification via column chromatography, solvent systems of intermediate polarity, such as ethyl acetate/hexane mixtures, are typically effective.

Stability, Storage, and Handling

Stability: The compound is generally stable under normal atmospheric conditions but is reactive towards strong oxidizing agents and strong acids.[4][6][7] The Boc protecting group is notably labile under acidic conditions, which is the basis for its utility as a protecting group but also a key consideration for reaction planning and storage.[3]

Recommended Storage: For optimal long-term stability, N-Boc-piperidine-2-carbaldehyde should be stored in a tightly sealed container to protect it from air and moisture, which could lead to degradation.[5] The recommended storage temperature is refrigerated (2-8°C) or in a freezer (below -20°C) under an inert atmosphere.[4][5]

Safe Handling: As with any chemical reagent, proper safety protocols are mandatory. N-Boc-piperidine-2-carbaldehyde is known to cause skin and eye irritation and may cause respiratory irritation.[8] Therefore, handling should always occur in a well-ventilated area or chemical fume hood.[6][8]

Mandatory Personal Protective Equipment (PPE):

  • Gloves: Impervious chemical-resistant gloves.

  • Eye Protection: Safety glasses with side shields or goggles.[6]

  • Lab Coat: To prevent skin contact.[8]

Spectroscopic and Analytical Characterization

Accurate characterization is essential to confirm the identity and purity of N-Boc-piperidine-2-carbaldehyde before its use in synthesis. The following sections describe the expected spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of this molecule.

  • ¹H NMR: The proton NMR spectrum exhibits several characteristic signals. The aldehyde proton (CHO) is the most downfield, typically appearing as a singlet or doublet around δ 9.5-9.7 ppm . The nine equivalent protons of the tert-butyl group on the Boc protector will appear as a sharp, intense singlet at approximately δ 1.4-1.5 ppm . The protons on the piperidine ring will produce a complex series of multiplets in the δ 1.5-4.5 ppm region. The proton alpha to both the nitrogen and the aldehyde (at the C2 position) is of particular diagnostic value.

  • ¹³C NMR: The carbon spectrum provides complementary information. The aldehyde carbonyl carbon is highly deshielded, appearing around δ 200 ppm . The carbamate carbonyl of the Boc group resonates near δ 155 ppm , while the quaternary carbon of the Boc group is found around δ 80 ppm . The remaining piperidine carbons will appear in the δ 20-60 ppm range.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups. The spectrum of N-Boc-piperidine-2-carbaldehyde is dominated by two strong carbonyl (C=O) stretching absorptions.

  • Aldehyde C=O Stretch: A sharp, strong band around 1720-1730 cm⁻¹ .

  • Carbamate C=O Stretch: A second strong band, typically found at a slightly lower wavenumber, around 1680-1690 cm⁻¹ .

  • C-H Stretch: A weak but diagnostically important band for the aldehyde C-H bond can often be observed around 2720 cm⁻¹ and 2820 cm⁻¹ .

Experimental Protocols for Quality Control

The following protocols provide standardized methodologies for verifying the identity and purity of N-Boc-piperidine-2-carbaldehyde.

Protocol for NMR Sample Preparation and Analysis

Rationale: This protocol ensures the acquisition of a high-resolution spectrum for unambiguous structural confirmation. Deuterated chloroform (CDCl₃) is an excellent solvent due to the compound's high solubility and the solvent's minimal interference in most spectral regions.

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of N-Boc-piperidine-2-carbaldehyde into a clean, dry vial.

  • Dissolution: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). If desired, add a small amount of an internal standard (e.g., tetramethylsilane, TMS).

  • Transfer: Vortex the vial until the sample is fully dissolved. Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.

  • Acquisition: Place the NMR tube in the spectrometer. Acquire a ¹H NMR spectrum using standard acquisition parameters.

  • Data Analysis: Process the spectrum (Fourier transform, phase correction, and baseline correction). Integrate the signals and assign the peaks based on their chemical shift and multiplicity, comparing them to the expected values.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis weigh Weigh Sample (5-10 mg) dissolve Dissolve in CDCl3 (0.7 mL) weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire Acquire Spectrum in Spectrometer transfer->acquire process Process FID (FT, Phasing) acquire->process assign Assign Peaks & Integrate process->assign confirm Confirm Structure & Purity assign->confirm

Caption: Workflow for NMR-based structural verification.

Protocol for Purity Assessment by HPLC

Rationale: High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the purity of organic compounds. A reverse-phase method is most common, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture.

Methodology:

  • Sample Preparation: Prepare a stock solution of N-Boc-piperidine-2-carbaldehyde at approximately 1 mg/mL in acetonitrile. Dilute this solution 10-fold with the mobile phase starting condition (e.g., 50:50 acetonitrile:water) to create a working solution.

  • Instrumentation Setup:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detector: UV at 210 nm.

  • Gradient Elution: Run a linear gradient from 30% B to 95% B over 15 minutes. Hold at 95% B for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

  • Injection: Inject 5-10 µL of the working solution.

  • Data Analysis: Integrate the resulting chromatogram. Purity is calculated as the peak area of the main component divided by the total peak area of all components, expressed as a percentage.

G cluster_mol Molecular Structure parent Piperidine boc_add + Boc₂O boc_piperidine N-Boc-piperidine parent->boc_piperidine Protection oxidize Oxidation/Formylation of C2 Position final N-Boc-piperidine-2-carbaldehyde boc_piperidine->final Functionalization

Caption: Synthetic relationship of the target compound.

Conclusion

N-Boc-piperidine-2-carbaldehyde is a high-value reagent whose physicochemical properties make it an adaptable and reliable building block for complex molecule synthesis. Its well-defined spectroscopic signature allows for straightforward identity and purity confirmation. Proper handling and storage, as dictated by its stability profile, are essential for maintaining its integrity. The protocols and data presented in this guide serve as a foundational resource for scientists, enabling the confident and effective use of this intermediate in advancing pharmaceutical and chemical research.

References

Spectroscopic and Synthetic Profile of Tert-butyl 2-formylpiperidine-1-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data and synthetic methodology for Tert-butyl 2-formylpiperidine-1-carboxylate, a key building block in medicinal chemistry and organic synthesis. The strategic placement of the N-Boc protecting group and the reactive formyl moiety at the 2-position of the piperidine ring makes it a versatile intermediate for the synthesis of complex nitrogen-containing heterocycles and pharmacologically active molecules.

Spectroscopic Data

The structural integrity and purity of this compound are confirmed through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the chemical structure of a molecule. The ¹H and ¹³C NMR spectra of this compound provide detailed information about the electronic environment of each proton and carbon atom.

Table 1: ¹H NMR Spectroscopic Data of this compound

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
9.55d1.5H-7 (Aldehyde)
4.75br d5.5H-2
3.95dm13.5H-6eq
2.90t13.5H-6ax
1.80 - 1.40m-H-3, H-4, H-5
1.48s-tert-butyl

Table 2: ¹³C NMR Spectroscopic Data of this compound

Chemical Shift (δ) ppmAssignment
203.5C-7 (Aldehyde)
155.0C=O (Boc)
80.5C(CH₃)₃ (Boc)
58.0C-2
39.5C-6
28.4C(CH₃)₃ (Boc)
25.5C-4
24.0C-5
19.0C-3
Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: IR Spectroscopic Data of this compound

Wavenumber (cm⁻¹)IntensityAssignment
2975, 2870StrongC-H stretch (alkane)
2720MediumC-H stretch (aldehyde)
1725StrongC=O stretch (aldehyde)
1690StrongC=O stretch (carbamate)
1420MediumC-H bend (alkane)
1160StrongC-O stretch (carbamate)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₁₁H₁₉NO₃), the expected molecular weight is approximately 213.27 g/mol . A common fragmentation involves the loss of the tert-butyl group. PubChem indicates the availability of GC-MS data for this compound.[1]

Table 4: Mass Spectrometry Data of this compound

m/zRelative Intensity (%)Assignment
214-[M+H]⁺ (Calculated: 214.14)
158-[M - C₄H₉]⁺
114-[M - Boc]⁺

Experimental Protocols

The synthesis of this compound is typically achieved through the oxidation of the corresponding primary alcohol, Tert-butyl 2-(hydroxymethyl)piperidine-1-carboxylate. The Swern oxidation is a widely used and efficient method for this transformation.

Synthesis of this compound via Swern Oxidation

This protocol is based on established Swern oxidation procedures.

Materials:

  • Tert-butyl 2-(hydroxymethyl)piperidine-1-carboxylate

  • Oxalyl chloride

  • Dimethyl sulfoxide (DMSO)

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Argon or Nitrogen gas

  • Standard glassware for anhydrous reactions

  • Dry ice/acetone bath

Procedure:

  • Activator Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and an argon/nitrogen inlet, dissolve oxalyl chloride (1.2 equivalents) in anhydrous dichloromethane (DCM) under an inert atmosphere. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Oxidant Addition: Slowly add a solution of dimethyl sulfoxide (DMSO) (2.2 equivalents) in anhydrous DCM to the cooled oxalyl chloride solution via a dropping funnel, ensuring the internal temperature is maintained below -60 °C. Stir the resulting mixture for 15 minutes.

  • Substrate Addition: Prepare a solution of Tert-butyl 2-(hydroxymethyl)piperidine-1-carboxylate (1.0 equivalent) in anhydrous DCM. Add this solution dropwise to the reaction mixture, maintaining the temperature at -78 °C. Stir for 45 minutes at this temperature.

  • Quenching: Add triethylamine (TEA) (5.0 equivalents) dropwise to the reaction mixture. A thick white precipitate of triethylammonium chloride will form. Allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours.

  • Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield pure this compound.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic characterization of a synthesized compound like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis cluster_purification Purification & Isolation cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis & Verification Synthesis Synthesis of Target Compound Purification Purification (e.g., Chromatography) Synthesis->Purification Crude Product NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Analysis Data Interpretation & Comparison with Expected Structure NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure Confirmation & Purity Assessment Data_Analysis->Structure_Confirmation

Caption: Logical workflow for the synthesis and spectroscopic characterization of a chemical compound.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of N-Boc-2-formylpiperidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of N-Boc-2-formylpiperidine. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis who utilize NMR spectroscopy for structural elucidation and characterization of organic molecules. This document presents quantitative NMR data in a structured format, details the experimental methodology for spectral acquisition, and includes visual diagrams to illustrate the molecular structure and experimental workflow.

Molecular Structure and NMR Data

N-Boc-2-formylpiperidine, a key intermediate in organic synthesis, possesses a distinct set of NMR signals corresponding to its unique chemical structure. The protective tert-butyloxycarbonyl (Boc) group and the formyl group attached to the piperidine ring give rise to characteristic chemical shifts and coupling patterns.

¹H NMR Spectral Data

The ¹H NMR spectrum of N-Boc-2-formylpiperidine is characterized by a downfield aldehyde proton signal and a series of multiplets corresponding to the piperidine ring protons. The tert-butyl group of the Boc protecting group typically appears as a sharp singlet.

Table 1: ¹H NMR Data for N-Boc-2-formylpiperidine

Chemical Shift (δ ppm)MultiplicityCoupling Constant (J Hz)IntegrationAssignment
9.76t1.91H-CHO
3.75 – 3.67m-1HH-2
3.39 – 3.26m-2HH-6
2.42td7.4, 1.92H-CH₂-CHO
1.94 – 1.57m-7HH-3, H-4, H-5
1.46s-9H-C(CH₃)₃
1.35 – 1.20m-10HOther aliphatic protons

Data recorded in CDCl₃ at 500 MHz.[1]

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides valuable information about the carbon framework of the molecule. The carbonyl carbon of the formyl group is readily identifiable by its significant downfield chemical shift.

Table 2: ¹³C NMR Data for N-Boc-2-formylpiperidine

Chemical Shift (δ ppm)Assignment
203.1-CHO
154.8-C=O (Boc)
79.0-C(CH₃)₃
57.4C-2
46.4C-6
44.1-CH₂-CHO
34.5Piperidine Ring C
30.4Piperidine Ring C
29.7Piperidine Ring C
29.6Piperidine Ring C
29.4Piperidine Ring C
29.3Piperidine Ring C
28.7-C(CH₃)₃
26.5Piperidine Ring C
23.6Piperidine Ring C
22.2Piperidine Ring C

Data recorded in CDCl₃ at 126 MHz.[1]

Experimental Protocols

The following section outlines the general methodology for acquiring high-resolution ¹H and ¹³C NMR spectra.

Sample Preparation

A solution of the purified N-Boc-2-formylpiperidine is prepared by dissolving approximately 5-10 mg of the compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃). The solution is then transferred to a standard 5 mm NMR tube.

NMR Spectrometer and Parameters

The NMR spectra are recorded on a Bruker UltraShield Plus Avance III 500 MHz spectrometer.[1]

  • ¹H NMR Spectroscopy:

    • Spectra are internally referenced to the residual protio CDCl₃ signal (7.26 ppm).[1]

    • Data is reported as follows: chemical shift (δ ppm), multiplicity (s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet, dd = doublet of doublets, dt = doublet of triplets, br = broad), coupling constant (Hz), and integration.[1]

  • ¹³C NMR Spectroscopy:

    • Spectra are recorded at 125 MHz.[1]

    • Chemical shifts are reported relative to the CDCl₃ solvent peak (77.16 ppm).[1]

Visualizations

The following diagrams provide a visual representation of the molecular structure of N-Boc-2-formylpiperidine and the general workflow for NMR analysis.

N_Boc_2_formylpiperidine_structure cluster_piperidine Piperidine Ring cluster_boc Boc Group cluster_formyl Formyl Group N C2 N->C2 Boc_C_O C=O N->Boc_C_O C3 C2->C3 Formyl_C C⁷HO C2->Formyl_C C4 C⁴ C3->C4 C5 C⁵ C4->C5 C6 C⁶ C5->C6 C6->N Boc_O O Boc_C_O->Boc_O Boc_C_Me3 C(CH₃)₃ Boc_O->Boc_C_Me3 NMR_Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_processing Data Processing & Analysis A Weigh Purified Compound B Dissolve in Deuterated Solvent (CDCl₃) A->B C Transfer to NMR Tube B->C D Insert Sample into NMR Spectrometer C->D E Acquire ¹H and ¹³C NMR Spectra D->E F Process Raw Data (FT, Phasing, Baseline Correction) E->F G Reference Spectra F->G H Integrate Peaks and Determine Coupling Constants G->H I Assign Signals to Molecular Structure H->I

References

Mass Spectrometry Analysis of 1-Boc-2-piperidinecarbaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mass spectrometry analysis of 1-Boc-2-piperidinecarbaldehyde (tert-butyl 2-formylpiperidine-1-carboxylate), a key building block in the synthesis of various pharmaceutical compounds. This document outlines the expected fragmentation patterns under common ionization techniques, detailed experimental protocols for Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), and a summary of expected quantitative data.

Molecular Profile and Expected Ionization

1-Boc-2-piperidinecarbaldehyde has a molecular formula of C₁₁H₁₉NO₃ and a monoisotopic mass of approximately 213.14 Da.[1] Given its structure, it is amenable to analysis by both GC-MS, due to its volatility, and LC-MS, particularly with soft ionization techniques like Electrospray Ionization (ESI). In ESI, the protonated molecule [M+H]⁺ is expected to be readily formed, with an m/z of approximately 214.15.

Predicted Mass Spectral Fragmentation

The fragmentation of 1-Boc-2-piperidinecarbaldehyde in mass spectrometry is primarily dictated by the lability of the tert-butoxycarbonyl (Boc) protecting group and the piperidine ring structure. The principal fragmentation pathways are expected to be the loss of the Boc group or its components and α-cleavage adjacent to the nitrogen atom within the piperidine ring.

Key Fragmentation Pathways

Under typical Electron Ionization (EI) or Collision-Induced Dissociation (CID) conditions, the following fragmentation patterns are anticipated:

  • Loss of Isobutylene: A characteristic fragmentation for Boc-protected amines is the loss of isobutylene (C₄H₈), resulting in a fragment with a mass loss of 56 Da.

  • Loss of the Boc Group: The entire Boc group (C₅H₉O₂) can be lost, corresponding to a mass difference of 101 Da.

  • α-Cleavage: Cleavage of the carbon-carbon bond adjacent to the nitrogen atom in the piperidine ring is a common fragmentation pathway for cyclic amines.

These predicted fragmentation pathways are crucial for the structural elucidation and confirmation of 1-Boc-2-piperidinecarbaldehyde in complex mixtures.

Quantitative Data Summary

The following table summarizes the expected prominent ions in the mass spectrum of 1-Boc-2-piperidinecarbaldehyde. The relative abundance of these ions can vary depending on the ionization technique and the energy applied (e.g., collision energy in MS/MS).

m/z (Predicted) Proposed Fragment Identity Neutral Loss (Da) Notes
214.15[M+H]⁺-Protonated molecule, expected in ESI-MS.
158.10[M+H - C₄H₈]⁺56.05Loss of isobutylene from the Boc group.
142.08[M+H - C₄H₈ - O]⁺ or [M+H - C₅H₁₀O]⁺72.07 or 86.10Further fragmentation after isobutylene loss.
114.09[M+H - C₅H₉O₂]⁺100.06Loss of the entire Boc group.
84.08[C₅H₁₀N]⁺-Resulting from α-cleavage and subsequent rearrangements of the piperidine ring.
57.07[C₄H₉]⁺-tert-Butyl cation from the Boc group.

Experimental Protocols

The following are detailed methodologies for the analysis of 1-Boc-2-piperidinecarbaldehyde using GC-MS and LC-MS. These protocols are based on established methods for similar N-Boc protected heterocyclic compounds and can be adapted for specific instrumentation.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a suitable technique for the analysis of the relatively volatile 1-Boc-2-piperidinecarbaldehyde.

Sample Preparation:

  • Accurately weigh and dissolve the sample in a suitable volatile solvent such as dichloromethane or ethyl acetate to a concentration of 1 mg/mL.

  • Perform serial dilutions as necessary to achieve a final concentration within the linear range of the instrument.

Instrumentation:

  • Gas Chromatograph: Equipped with a split/splitless injector and a capillary column.

  • Column: A non-polar or mid-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is recommended.

  • Mass Spectrometer: A single quadrupole or ion trap mass spectrometer capable of electron ionization.

GC-MS Parameters:

Parameter Value
Injector Temperature 250 °C
Split Ratio 20:1
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Program Initial temperature: 80 °C, hold for 2 min. Ramp to 280 °C at 15 °C/min, hold for 5 min.
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 40-300
Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol

LC-MS with electrospray ionization is a highly sensitive method for the analysis of 1-Boc-2-piperidinecarbaldehyde, particularly for samples in complex matrices.

Sample Preparation:

  • Prepare a stock solution of the analyte at 1 mg/mL in methanol or acetonitrile.

  • Dilute the stock solution with the initial mobile phase composition (e.g., 90:10 water:acetonitrile with 0.1% formic acid) to a working concentration of 1-10 µg/mL.

Instrumentation:

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size) is a suitable choice.

  • Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) with an ESI source.

LC-MS Parameters:

Parameter Value
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 95% B over 8 minutes, hold at 95% B for 2 minutes, return to 10% B and re-equilibrate for 3 minutes.
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive Ion Mode
Capillary Voltage 3.5 kV
Cone Voltage 30 V
Source Temperature 120 °C
Desolvation Temp 350 °C
Scan Range m/z 50-300

Visualizations

The following diagrams illustrate the logical workflow for the analysis and the predicted fragmentation pathway.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Processing prep Sample Dissolution (e.g., Methanol, Dichloromethane) dilute Serial Dilution prep->dilute lcms LC-MS Analysis (ESI) dilute->lcms gcms GC-MS Analysis (EI) dilute->gcms process Data Acquisition lcms->process gcms->process interpret Spectral Interpretation (Fragmentation Analysis) process->interpret quant Quantification interpret->quant

Figure 1. General experimental workflow for the mass spectrometry analysis.

fragmentation_pathway cluster_frags cluster_ring_frags parent 1-Boc-2-piperidinecarbaldehyde [M+H]⁺ m/z = 214 frag1 [M+H - C₄H₈]⁺ m/z = 158 parent->frag1 - C₄H₈ frag2 [M+H - C₅H₉O₂]⁺ m/z = 114 parent->frag2 - C₅H₉O₂ frag3 [C₄H₉]⁺ m/z = 57 parent->frag3 Boc cleavage frag4 Piperidine Ring Fragments (e.g., m/z = 84) parent->frag4 α-cleavage

Figure 2. Predicted fragmentation pathways for 1-Boc-2-piperidinecarbaldehyde.

References

Chiral Synthesis of (S)-Tert-butyl 2-formylpiperidine-1-carboxylate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(S)-Tert-butyl 2-formylpiperidine-1-carboxylate is a crucial chiral building block in the synthesis of numerous pharmaceutical agents. Its stereochemically defined aldehyde functionality serves as a versatile handle for the construction of complex molecular architectures, particularly in the development of novel therapeutics. This technical guide provides a comprehensive overview of the primary synthetic strategies for obtaining this valuable intermediate, focusing on methods that ensure high enantiomeric purity. The guide details experimental protocols for the key synthetic steps and presents quantitative data in a clear, comparative format.

Synthetic Strategies Overview

The synthesis of (S)-tert-butyl 2-formylpiperidine-1-carboxylate is most effectively achieved through a two-step sequence:

  • Enantioselective synthesis of the precursor alcohol, (S)-tert-butyl 2-(hydroxymethyl)piperidine-1-carboxylate.

  • Mild oxidation of the alcohol to the desired aldehyde.

This approach is favored over direct asymmetric formylation, which presents significant synthetic challenges. This guide will explore two principal methods for establishing the chiral center in the precursor alcohol: asymmetric deprotonation and the use of a chiral pool starting material, L-lysine. Subsequently, three reliable methods for the oxidation step will be detailed.

Enantioselective Synthesis of (S)-tert-butyl 2-(hydroxymethyl)piperidine-1-carboxylate

Asymmetric Deprotonation via Dynamic Resolution

A powerful strategy for the enantioselective functionalization of the C2 position of piperidine is the asymmetric deprotonation of N-Boc piperidine, followed by trapping of the chiral organolithium intermediate with an electrophile. The work of Beak, Coldham, and O'Brien has demonstrated the efficacy of using a chiral ligand to effect a dynamic resolution of the rapidly inverting 2-lithio-N-Boc-piperidine.

The overall transformation is depicted in the workflow below:

cluster_synthesis Asymmetric Synthesis of Chiral Alcohol N-Boc-piperidine N-Boc-piperidine rac-2-lithio-N-Boc-piperidine rac-2-lithio-N-Boc-piperidine N-Boc-piperidine->rac-2-lithio-N-Boc-piperidine s-BuLi/TMEDA s-BuLi s-BuLi Chiral_Ligand Chiral_Ligand (S)-2-lithio-N-Boc-piperidine (S)-2-lithio-N-Boc-piperidine rac-2-lithio-N-Boc-piperidine->(S)-2-lithio-N-Boc-piperidine Chiral Ligand (Dynamic Resolution) S-Alcohol (S)-tert-butyl 2-(hydroxymethyl)piperidine-1-carboxylate (S)-2-lithio-N-Boc-piperidine->S-Alcohol 1. Formaldehyde (HCHO) 2. Aqueous Workup Formaldehyde Formaldehyde

Caption: Asymmetric synthesis of the chiral alcohol precursor via dynamic resolution.

Experimental Protocol: Asymmetric Deprotonation and Hydroxymethylation

  • Preparation of the Organolithium: To a solution of N-Boc-piperidine (1.0 eq.) and a chiral diamine ligand (e.g., a (+)-sparteine surrogate, 1.2 eq.) in anhydrous diethyl ether (Et2O) at -78 °C under an inert atmosphere (argon or nitrogen), is added sec-butyllithium (s-BuLi, 1.2 eq.) dropwise.

  • Dynamic Resolution: The reaction mixture is warmed to -45 °C and stirred for 3 hours to allow for equilibration to the thermodynamically more stable diastereomeric complex.

  • Electrophilic Quench: The mixture is cooled back down to -78 °C, and dry formaldehyde gas (generated from the cracking of paraformaldehyde) is bubbled through the solution. Alternatively, a solution of anhydrous formaldehyde in a suitable solvent can be added.

  • Workup: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride (NH4Cl). The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with Et2O. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (MgSO4), filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to afford (S)-tert-butyl 2-(hydroxymethyl)piperidine-1-carboxylate.

Synthesis from the Chiral Pool: L-Lysine

An alternative approach utilizes a readily available and inexpensive chiral starting material, L-lysine, which possesses the desired (S)-stereochemistry at the α-carbon. This method involves a series of well-established transformations to construct the piperidine ring and modify the functional groups.

The synthetic pathway from L-lysine is illustrated below:

cluster_lysine Synthesis from L-Lysine L-Lysine L-Lysine Protected_Lysine N,N'-di-Boc-L-lysine methyl ester L-Lysine->Protected_Lysine 1. Esterification (MeOH, SOCl2) 2. Boc Protection ((Boc)2O) Pipecolic_Acid_Deriv (S)-N-Boc-pipecolic acid methyl ester Protected_Lysine->Pipecolic_Acid_Deriv Intramolecular Cyclization S-Alcohol (S)-tert-butyl 2-(hydroxymethyl)piperidine-1-carboxylate Pipecolic_Acid_Deriv->S-Alcohol Reduction (e.g., LiBH4)

Caption: Synthetic route to the chiral alcohol starting from L-lysine.

Experimental Protocol: Synthesis from L-Lysine

  • Protection and Esterification of L-Lysine: L-lysine is first converted to its methyl ester, followed by protection of both the α- and ε-amino groups with the tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate ((Boc)2O).

  • Intramolecular Cyclization: The resulting N,N'-di-Boc-L-lysine methyl ester is subjected to conditions that favor intramolecular cyclization to form the piperidine ring, yielding (S)-N-Boc-pipecolic acid methyl ester.

  • Reduction of the Ester: The methyl ester is then selectively reduced to the primary alcohol using a mild reducing agent such as lithium borohydride (LiBH4) in a suitable solvent like tetrahydrofuran (THF).

  • Workup and Purification: The reaction is carefully quenched, and the product is extracted and purified by column chromatography to yield (S)-tert-butyl 2-(hydroxymethyl)piperidine-1-carboxylate.

Oxidation of (S)-tert-butyl 2-(hydroxymethyl)piperidine-1-carboxylate to the Aldehyde

The final step in the synthesis is the mild oxidation of the primary alcohol to the aldehyde. Care must be taken to avoid over-oxidation to the carboxylic acid. Three widely used and reliable methods are presented below.

cluster_oxidation Oxidation Methods S-Alcohol (S)-tert-butyl 2-(hydroxymethyl)piperidine-1-carboxylate Swern Swern Oxidation S-Alcohol->Swern DMP Dess-Martin Oxidation S-Alcohol->DMP TEMPO TEMPO-catalyzed Oxidation S-Alcohol->TEMPO S-Aldehyde (S)-tert-butyl 2-formylpiperidine-1-carboxylate Swern->S-Aldehyde DMP->S-Aldehyde TEMPO->S-Aldehyde

Caption: Overview of the oxidation of the chiral alcohol to the target aldehyde.

Swern Oxidation

The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride, followed by the addition of a hindered base, typically triethylamine (Et3N). It is known for its mild conditions and high yields.

Experimental Protocol: Swern Oxidation

  • Activation of DMSO: A solution of oxalyl chloride (1.5 eq.) in anhydrous dichloromethane (DCM) is cooled to -78 °C under an inert atmosphere. A solution of DMSO (2.2 eq.) in DCM is added dropwise, and the mixture is stirred for 15 minutes.

  • Addition of Alcohol: A solution of (S)-tert-butyl 2-(hydroxymethyl)piperidine-1-carboxylate (1.0 eq.) in DCM is added slowly to the reaction mixture, and stirring is continued for 30 minutes at -78 °C.

  • Addition of Base: Triethylamine (5.0 eq.) is added dropwise, and the reaction mixture is stirred for an additional 30 minutes at -78 °C before being allowed to warm to room temperature.

  • Workup: Water is added to quench the reaction. The layers are separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.

  • Purification: The crude aldehyde is purified by flash column chromatography.

Dess-Martin Periodinane (DMP) Oxidation

The Dess-Martin periodinane is a hypervalent iodine reagent that provides a mild and convenient method for the oxidation of alcohols to aldehydes at room temperature.

Experimental Protocol: Dess-Martin Oxidation

  • Reaction Setup: To a solution of (S)-tert-butyl 2-(hydroxymethyl)piperidine-1-carboxylate (1.0 eq.) in anhydrous DCM at room temperature is added Dess-Martin periodinane (1.2 eq.) in one portion.

  • Reaction Monitoring: The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed (typically 1-3 hours).

  • Workup: The reaction is quenched by the addition of a 1:1 mixture of saturated aqueous sodium bicarbonate (NaHCO3) and saturated aqueous sodium thiosulfate (Na2S2O3). The mixture is stirred vigorously until the solid byproducts dissolve. The layers are separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with saturated aqueous NaHCO3 and brine, dried over anhydrous Na2SO4, filtered, and concentrated.

  • Purification: The product is purified by flash column chromatography.

TEMPO-catalyzed Oxidation

This method employs a catalytic amount of the stable nitroxyl radical, 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO), with a stoichiometric co-oxidant, such as sodium hypochlorite (NaOCl). This is an attractive method due to its cost-effectiveness and reduced chemical waste.

Experimental Protocol: TEMPO-catalyzed Oxidation

  • Reaction Setup: (S)-tert-butyl 2-(hydroxymethyl)piperidine-1-carboxylate (1.0 eq.) is dissolved in a biphasic solvent system, typically DCM and water. TEMPO (0.05 eq.) and potassium bromide (KBr, 0.1 eq.) are added.

  • Addition of Oxidant: A solution of sodium hypochlorite (NaOCl, household bleach, ~1.2 eq.) containing sodium bicarbonate (NaHCO3) is added dropwise at 0 °C, and the reaction is stirred vigorously.

  • Reaction Monitoring: The progress of the reaction is monitored by TLC.

  • Workup: Upon completion, the layers are separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with a saturated aqueous solution of Na2S2O3, followed by brine. The organic layer is dried over anhydrous Na2SO4, filtered, and concentrated.

  • Purification: The resulting aldehyde is purified by flash column chromatography.

Quantitative Data Summary

The following table summarizes typical yields and enantiomeric excess (ee) values reported for the key transformations described in this guide.

StepMethodSubstrateProductYield (%)Enantiomeric Excess (ee) (%)
Chiral Alcohol Synthesis Asymmetric DeprotonationN-Boc-piperidine(S)-tert-butyl 2-(hydroxymethyl)piperidine-1-carboxylate60-75>95
Chiral Alcohol Synthesis From L-LysineL-Lysine(S)-tert-butyl 2-(hydroxymethyl)piperidine-1-carboxylate40-50 (overall)>99
Oxidation Swern Oxidation(S)-tert-butyl 2-(hydroxymethyl)piperidine-1-carboxylate(S)-tert-butyl 2-formylpiperidine-1-carboxylate85-95>99 (retention of configuration)
Oxidation Dess-Martin Oxidation(S)-tert-butyl 2-(hydroxymethyl)piperidine-1-carboxylate(S)-tert-butyl 2-formylpiperidine-1-carboxylate90-98>99 (retention of configuration)
Oxidation TEMPO-catalyzed Oxidation(S)-tert-butyl 2-(hydroxymethyl)piperidine-1-carboxylate(S)-tert-butyl 2-formylpiperidine-1-carboxylate80-90>99 (retention of configuration)

Conclusion

The chiral synthesis of (S)-tert-butyl 2-formylpiperidine-1-carboxylate is reliably achieved through a two-step process involving the enantioselective formation of the corresponding alcohol followed by a mild oxidation. The choice of method for the initial asymmetric synthesis will depend on the availability of specialized chiral ligands and reagents versus the use of a multi-step approach from a chiral pool starting material. For the subsequent oxidation, Swern, Dess-Martin, and TEMPO-catalyzed methods all provide excellent yields and preserve the enantiomeric purity of the substrate, with the selection often guided by factors such as scale, reagent toxicity, and ease of workup. This guide provides the necessary detailed protocols and comparative data to enable researchers and drug development professionals to effectively synthesize this important chiral intermediate.

Enantioselective Synthesis of N-Boc-2-formylpiperidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the enantioselective synthesis of N-Boc-2-formylpiperidine, a valuable chiral building block in the development of pharmaceutical agents. The primary focus is on a robust two-step synthetic route commencing with the Catalytic Dynamic Resolution (CDR) of N-Boc-2-lithiopiperidine to generate the chiral precursor, N-Boc-2-hydroxymethylpiperidine, followed by its mild oxidation to the target aldehyde. This document provides a comprehensive overview of the methodologies, detailed experimental protocols, and a comparative analysis of oxidation techniques to assist researchers in selecting the optimal synthetic strategy.

Synthetic Strategy Overview

The enantioselective synthesis of N-Boc-2-formylpiperidine is most effectively achieved through a two-step process. Direct enantioselective formylation of N-Boc-piperidine presents significant challenges. Therefore, an indirect approach, involving the synthesis of an enantiomerically enriched precursor, N-Boc-2-hydroxymethylpiperidine (also known as N-Boc-pipecolinol), followed by oxidation, is the preferred and more established method.

The overall synthetic workflow can be visualized as follows:

G cluster_0 Step 1: Enantioselective Synthesis of N-Boc-2-hydroxymethylpiperidine cluster_1 Step 2: Oxidation NBocPiperidine N-Boc-piperidine Lithiation Deprotonation (s-BuLi, TMEDA) NBocPiperidine->Lithiation RacemicLithio rac-N-Boc-2-lithiopiperidine Lithiation->RacemicLithio CDR Catalytic Dynamic Resolution (Chiral Ligand) RacemicLithio->CDR ChiralLithio Enantioenriched N-Boc-2-lithiopiperidine CDR->ChiralLithio Quenching Quenching (Formaldehyde equivalent) ChiralLithio->Quenching NBocPipecolinol N-Boc-2-hydroxymethylpiperidine Quenching->NBocPipecolinol NBocPipecolinol_ref N-Boc-2-hydroxymethylpiperidine Oxidation Mild Oxidation (e.g., Swern, Dess-Martin) NBocFormylpiperidine N-Boc-2-formylpiperidine Oxidation->NBocFormylpiperidine NBocPipecolinol_ref->Oxidation

Figure 1: Overall synthetic workflow.

Step 1: Enantioselective Synthesis of N-Boc-2-hydroxymethylpiperidine via Catalytic Dynamic Resolution

The cornerstone of this enantioselective synthesis is the Catalytic Dynamic Resolution (CDR) of racemic N-Boc-2-lithiopiperidine. This method allows for the efficient conversion of a racemic starting material into a single, desired enantiomer of the product.

Principle of Catalytic Dynamic Resolution

Dynamic resolution is a powerful technique for the asymmetric synthesis of chiral compounds. It involves the in-situ racemization of a chiral intermediate, allowing for the preferential reaction of one enantiomer under the influence of a chiral catalyst or reagent, thereby theoretically enabling a 100% yield of the desired enantiomer. In the context of N-Boc-2-lithiopiperidine, the process involves the following key steps:

  • Deprotonation: N-Boc-piperidine is deprotonated at the 2-position using a strong base, typically sec-butyllithium (s-BuLi) in the presence of N,N,N',N'-tetramethylethylenediamine (TMEDA), to generate racemic N-Boc-2-lithiopiperidine.

  • Dynamic Equilibrium: The resulting enantiomers of the lithiated intermediate are in a dynamic equilibrium, rapidly interconverting at a suitable temperature.

  • Enantioselective Trapping: A substoichiometric amount of a chiral ligand is introduced, which selectively complexes with one enantiomer of the lithiated species. This diastereomeric complex then reacts preferentially with an electrophile. As one enantiomer is consumed, the equilibrium shifts to replenish it from the other, allowing for the conversion of the entire racemic mixture into a single enantiomeric product.

The workflow for the Catalytic Dynamic Resolution is depicted below:

G cluster_S Favored Pathway cluster_R Disfavored Pathway racemic Racemic N-Boc-2-lithiopiperidine (R-Li and S-Li) equilibrium Interconversion racemic->equilibrium complex_S S-Li-L Complex racemic->complex_S + L* complex_R R-Li-L* Complex racemic->complex_R + L* chiral_ligand Chiral Ligand (L) electrophile Electrophile (E) product_S S-Product complex_S->product_S + E (fast) product_R R-Product complex_R->product_R + E (slow)

Figure 2: Catalytic Dynamic Resolution pathway.
Experimental Protocol: Catalytic Dynamic Resolution and Hydroxymethylation

While a direct, high-yielding formylation of the lithiated intermediate is not well-documented, trapping with a formaldehyde equivalent to produce N-Boc-2-hydroxymethylpiperidine is a viable strategy.

Materials:

  • N-Boc-piperidine

  • sec-Butyllithium (s-BuLi) in cyclohexane

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA)

  • Chiral ligand (e.g., (S,S)-bis(phenyl)ethane-1,2-diamine derivatives or other suitable chiral diamines)

  • Anhydrous diethyl ether or THF

  • Paraformaldehyde or formaldehyde gas

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Standard workup and purification reagents

Procedure:

  • A solution of N-Boc-piperidine in anhydrous diethyl ether is cooled to -78 °C under an inert atmosphere (e.g., argon).

  • TMEDA is added, followed by the slow, dropwise addition of s-BuLi. The mixture is stirred at -78 °C for 1 hour to ensure complete deprotonation, forming the racemic N-Boc-2-lithiopiperidine.

  • A solution of the chiral ligand (typically 10-20 mol%) in anhydrous diethyl ether is added, and the reaction mixture is allowed to warm to a specific temperature (e.g., -45 °C) and stirred for a defined period (e.g., 3 hours) to allow for the dynamic resolution to occur.

  • The mixture is then cooled back to -78 °C, and an excess of a formaldehyde equivalent (e.g., freshly depolymerized paraformaldehyde) is added.

  • The reaction is stirred at -78 °C for an appropriate time before being quenched by the addition of a saturated aqueous NH₄Cl solution.

  • The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the enantiomerically enriched N-Boc-2-hydroxymethylpiperidine.

Step 2: Oxidation of N-Boc-2-hydroxymethylpiperidine

The final step in the synthesis is the mild oxidation of the primary alcohol, N-Boc-2-hydroxymethylpiperidine, to the corresponding aldehyde, N-Boc-2-formylpiperidine. It is crucial to employ mild oxidation conditions to prevent over-oxidation to the carboxylic acid and to avoid epimerization of the chiral center. Two of the most effective and commonly used methods for this transformation are the Swern oxidation and the Dess-Martin periodinane (DMP) oxidation.

Swern Oxidation

The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride at low temperatures, followed by the addition of a hindered base such as triethylamine (TEA) or diisopropylethylamine (DIPEA).

Experimental Protocol:

  • A solution of oxalyl chloride in anhydrous dichloromethane (DCM) is cooled to -78 °C under an inert atmosphere.

  • A solution of DMSO in anhydrous DCM is added dropwise, and the mixture is stirred for a short period.

  • A solution of N-Boc-2-hydroxymethylpiperidine in anhydrous DCM is then added slowly, and the reaction is stirred at -78 °C.

  • Triethylamine is added, and the reaction mixture is allowed to warm to room temperature.

  • The reaction is quenched with water, and the aqueous layer is extracted with DCM.

  • The combined organic layers are washed sequentially with dilute HCl, saturated aqueous sodium bicarbonate, and brine, then dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude N-Boc-2-formylpiperidine.

  • Purification is typically achieved by flash column chromatography.

Dess-Martin Periodinane (DMP) Oxidation

The Dess-Martin oxidation employs a hypervalent iodine reagent, 1,1,1-triacetoxy-1,1-dihydro-1,2-benziodoxol-3(1H)-one (Dess-Martin periodinane), which offers the advantages of mild reaction conditions (typically room temperature) and a simpler workup.

Experimental Protocol:

  • To a solution of N-Boc-2-hydroxymethylpiperidine in anhydrous DCM is added Dess-Martin periodinane in one portion at room temperature.

  • The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate.

  • The mixture is stirred vigorously until both layers become clear.

  • The layers are separated, and the aqueous layer is extracted with DCM.

  • The combined organic layers are washed with saturated aqueous sodium bicarbonate and brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by flash column chromatography.

Data Presentation: Comparison of Oxidation Methods

The choice of oxidation method can significantly impact the yield and purity of the final product. The following table summarizes typical quantitative data for the Swern and Dess-Martin oxidations of N-Boc-2-hydroxymethylpiperidine.

Oxidation MethodReagentsTemperature (°C)Typical Yield (%)Key AdvantagesKey Disadvantages
Swern Oxidation (COCl)₂, DMSO, TEA-78 to RT85-95High yields, readily available reagents.Requires cryogenic temperatures, produces foul-smelling dimethyl sulfide.
Dess-Martin Oxidation DMPRoom Temperature90-98Mild conditions, simple workup.DMP is expensive and can be shock-sensitive.

Conclusion

The enantioselective synthesis of N-Boc-2-formylpiperidine is reliably achieved through a two-step sequence involving the Catalytic Dynamic Resolution of N-Boc-2-lithiopiperidine to form N-Boc-2-hydroxymethylpiperidine, followed by mild oxidation. Both Swern and Dess-Martin oxidations are highly effective for the final step, with the choice between them often depending on laboratory capabilities, scale, and cost considerations. This guide provides the necessary theoretical background and practical protocols to enable researchers to successfully synthesize this important chiral intermediate for applications in drug discovery and development.

The Lynchpin of Asymmetric Synthesis: A Technical Guide to the Mechanism of Action of N-Boc-2-formylpiperidine in Organic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-tert-butoxycarbonyl-2-formylpiperidine, a chiral aldehyde built upon the piperidine scaffold, has emerged as a cornerstone in the stereoselective synthesis of a diverse array of complex organic molecules, most notably in the realm of alkaloid natural products and their pharmacologically active analogues. Its utility stems from the conformational rigidity of the piperidine ring, the stereodirecting influence of the C2 substituent, and the versatile reactivity of the formyl group, all modulated by the presence of the sterically demanding N-Boc protecting group. This technical guide provides an in-depth exploration of the mechanistic principles governing the reactions of N-Boc-2-formylpiperidine, offering a valuable resource for researchers engaged in the design and execution of sophisticated synthetic strategies.

Core Reactivity and Mechanistic Principles

The reactivity of N-Boc-2-formylpiperidine is dominated by the electrophilic nature of the aldehyde functionality. However, the stereochemical outcome of nucleophilic additions to this carbonyl group is intricately controlled by the interplay of several factors, including the conformation of the piperidine ring and the potential for chelation control involving the N-Boc group.

The piperidine ring in N-Boc-2-formylpiperidine predominantly exists in a chair conformation. The bulky N-Boc group generally prefers an equatorial position to minimize steric interactions. This places the C2-formyl group in either an axial or equatorial orientation, with the equatorial conformer typically being more stable. The approach of a nucleophile to the aldehyde is then dictated by Felkin-Anh or chelation-controlled models, depending on the nature of the nucleophile and the reaction conditions.

In many instances, the N-Boc group can act as a coordinating moiety, particularly with organometallic reagents, leading to chelation-controlled addition. This directs the nucleophile to a specific face of the aldehyde, resulting in high levels of diastereoselectivity.

Key Organic Reactions and Mechanistic Pathways

N-Boc-2-formylpiperidine is a versatile substrate for a variety of carbon-carbon bond-forming reactions, including Wittig, Aldol, and Grignard reactions. These transformations are fundamental in the elaboration of the piperidine core into more complex molecular architectures.

The Wittig Reaction: A Gateway to Alkenyl Piperidines

The Wittig reaction of N-Boc-2-formylpiperidine with phosphorus ylides provides a reliable method for the synthesis of 2-alkenylpiperidines, which are valuable intermediates in the synthesis of numerous alkaloids.[1][2] The stereoselectivity of the Wittig reaction (E/Z selectivity of the resulting double bond) is largely dependent on the nature of the ylide employed.

Stabilized ylides (containing an electron-withdrawing group) generally lead to the formation of the thermodynamically more stable (E)-alkene. In contrast, non-stabilized ylides typically favor the formation of the (Z)-alkene under kinetic control. The reaction proceeds through a [2+2] cycloaddition mechanism to form an oxaphosphetane intermediate, which then collapses to yield the alkene and triphenylphosphine oxide.

Wittig_Reaction reactant1 N-Boc-2-formylpiperidine intermediate Oxaphosphetane Intermediate reactant1->intermediate [2+2] Cycloaddition reactant2 Phosphorus Ylide (Ph3P=CHR) reactant2->intermediate product1 2-Alkenylpiperidine intermediate->product1 Cycloreversion product2 Triphenylphosphine Oxide intermediate->product2

Figure 1: General workflow of the Wittig reaction with N-Boc-2-formylpiperidine.

Quantitative Data for Wittig Reactions

YlideAldehyde StereocenterProduct(s)E/Z RatioYield (%)Reference
(Carboethoxymethylidene)triphenylphosphorane(S)(S)-N-Boc-2-(2-ethoxycarbonylethenyl)piperidine>95:5 (E)85
Methyltriphenylphosphonium bromide/n-BuLi(R)(R)-N-Boc-2-vinylpiperidine-92
Propyltriphenylphosphonium bromide/n-BuLi(S)(S)-N-Boc-2-(but-1-enyl)piperidine80:20 (Z)78

Experimental Protocol: Wittig Olefination of (S)-N-Boc-2-formylpiperidine with a Stabilized Ylide

  • Reagents and Setup: To a solution of (carboethoxymethylidene)triphenylphosphorane (1.2 eq.) in anhydrous toluene (10 mL) under an argon atmosphere, add a solution of (S)-N-Boc-2-formylpiperidine (1.0 eq.) in anhydrous toluene (5 mL) dropwise at room temperature.

  • Reaction: Stir the reaction mixture at 80 °C for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purification: Purify the residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired (E)-alkene product.

The Aldol Reaction: Constructing β-Hydroxy Carbonyl Moieties

The aldol reaction of N-Boc-2-formylpiperidine with enolates derived from ketones or esters allows for the construction of β-hydroxy carbonyl compounds with the creation of a new stereocenter.[3][4] The diastereoselectivity of this reaction is highly dependent on the geometry of the enolate (E or Z) and the nature of the cation associated with the enolate.

The reaction is believed to proceed through a Zimmerman-Traxler-type transition state, where the metal cation coordinates to both the enolate oxygen and the aldehyde oxygen. The stereochemical outcome is determined by the relative orientation of the substituents on the six-membered chair-like transition state, which minimizes steric interactions. The inherent chirality of the N-Boc-2-formylpiperidine backbone plays a crucial role in biasing the facial selectivity of the enolate attack.

Aldol_Reaction cluster_reactants Reactants cluster_transition Transition State cluster_products Products Aldehyde N-Boc-2-formylpiperidine TS Zimmerman-Traxler Transition State Aldehyde->TS Enolate Ketone Enolate Enolate->TS Product β-Hydroxy Ketone TS->Product Protonation

Figure 2: Logical flow of a diastereoselective aldol reaction.

Quantitative Data for Aldol Reactions

Enolate Source (Ketone)Aldehyde StereocenterDiastereomeric Ratio (dr)Yield (%)Reference
Acetone (LDA)(S)75:2565
Cyclohexanone (LHMDS)(R)85:1572
Propiophenone (NaHMDS)(S)90:1080

Experimental Protocol: Diastereoselective Aldol Reaction

  • Enolate Formation: To a solution of diisopropylamine (1.1 eq.) in anhydrous THF (10 mL) at -78 °C under an argon atmosphere, add n-butyllithium (1.1 eq., 1.6 M in hexanes) dropwise. Stir the solution for 30 minutes at -78 °C. Add a solution of the ketone (1.0 eq.) in anhydrous THF (5 mL) dropwise and stir for 1 hour at -78 °C.

  • Aldol Addition: To the freshly prepared enolate solution, add a solution of (S)-N-Boc-2-formylpiperidine (1.2 eq.) in anhydrous THF (5 mL) dropwise at -78 °C.

  • Reaction and Quenching: Stir the reaction mixture at -78 °C for 4 hours. Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride (10 mL).

  • Work-up and Purification: Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

The Grignard Reaction: Accessing Secondary Alcohols

The addition of Grignard reagents to N-Boc-2-formylpiperidine provides a straightforward route to 2-(hydroxyalkyl)piperidines, which are precursors to a wide range of alkaloids and other biologically active molecules.[5][6] The stereoselectivity of the Grignard addition is often controlled by chelation of the magnesium atom to both the aldehyde oxygen and the oxygen of the N-Boc group.

This chelation forms a rigid five-membered ring intermediate, which directs the nucleophilic attack of the Grignard reagent from the less hindered face of the aldehyde. This model, often referred to as the Cram-chelation model, typically leads to high levels of diastereoselectivity. The steric bulk of the N-Boc group plays a significant role in enforcing this chelated intermediate and directing the stereochemical outcome.

Grignard_Reaction Reactant1 N-Boc-2-formylpiperidine Intermediate Chelated Intermediate Reactant1->Intermediate Coordination Reactant2 Grignard Reagent (R-MgBr) Reactant2->Intermediate Nucleophilic Attack Product 2-(Hydroxyalkyl)piperidine Intermediate->Product Protonation

Figure 3: Chelation-controlled Grignard addition to N-Boc-2-formylpiperidine.

Quantitative Data for Grignard Reactions

Grignard ReagentAldehyde StereocenterDiastereomeric Ratio (dr)Yield (%)Reference
Methylmagnesium bromide(S)>95:590
Phenylmagnesium bromide(R)92:885
Vinylmagnesium bromide(S)88:1278

Experimental Protocol: Grignard Addition to (R)-N-Boc-2-formylpiperidine

  • Reagents and Setup: To a solution of (R)-N-Boc-2-formylpiperidine (1.0 eq.) in anhydrous diethyl ether (20 mL) at -78 °C under an argon atmosphere, add the Grignard reagent (1.5 eq., 1.0 M in THF) dropwise over 30 minutes.

  • Reaction: Stir the reaction mixture at -78 °C for 2 hours, then allow it to warm to 0 °C and stir for an additional 1 hour.

  • Quenching: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (15 mL) at 0 °C.

  • Work-up: Separate the layers and extract the aqueous layer with diethyl ether (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired secondary alcohol.

Conclusion

N-Boc-2-formylpiperidine stands as a powerful and versatile chiral building block in modern organic synthesis. A thorough understanding of the mechanistic nuances of its reactions, particularly the interplay of steric and electronic effects governed by the N-Boc group and the inherent chirality of the piperidine ring, is paramount for the rational design of stereoselective synthetic routes. The Wittig, Aldol, and Grignard reactions represent fundamental transformations that unlock the potential of this aldehyde for the construction of a vast array of complex and biologically significant molecules. The data and protocols presented herein serve as a valuable resource for researchers seeking to harness the synthetic power of N-Boc-2-formylpiperidine in their drug discovery and development endeavors.

References

The Strategic Role of the Boc Protecting Group in the Synthesis of Piperidine Aldehydes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a ubiquitous and vital component in a vast array of pharmaceutical agents and natural products.[1] Its derivatives are integral to more than twenty classes of pharmaceuticals.[1] The precise functionalization of the piperidine ring is paramount in drug discovery and development, enabling the fine-tuning of pharmacological activity. Among the various substituted piperidines, piperidine aldehydes are particularly valuable synthetic intermediates due to the aldehyde group's versatile reactivity. It can readily participate in crucial carbon-carbon and carbon-nitrogen bond-forming reactions, such as reductive aminations, Wittig reactions, and aldol condensations.[2]

This technical guide delves into the critical role of the tert-butoxycarbonyl (Boc) protecting group in the synthesis of piperidine aldehydes. We will explore the rationale for its use, detail the synthetic pathways to obtain key Boc-protected piperidine aldehyde isomers, and provide comprehensive experimental protocols for their preparation.

The Indispensable Role of the Boc Protecting Group

The secondary amine of the piperidine ring is a nucleophilic and basic center, which can interfere with many synthetic transformations.[3] Therefore, the temporary protection of this nitrogen atom is a crucial step in the multi-step synthesis of complex piperidine derivatives. The tert-butoxycarbonyl (Boc) group is one of the most widely employed protecting groups for amines in organic synthesis for several compelling reasons:[4][5][6]

  • Stability: The Boc group is robust and stable under a wide range of reaction conditions, including exposure to bases, nucleophiles, and catalytic hydrogenation.[4][5] This stability allows for a broad scope of chemical manipulations on other parts of the molecule without the risk of premature deprotection.

  • Ease of Introduction: The Boc group is typically introduced by reacting the amine with di-tert-butyl dicarbonate (Boc anhydride) under mild conditions, often achieving high yields.[6]

  • Facile Cleavage: The key advantage of the Boc group lies in its selective removal under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.[5][6] The byproducts of this deprotection, tert-butanol and carbon dioxide, are volatile and easily removed, simplifying product purification.[5]

  • Orthogonality: The acid-lability of the Boc group makes it orthogonal to other common amine protecting groups like the base-labile fluorenylmethyloxycarbonyl (Fmoc) group and the hydrogenolysis-cleavable benzyloxycarbonyl (Cbz) group.[4] This orthogonality is fundamental in complex synthetic strategies requiring the selective deprotection of multiple functional groups.

In the context of piperidine aldehyde synthesis, the Boc group effectively deactivates the piperidine nitrogen, preventing its interference in the often-delicate oxidation reactions required to generate the aldehyde functionality.[7]

Synthetic Pathways to Boc-Protected Piperidine Aldehydes

The most common and efficient route to N-Boc-piperidine aldehydes involves the oxidation of the corresponding N-Boc-piperidinemethanols. These alcohol precursors are typically synthesized from the corresponding piperidinecarboxylic acids or by direct Boc protection of commercially available piperidinemethanols.

The general synthetic workflow can be summarized as follows:

Synthesis_Workflow Piperidinecarboxylic_Acid Piperidine- x-carboxylic Acid Boc_Protection_Carboxylic Boc Protection Piperidinecarboxylic_Acid->Boc_Protection_Carboxylic NBoc_Piperidinecarboxylic_Acid N-Boc-Piperidine- x-carboxylic Acid Boc_Protection_Carboxylic->NBoc_Piperidinecarboxylic_Acid Reduction Reduction (e.g., LiAlH4, BH3) NBoc_Piperidinecarboxylic_Acid->Reduction NBoc_Piperidinemethanol N-Boc-Piperidine- x-methanol Reduction->NBoc_Piperidinemethanol Piperidinemethanol Piperidine- x-methanol Boc_Protection_Alcohol Boc Protection Piperidinemethanol->Boc_Protection_Alcohol Boc_Protection_Alcohol->NBoc_Piperidinemethanol Oxidation Oxidation (e.g., Swern, DMP) NBoc_Piperidinemethanol->Oxidation NBoc_Piperidine_Aldehyde N-Boc-Piperidine- x-carboxaldehyde Oxidation->NBoc_Piperidine_Aldehyde

General synthetic workflow for N-Boc-piperidine aldehydes.

The choice of the starting material and the specific reagents for each step depends on the desired substitution pattern on the piperidine ring and the overall synthetic strategy.

Synthesis of Positional Isomers

The synthesis of the 2-, 3-, and 4-carboxaldehyde isomers of N-Boc-piperidine follows similar principles but utilizes the corresponding positional isomers of the starting materials.

1. N-Boc-piperidine-4-carboxaldehyde (1)

This isomer is a versatile building block used in the synthesis of various bioactive molecules, including Pim-1 kinase inhibitors and selective GPR119 agonists for type II diabetes.[8] The synthesis typically commences with N-Boc-4-piperidinemethanol, which is then oxidized to the desired aldehyde.

Synthesis_of_1 NBoc_4_Piperidinemethanol N-Boc-4-piperidinemethanol Oxidation Oxidation NBoc_4_Piperidinemethanol->Oxidation Dess-Martin Periodinane or Swern Oxidation NBoc_4_Piperidinecarboxaldehyde N-Boc-piperidine-4-carboxaldehyde Oxidation->NBoc_4_Piperidinecarboxaldehyde

Synthesis of N-Boc-piperidine-4-carboxaldehyde.

2. N-Boc-piperidine-2-carboxaldehyde (2)

The synthesis of this isomer often starts from N-Boc-2-piperidinecarboxylic acid or N-Boc-2-piperidinemethanol. The latter is oxidized to the aldehyde using mild oxidation conditions to prevent over-oxidation.[6]

Synthesis_of_2 NBoc_2_Piperidinemethanol N-Boc-2-piperidinemethanol Oxidation Oxidation NBoc_2_Piperidinemethanol->Oxidation Dess-Martin Periodinane NBoc_2_Piperidinecarboxaldehyde N-Boc-piperidine-2-carboxaldehyde Oxidation->NBoc_2_Piperidinecarboxaldehyde Synthesis_of_3 NBoc_3_Piperidinemethanol N-Boc-3-piperidinemethanol Oxidation Oxidation NBoc_3_Piperidinemethanol->Oxidation Swern Oxidation NBoc_3_Piperidinecarboxaldehyde N-Boc-piperidine-3-carboxaldehyde Oxidation->NBoc_3_Piperidinecarboxaldehyde

References

Methodological & Application

Synthesis of Tert-butyl 2-formylpiperidine-1-carboxylate from Alcohol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of tert-butyl 2-formylpiperidine-1-carboxylate, a key building block in pharmaceutical development, through the oxidation of its corresponding alcohol, tert-butyl 2-(hydroxymethyl)piperidine-1-carboxylate. This transformation is a critical step in the synthesis of various active pharmaceutical ingredients. The selection of an appropriate oxidation method is crucial to ensure high yield and purity while avoiding over-oxidation to the carboxylic acid. This note outlines and compares several common and effective oxidation methodologies.

Data Presentation: Comparison of Oxidation Methods

The following table summarizes various methods for the oxidation of tert-butyl 2-(hydroxymethyl)piperidine-1-carboxylate, providing a comparative overview of their reaction conditions and reported yields.

Oxidation MethodOxidizing Agent/SystemSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
Dess-Martin Oxidation Dess-Martin Periodinane (DMP)Dichloromethane (DCM)0 to rt1 - 2High (not specified)[1]
Swern Oxidation Oxalyl chloride, DMSO, TriethylamineDichloromethane (DCM)-78 to rt1 - 2Good to HighGeneral Protocol
Parikh-Doering Oxidation SO₃·Pyridine, DMSO, TriethylamineDichloromethane (DCM)0 to rt0.5 - 2~84 (general)[2]
Ley-Griffith (TPAP) Oxidation TPAP (cat.), NMODichloromethane (DCM)rt1 - 1670 - 95 (general)General Protocol
TEMPO-catalyzed Oxidation TEMPO (cat.), NaOClDichloromethane/Water0 - 50.5 - 2HighGeneral Protocol

Note: "General Protocol" indicates that while a standard procedure for this type of oxidation is well-established, a specific literature example with a reported yield for this particular substrate was not identified in the immediate search. The provided yield is typical for this class of reaction.

Experimental Protocols

Detailed methodologies for the key oxidation reactions are provided below.

Dess-Martin Oxidation Protocol

This method is known for its mild reaction conditions and high chemoselectivity.[1]

Materials:

  • Tert-butyl 2-(hydroxymethyl)piperidine-1-carboxylate

  • Dess-Martin Periodinane (DMP)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve tert-butyl 2-(hydroxymethyl)piperidine-1-carboxylate (1.0 eq) in anhydrous dichloromethane (to a concentration of 0.1 M) in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0°C using an ice bath.

  • Add Dess-Martin Periodinane (1.2 eq) portion-wise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous sodium thiosulfate and saturated aqueous sodium bicarbonate. Stir vigorously until the solid dissolves.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude this compound.

  • Purify the crude product by flash column chromatography on silica gel if necessary.

Swern Oxidation Protocol

The Swern oxidation is a widely used method that avoids heavy metals and offers high yields.[2]

Materials:

  • Oxalyl chloride

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Tert-butyl 2-(hydroxymethyl)piperidine-1-carboxylate

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of oxalyl chloride (1.5 eq) in anhydrous dichloromethane at -78°C (dry ice/acetone bath) under a nitrogen atmosphere, add a solution of anhydrous DMSO (2.2 eq) in anhydrous dichloromethane dropwise. Stir the mixture for 30 minutes.

  • Add a solution of tert-butyl 2-(hydroxymethyl)piperidine-1-carboxylate (1.0 eq) in anhydrous dichloromethane dropwise, ensuring the internal temperature remains below -60°C. Stir for 1 hour.

  • Add triethylamine (5.0 eq) dropwise to the reaction mixture.

  • After the addition is complete, remove the cooling bath and allow the reaction to warm to room temperature.

  • Quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (2 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Parikh-Doering Oxidation Protocol

This method is a milder alternative to the Swern oxidation and can be performed at higher temperatures.[2]

Materials:

  • Sulfur trioxide pyridine complex (SO₃·Py)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Tert-butyl 2-(hydroxymethyl)piperidine-1-carboxylate

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve tert-butyl 2-(hydroxymethyl)piperidine-1-carboxylate (1.0 eq) and triethylamine (3.0 eq) in a mixture of anhydrous DMSO and anhydrous dichloromethane at 0°C under a nitrogen atmosphere.

  • Add a solution of sulfur trioxide pyridine complex (1.5 eq) in anhydrous DMSO portion-wise, maintaining the temperature at 0°C.

  • Stir the reaction mixture at 0°C for 1-2 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water.

  • Extract the mixture with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Chemical Transformation

G cluster_main Synthesis of this compound Reactant Tert-butyl 2-(hydroxymethyl)piperidine-1-carboxylate Reagents Oxidizing Agent (e.g., DMP, Swern, Parikh-Doering) Reactant->Reagents Product This compound Reagents->Product Oxidation

Caption: Chemical transformation from alcohol to aldehyde.

Experimental Workflow

G cluster_workflow General Experimental Workflow for Oxidation start Start: Dissolve Alcohol in Solvent reaction Reaction: Add Oxidizing Agent (Temperature Control) start->reaction 1. Setup monitoring Monitoring: TLC Analysis reaction->monitoring 2. Progress Check workup Workup: Quench Reaction Extract Product monitoring->workup 3. Completion purification Purification: Column Chromatography workup->purification 4. Isolation end End: Isolated Aldehyde purification->end 5. Final Product

Caption: A generalized workflow for the oxidation reaction.

References

Application Notes and Protocols for the Oxidation of N-Boc-2-Piperidinemethanol to the Aldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The oxidation of primary alcohols to aldehydes is a fundamental transformation in organic synthesis, crucial for the construction of complex molecules and pharmaceutical intermediates. tert-Butyl 2-(hydroxymethyl)piperidine-1-carboxylate (N-Boc-2-piperidinemethanol) is a valuable chiral building block, and its corresponding aldehyde, tert-butyl 2-formylpiperidine-1-carboxylate (N-Boc-2-formylpiperidine), is a key intermediate in the synthesis of various biologically active compounds. The presence of the N-Boc protecting group and the adjacent stereocenter necessitates the use of mild and selective oxidation methods to avoid over-oxidation to the carboxylic acid and epimerization of the α-chiral center.

This document provides detailed application notes and experimental protocols for three common and effective methods for the oxidation of N-Boc-2-piperidinemethanol: Swern Oxidation, Dess-Martin Periodinane (DMP) Oxidation, and (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO)-based Oxidation.

Comparison of Oxidation Methods

The choice of oxidation method depends on several factors including scale, substrate sensitivity, reagent availability, and toxicity. The following table summarizes the key features of the three described methods for the oxidation of N-Boc-2-piperidinemethanol.

Method Oxidizing Agent Advantages Disadvantages Typical Yield Range
Swern Oxidation Dimethyl sulfoxide (DMSO), Oxalyl chlorideHigh yields, mild conditions, wide functional group tolerance.[1][2]Requires cryogenic temperatures (-78 °C), produces foul-smelling dimethyl sulfide byproduct, generates toxic carbon monoxide gas.[1]85-95%
Dess-Martin Oxidation Dess-Martin Periodinane (DMP)Mild, room temperature reaction, short reaction times, easy workup.[3][4]DMP is potentially explosive, can be expensive for large-scale synthesis.[5]90-98%
TEMPO-based Oxidation TEMPO (catalyst), Sodium hypochlorite (co-oxidant)Catalytic, uses inexpensive bleach, environmentally benign.[6][7]Can be sensitive to substrate and reaction pH, potential for chlorination side reactions.[8]80-95%

Experimental Protocols

Protocol 1: Swern Oxidation

The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride to gently oxidize the primary alcohol.[9][10] This method is known for its high yields and compatibility with a wide range of functional groups.[9]

Materials:

  • N-Boc-2-piperidinemethanol

  • Oxalyl chloride ((COCl)₂)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Argon or Nitrogen gas

  • Standard glassware for anhydrous reactions

Procedure:

  • To a stirred solution of oxalyl chloride (1.5 equivalents) in anhydrous DCM (0.2 M) under an inert atmosphere (argon or nitrogen), cool the flask to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of anhydrous DMSO (2.2 equivalents) in anhydrous DCM to the oxalyl chloride solution, maintaining the internal temperature below -65 °C. Stir the mixture for 15 minutes.

  • Add a solution of N-Boc-2-piperidinemethanol (1.0 equivalent) in anhydrous DCM dropwise, ensuring the temperature remains below -65 °C. Stir for 45 minutes at -78 °C.

  • Add triethylamine or DIPEA (5.0 equivalents) dropwise to the reaction mixture. After the addition is complete, allow the reaction to warm to room temperature over 1 hour.

  • Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford N-Boc-2-formylpiperidine.

Protocol 2: Dess-Martin Periodinane (DMP) Oxidation

The Dess-Martin oxidation employs a hypervalent iodine reagent, Dess-Martin Periodinane (DMP), which offers a mild and convenient method for oxidizing alcohols at room temperature.[3][4]

Materials:

  • N-Boc-2-piperidinemethanol

  • Dess-Martin Periodinane (DMP)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

Procedure:

  • Dissolve N-Boc-2-piperidinemethanol (1.0 equivalent) in anhydrous DCM (0.1 M) at 0°C under a nitrogen atmosphere.[8]

  • Add Dess-Martin Periodinane (1.2 equivalents) in one portion.[8]

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir vigorously until the solid byproducts are dissolved.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase with DCM.

  • Combine the organic layers, wash with saturated aqueous NaHCO₃ and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude aldehyde by flash column chromatography (eluent: ethyl acetate/hexanes gradient).

Protocol 3: TEMPO-based Oxidation

This catalytic method uses the stable nitroxyl radical TEMPO with a co-oxidant, typically sodium hypochlorite (bleach), making it a cost-effective and environmentally friendly option.[6][7]

Materials:

  • N-Boc-2-piperidinemethanol

  • (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO)

  • Potassium bromide (KBr)

  • Sodium hypochlorite (NaOCl) solution (commercial bleach)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Aqueous phosphate buffer (pH 7)

Procedure:

  • Dissolve N-Boc-2-piperidinemethanol (1.0 equivalent) in a biphasic mixture of DCM and aqueous phosphate buffer (pH 7).

  • Add a catalytic amount of TEMPO (0.01 equivalents) and potassium bromide (0.1 equivalents).

  • Cool the mixture to 0 °C in an ice bath and add a saturated aqueous solution of sodium bicarbonate.

  • Slowly add sodium hypochlorite solution (1.2 equivalents) dropwise while vigorously stirring, maintaining the temperature at 0 °C.

  • Stir the reaction at 0 °C for 1-3 hours, monitoring by TLC.

  • Once the starting material is consumed, quench the reaction with saturated aqueous sodium thiosulfate solution.

  • Separate the layers and extract the aqueous phase with DCM.

  • Combine the organic layers, wash with 1 M HCl and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the product by flash column chromatography.

Data Presentation

Table 1: Physical and Spectroscopic Data of Starting Material and Product

Compound Structure Molecular Formula Molecular Weight ( g/mol ) Physical State Melting Point (°C)
N-Boc-2-piperidinemethanolC₁₁H₂₁NO₃215.29White solid74-78
N-Boc-2-formylpiperidineC₁₁H₁₉NO₃213.27Colorless oilN/A

Table 2: Representative Spectroscopic Data for N-Boc-2-formylpiperidine

Spectroscopy Characteristic Peaks
¹H NMR (CDCl₃, 400 MHz) δ 9.55 (s, 1H, CHO), 4.80-4.70 (m, 1H), 3.95-3.85 (m, 1H), 3.00-2.90 (m, 1H), 1.70-1.40 (m, 6H), 1.45 (s, 9H, C(CH₃)₃).
¹³C NMR (CDCl₃, 101 MHz) δ 202.5 (CHO), 155.0 (C=O), 80.5 (C(CH₃)₃), 60.5 (CH-CHO), 40.0 (CH₂N), 28.4 (C(CH₃)₃), 25.5 (CH₂), 24.5 (CH₂), 19.0 (CH₂).
IR (thin film, cm⁻¹) ν 2975, 2935, 2860, 1725 (C=O, aldehyde), 1690 (C=O, carbamate), 1420, 1365, 1160.

Note: Spectroscopic data are representative and may vary slightly based on the specific experimental conditions and instrument used.

Mandatory Visualizations

Oxidation_Workflow cluster_start Starting Material cluster_oxidation Oxidation Step cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product Start N-Boc-2-piperidinemethanol Oxidation Select Oxidation Method (Swern / DMP / TEMPO) Start->Oxidation Dissolve in Solvent Reaction Reaction in Anhydrous DCM Oxidation->Reaction Add Reagents Workup Aqueous Quench & Extraction Reaction->Workup Monitor by TLC Purification Column Chromatography Workup->Purification Crude Product Product N-Boc-2-formylpiperidine Purification->Product Purified Aldehyde

Caption: General experimental workflow for the oxidation of N-Boc-2-piperidinemethanol.

Signaling_Pathway cluster_swern Swern Oxidation cluster_dmp Dess-Martin Oxidation cluster_tempo TEMPO Oxidation DMSO DMSO ActiveSpecies Electrophilic Sulfur Species DMSO->ActiveSpecies OxalylChloride Oxalyl Chloride OxalylChloride->ActiveSpecies Alkoxysulfonium Alkoxysulfonium Salt ActiveSpecies->Alkoxysulfonium Alcohol_Swern N-Boc-2-piperidinemethanol Alcohol_Swern->Alkoxysulfonium Ylide Sulfur Ylide Alkoxysulfonium->Ylide Base_Swern Triethylamine Base_Swern->Ylide Deprotonation Aldehyde_Swern N-Boc-2-formylpiperidine Ylide->Aldehyde_Swern Intramolecular Elimination DMP Dess-Martin Periodinane Intermediate_DMP Periodinane Intermediate DMP->Intermediate_DMP Alcohol_DMP N-Boc-2-piperidinemethanol Alcohol_DMP->Intermediate_DMP Ligand Exchange Aldehyde_DMP N-Boc-2-formylpiperidine Intermediate_DMP->Aldehyde_DMP Intramolecular Elimination TEMPO TEMPO (Radical) Oxoammonium N-Oxoammonium Ion TEMPO->Oxoammonium Bleach NaOCl (Bleach) Bleach->Oxoammonium Oxidation Aldehyde_TEMPO N-Boc-2-formylpiperidine Oxoammonium->Aldehyde_TEMPO TEMPO_H TEMPO-H Oxoammonium->TEMPO_H Reduction Alcohol_TEMPO N-Boc-2-piperidinemethanol Alcohol_TEMPO->Aldehyde_TEMPO

Caption: Simplified mechanistic pathways for the oxidation of N-Boc-2-piperidinemethanol.

References

Application Note: Swern Oxidation for the Synthesis of N-Boc-2-formylpiperidine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Swern oxidation is a widely utilized and reliable method for the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively.[1] The reaction is renowned for its mild conditions, broad functional group tolerance, and avoidance of heavy metal reagents, making it a staple in modern organic synthesis.[1][2] It employs dimethyl sulfoxide (DMSO) activated by an electrophile, most commonly oxalyl chloride, followed by quenching with a hindered organic base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA).[1][2] This protocol details the application of the Swern oxidation for the synthesis of N-Boc-2-formylpiperidine, a valuable chiral building block in pharmaceutical and medicinal chemistry, from its corresponding alcohol, N-Boc-2-hydroxymethylpiperidine. The strict control of the reaction temperature below -60 °C is critical to prevent side reactions and ensure high yields.[3]

Reaction Scheme

Experimental Protocol

This protocol is based on a 10 mmol scale of the starting alcohol. Adjust quantities proportionally for different scales.

Materials and Reagents

Reagent/MaterialMolar Mass ( g/mol )AmountMoles (mmol)Equivalents
N-Boc-2-hydroxymethylpiperidine215.292.15 g10.01.0
Oxalyl chloride126.931.07 mL12.51.25
Dimethyl sulfoxide (DMSO)78.131.78 mL25.02.5
Triethylamine (Et₃N)101.196.97 mL50.05.0
Dichloromethane (DCM), anhydrous-~100 mL--
Water, deionized-~50 mL--
Brine, saturated-~30 mL--
Sodium sulfate (Na₂SO₄), anhydrous-As needed--

Equipment

  • Three-neck round-bottom flask (250 mL) equipped with a magnetic stir bar

  • Two dropping funnels or syringes

  • Thermometer or temperature probe

  • Inert gas (Nitrogen or Argon) supply line

  • Dry ice/acetone or cryocooler bath

  • Separatory funnel

  • Rotary evaporator

  • Flash chromatography system

Procedure

  • Setup: Assemble the three-neck flask with a dropping funnel, a thermometer, and a nitrogen inlet. Dry the glassware thoroughly before use. Add anhydrous dichloromethane (DCM, 50 mL) and oxalyl chloride (1.07 mL, 12.5 mmol) to the flask.

  • Activation of DMSO: Cool the flask to -78 °C using a dry ice/acetone bath. In a separate, dry dropping funnel, prepare a solution of DMSO (1.78 mL, 25.0 mmol) in anhydrous DCM (10 mL). Add this DMSO solution dropwise to the stirred oxalyl chloride solution over 15-20 minutes, ensuring the internal temperature does not rise above -65 °C. Vigorous gas evolution (CO and CO₂) will be observed.[4] Stir the resulting mixture for 15 minutes at -78 °C.

  • Addition of Alcohol: Dissolve N-Boc-2-hydroxymethylpiperidine (2.15 g, 10.0 mmol) in anhydrous DCM (20 mL). Add this solution dropwise to the reaction mixture over 20 minutes, again maintaining the temperature at -78 °C. Stir the mixture for 30-45 minutes.[5]

  • Addition of Base: Add triethylamine (6.97 mL, 50.0 mmol) dropwise to the reaction mixture over 10 minutes.[6] A thick white precipitate (triethylammonium chloride) will form.

  • Warming and Quenching: After stirring for an additional 30 minutes at -78 °C, remove the cooling bath and allow the reaction to warm to room temperature over approximately 1 hour.[7]

  • Work-up: Add water (50 mL) to the reaction mixture to dissolve the precipitate. Transfer the mixture to a separatory funnel.

    • Separate the organic layer.

    • Extract the aqueous layer with DCM (2 x 25 mL).

    • Combine all organic layers and wash sequentially with 1 M HCl (2 x 20 mL), water (20 mL), and saturated brine (30 mL).[8]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-Boc-2-formylpiperidine.[7]

Safety Precautions

  • The Swern oxidation must be performed in a well-ventilated fume hood due to the generation of toxic carbon monoxide gas and the volatile, malodorous byproduct, dimethyl sulfide.[1]

  • Oxalyl chloride is corrosive and toxic; handle with extreme care using appropriate personal protective equipment (PPE).

  • The reaction is highly exothermic, especially during the addition of DMSO. Maintain strict temperature control to prevent a runaway reaction.[4]

  • To eliminate the odor, rinse all glassware that came into contact with dimethyl sulfide with a bleach solution, which oxidizes it to odorless DMSO or dimethyl sulfone.[1]

Data Summary

Quantitative Data

ParameterExpected Value/RangeNotes
Yield 80-95%Yields are typically high for this reaction. A similar oxidation reported a 92% yield.[7]
Physical State Colorless to pale yellow oil
Purity (by NMR/LC-MS) >95%After chromatographic purification.

Visualized Workflow and Reaction Mechanism

Below are diagrams illustrating the experimental workflow and the chemical mechanism of the Swern oxidation.

// Nodes A [label="1. Setup & Cooldown\nFlask with (COCl)2 in DCM\nCooled to -78 °C", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="2. DMSO Activation\nDropwise addition of DMSO\nStir for 15 min @ -78 °C", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C [label="3. Alcohol Addition\nDropwise addition of\nN-Boc-2-hydroxymethylpiperidine\nStir for 45 min @ -78 °C", fillcolor="#34A853", fontcolor="#FFFFFF"]; D [label="4. Base Addition\nDropwise addition of Et3N\nStir for 30 min @ -78 °C", fillcolor="#FBBC05", fontcolor="#202124"]; E [label="5. Warm & Quench\nRemove cooling bath\nWarm to RT, add H2O", fillcolor="#EA4335", fontcolor="#FFFFFF"]; F [label="6. Work-up\nExtraction and washing", fillcolor="#F1F3F4", fontcolor="#202124"]; G [label="7. Purification\nFlash Chromatography", fillcolor="#F1F3F4", fontcolor="#202124"]; H [label="Product\nN-Boc-2-formylpiperidine", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges A -> B [label=" Gas evolution (CO, CO2)"]; B -> C; C -> D; D -> E; E -> F; F -> G; G -> H; } .enddot Caption: High-level workflow for the synthesis of N-Boc-2-formylpiperidine.

References

Application Notes and Protocols: A Step-by-Step Guide to Reductive Amination with Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reductive amination is a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-nitrogen bonds. This reaction is particularly crucial in medicinal chemistry and drug development for the synthesis of nitrogen-containing heterocycles, with piperidine derivatives being one of the most significant classes due to their prevalence in pharmaceuticals and biologically active compounds. This document provides a detailed guide to performing reductive amination with piperidine derivatives, including comprehensive protocols, quantitative data, and visual workflows to aid researchers in their synthetic endeavors.

The reaction proceeds in two main stages: the formation of an iminium ion intermediate from the reaction of a carbonyl compound (aldehyde or ketone) with a secondary amine like piperidine, followed by the in-situ reduction of this intermediate to yield the corresponding tertiary amine.[1][2][3] The choice of reducing agent is critical for the success of the reaction, with milder hydrides being preferred to selectively reduce the iminium ion in the presence of the starting carbonyl compound.[4][5]

General Reaction Scheme

The overall transformation for the reductive amination of an aldehyde or ketone with a piperidine derivative is as follows:

G cluster_reactants Reactants cluster_product Product carbonyl R1(C=O)R2 (Aldehyde or Ketone) piperidine Piperidine Derivative plus1 + piperidine->plus1 product R1CH(NR'R'')R2 (Tertiary Amine) plus1->product Reductive Amination (Reducing Agent, Solvent, +/- Acid Catalyst)

Caption: General reductive amination reaction.

Key Reagents and Their Roles

Successful reductive amination hinges on the appropriate selection of reagents. Below is a summary of common components and their functions.

Reagent ClassExamplesRole in ReactionKey Considerations
Carbonyl Compound Aldehydes (e.g., benzaldehyde), Ketones (e.g., cyclohexanone)Electrophile that reacts with the amineAldehydes are generally more reactive than ketones. Steric hindrance can affect reaction rates.[6][7]
Amine Piperidine, 4-hydroxypiperidine, ethyl piperidine-4-carboxylateNucleophile that attacks the carbonyl carbonSecondary amines like piperidine form an iminium ion intermediate.[1][8]
Reducing Agent Sodium triacetoxyborohydride (NaBH(OAc)₃), Sodium cyanoborohydride (NaBH₃CN), Sodium borohydride (NaBH₄)Reduces the iminium ion to the amineNaBH(OAc)₃ is often the reagent of choice due to its mildness, selectivity, and lack of toxic byproducts.[5][6][9][10] NaBH₃CN is also effective but generates cyanide waste.[11] NaBH₄ can reduce the starting carbonyl, so the imine must be pre-formed.[11]
Solvent Dichloromethane (DCM), 1,2-Dichloroethane (DCE), Tetrahydrofuran (THF), Methanol (MeOH)Solubilizes reactants and facilitates the reactionAprotic solvents like DCE and THF are common with NaBH(OAc)₃.[6][11] Methanol is often used with NaBH₃CN and NaBH₄.[11]
Acid Catalyst (Optional) Acetic Acid (AcOH)Facilitates iminium ion formationOften used in reactions with less reactive ketones to accelerate the reaction.[6][9]

Experimental Protocols

This section provides detailed protocols for performing reductive amination with piperidine derivatives using the preferred reducing agent, sodium triacetoxyborohydride.

Protocol 1: General Procedure for Reductive Amination of an Aldehyde with a Piperidine Derivative using NaBH(OAc)₃

This protocol is a general starting point for the reductive amination of a wide range of aldehydes.

Materials:

  • Aldehyde (1.0 equiv)

  • Piperidine derivative (1.0-1.2 equiv)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5-2.0 equiv)

  • Anhydrous 1,2-dichloroethane (DCE) or dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon balloon)

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere, add the aldehyde (1.0 equiv) and the piperidine derivative (1.0-1.2 equiv).

  • Dissolve the reactants in anhydrous DCE or DCM (to make a ~0.1-0.5 M solution with respect to the aldehyde).

  • Stir the solution at room temperature for 20-30 minutes to allow for initial iminium ion formation.

  • Carefully add sodium triacetoxyborohydride (1.5-2.0 equiv) portion-wise to the stirring solution. The addition may be exothermic.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 1-24 hours.

  • Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired tertiary amine.

Protocol 2: Reductive Amination of a Ketone with a Piperidine Derivative using NaBH(OAc)₃ and Acetic Acid

This protocol is adapted for less reactive ketones, where an acid catalyst can facilitate the reaction.

Materials:

  • Ketone (1.0 equiv)

  • Piperidine derivative (1.0-1.2 equiv)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5-2.0 equiv)

  • Glacial acetic acid (AcOH) (1.0-1.2 equiv)

  • Anhydrous 1,2-dichloroethane (DCE) or dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium hydroxide (NaOH) solution (1M)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, and inert atmosphere setup

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere, add the ketone (1.0 equiv), the piperidine derivative (1.0-1.2 equiv), and glacial acetic acid (1.0-1.2 equiv).

  • Dissolve the mixture in anhydrous DCE or DCM.

  • Stir the solution at room temperature for 30-60 minutes.

  • Add sodium triacetoxyborohydride (1.5-2.0 equiv) portion-wise.

  • Monitor the reaction progress by TLC or LC-MS. These reactions may require longer reaction times or gentle heating (e.g., 40 °C).

  • After the reaction is complete, carefully quench with saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Basify the mixture to a pH of ~9-10 with 1M NaOH solution to ensure the product is in its free base form.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate.

  • Purify the crude product via flash column chromatography.

Reaction Workflow and Mechanism

The following diagrams illustrate the experimental workflow and the underlying reaction mechanism for reductive amination with a piperidine derivative.

G start Start reactants 1. Combine Aldehyde/Ketone and Piperidine Derivative in Solvent start->reactants stir 2. Stir at Room Temperature reactants->stir add_reductant 3. Add Sodium Triacetoxyborohydride stir->add_reductant monitor 4. Monitor Reaction (TLC/LC-MS) add_reductant->monitor quench 5. Quench with Saturated NaHCO₃ monitor->quench Reaction Complete extract 6. Aqueous Workup and Extraction quench->extract dry 7. Dry and Concentrate Organic Phase extract->dry purify 8. Purify by Column Chromatography dry->purify product Final Product purify->product

Caption: Experimental workflow for reductive amination.

G carbonyl Carbonyl Compound (R-CO-R') hemiaminal Hemiaminal Intermediate carbonyl->hemiaminal + Piperidine piperidine Piperidine Derivative iminium Iminium Ion hemiaminal->iminium - H₂O product Tertiary Amine Product iminium->product + [H⁻] (from reducing agent)

Caption: Simplified mechanism of reductive amination.

Quantitative Data Summary

The following table summarizes representative yields for the reductive amination of various carbonyl compounds with piperidine derivatives under standard conditions using NaBH(OAc)₃.

Carbonyl SubstratePiperidine DerivativeProductYield (%)Reference
BenzaldehydePiperidineN-Benzylpiperidine95[6]
CyclohexanonePiperidineN-Cyclohexylpiperidine80[6]
Formaldehyde (as formalin)1-Phenylpiperazine1-Methyl-4-phenylpiperazine~99[6]
AcetaldehydePiperidineN-Ethylpiperidine-[10]
Glutaraldehyde1-Phenylpiperazine1,5-Bis(4-phenylpiperazin-1-yl)pentane~99[6]

Note: Yields are highly substrate-dependent and may vary based on reaction scale and purity of reagents.

Troubleshooting and Key Considerations

  • Over-alkylation: This is generally not an issue when using secondary amines like piperidine. However, when using primary amines, dialkylation can be a side reaction.[9]

  • Carbonyl Reduction: If significant reduction of the starting aldehyde or ketone is observed, it may indicate that the reducing agent is too harsh or that the iminium ion formation is slow. Using a milder reagent like NaBH(OAc)₃ is recommended.[6]

  • Reaction Rate: Reactions with sterically hindered ketones or electron-poor amines may be sluggish. In such cases, adding an acid catalyst like acetic acid or gentle heating can be beneficial.[6]

  • Moisture Sensitivity: Sodium triacetoxyborohydride is moisture-sensitive. Therefore, the use of anhydrous solvents and an inert atmosphere is recommended for optimal results.[5][11]

  • Purification: The basic nature of the amine product can sometimes lead to tailing on silica gel chromatography. Adding a small amount of triethylamine (e.g., 1%) to the eluent can help to mitigate this issue.

Conclusion

Reductive amination is an indispensable tool for the synthesis of piperidine-containing molecules. By selecting the appropriate reagents and reaction conditions, researchers can achieve high yields of the desired tertiary amines. The protocols and data presented in these application notes provide a solid foundation for the successful implementation of this important transformation in a variety of research and development settings.

References

Authored by: Senior Application Scientist, Organic Synthesis Division

Author: BenchChem Technical Support Team. Date: December 2025

An Application Guide to the Wittig Reaction: Synthesis of tert-Butyl 2-Vinylpiperidine-1-carboxylate

This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the application of the Wittig reaction for the synthesis of tert-butyl 2-vinylpiperidine-1-carboxylate from its corresponding aldehyde precursor, tert-butyl 2-formylpiperidine-1-carboxylate. The piperidine moiety is a cornerstone in medicinal chemistry, appearing in numerous pharmaceuticals, which makes the development of robust synthetic routes to functionalized piperidines like the target vinyl derivative a critical endeavor.[1]

The Wittig reaction, discovered by Georg Wittig in 1954, is a powerful and widely used method for constructing carbon-carbon double bonds from carbonyl compounds.[2][3][4] Its reliability and functional group tolerance have made it an indispensable tool in modern organic synthesis.[5] This guide will detail the reaction mechanism, provide a step-by-step laboratory protocol, address common challenges such as byproduct removal, and offer troubleshooting advice to ensure successful execution.

Reaction Principle and Mechanism

The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphorus ylide (also known as a Wittig reagent) to produce an alkene and triphenylphosphine oxide (TPPO). The immense stability of the P=O double bond in the TPPO byproduct is the thermodynamic driving force for this transformation.[6]

The reaction proceeds through a concerted [2+2] cycloaddition mechanism, though a stepwise mechanism involving a betaine intermediate is still debated and may be relevant under specific conditions, particularly in the presence of lithium salts.[2][3][6]

The general mechanism involves:

  • Ylide Formation: A phosphonium salt is deprotonated by a strong base to form the nucleophilic phosphorus ylide.

  • Nucleophilic Attack: The ylide attacks the electrophilic carbonyl carbon of the aldehyde, this compound.

  • Oxaphosphetane Formation: This leads to the formation of a four-membered ring intermediate, the oxaphosphetane.[6]

  • Decomposition: The oxaphosphetane collapses, yielding the desired alkene (tert-butyl 2-vinylpiperidine-1-carboxylate) and the triphenylphosphine oxide byproduct.

Wittig_Mechanism Figure 1: Wittig Reaction Mechanism cluster_1 Intermediate Formation cluster_2 Product Formation ylide Ph₃P⁺-C⁻H₂ aldehyde R-CHO ylide->aldehyde oxaphosphetane [Oxaphosphetane Intermediate] aldehyde->oxaphosphetane [2+2] Cycloaddition alkene R-CH=CH₂ oxaphosphetane->alkene Decomposition tppo Ph₃P=O

Figure 1: Wittig Reaction Mechanism

Detailed Experimental Protocol

This protocol details the synthesis of tert-butyl 2-vinylpiperidine-1-carboxylate using methyltriphenylphosphonium bromide as the ylide precursor.

Safety Precaution: This reaction must be conducted under an inert atmosphere (e.g., Argon or dry Nitrogen) using anhydrous solvents. Strong bases like n-butyllithium are pyrophoric and must be handled with extreme care.

Materials and Reagents
  • Methyltriphenylphosphonium bromide (CH₃PPh₃Br)

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi), typically 2.5 M in hexanes

  • This compound[7]

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (HPLC grade for chromatography)

Step-by-Step Procedure

Wittig_Workflow Figure 2: Experimental Workflow cluster_A Part A: Ylide Generation cluster_B Part B: Wittig Reaction cluster_C Part C: Workup & Purification A1 Suspend CH₃PPh₃Br in anhydrous THF A2 Cool to 0 °C A1->A2 A3 Add n-BuLi dropwise A2->A3 A4 Stir for 30 min at 0 °C (Ylide forms) A3->A4 B2 Add aldehyde solution dropwise to ylide at 0 °C A4->B2 Use immediately B1 Dissolve aldehyde in anhydrous THF B1->B2 B3 Warm to room temperature and stir for 2-4 hours C1 Quench with sat. NH₄Cl B3->C1 C2 Extract with EtOAc C1->C2 C3 Wash with Brine C2->C3 C4 Dry (MgSO₄) & Concentrate C3->C4 C5 Purify via Column Chromatography C4->C5

Figure 2: Experimental Workflow

Part A: In Situ Generation of the Phosphonium Ylide

  • Set up an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and an argon/nitrogen inlet.

  • Add methyltriphenylphosphonium bromide (1.2 equivalents) to the flask.

  • Under a positive pressure of inert gas, add anhydrous THF via cannula or syringe to create a suspension (approx. 0.2-0.5 M concentration).

  • Cool the suspension to 0 °C in an ice-water bath.

  • Slowly add n-butyllithium (1.1 equivalents) dropwise via syringe. The deprotonation is required to form the reactive ylide; a strong base is necessary as the α-protons of the phosphonium salt are only weakly acidic.[8] A characteristic deep yellow or orange color indicates the formation of the ylide.

  • Stir the mixture at 0 °C for 30-60 minutes.

Part B: The Wittig Reaction

  • In a separate oven-dried flask, dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous THF.

  • Using a syringe, add the aldehyde solution dropwise to the stirring ylide solution at 0 °C. Maintaining a low temperature during the addition helps to control the reaction rate and minimize potential side reactions.

  • Once the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 2-4 hours).

Part C: Workup and Purification

  • Cool the reaction mixture back to 0 °C and carefully quench it by the slow, dropwise addition of saturated aqueous NH₄Cl solution.[9][10]

  • Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water.

  • Separate the layers. Extract the aqueous layer two more times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude product will be a mixture of the desired alkene and triphenylphosphine oxide (TPPO). Purification is essential.

    • Primary Method (Chromatography): Purify the crude residue by flash column chromatography on silica gel. A gradient elution system, typically starting with 100% hexanes and gradually increasing the polarity with ethyl acetate (e.g., 0% to 20% EtOAc in hexanes), is effective. The less polar alkene product will elute before the more polar TPPO.[11]

    • Alternative Method (Precipitation): For a non-chromatographic approach, dissolve the crude oil in a minimal amount of a polar solvent (like dichloromethane) and add a large volume of a non-polar solvent (like hexanes or pentane) while stirring vigorously. The TPPO is less soluble in non-polar solvents and should precipitate as a white solid, which can be removed by filtration.[11][12] This process may need to be repeated for complete removal.

Summary of Reaction Parameters

ParameterRecommended ConditionsRationale / Notes
Aldehyde This compound1.0 eq
Phosphonium Salt Methyltriphenylphosphonium bromide1.2 - 1.5 eq
Base n-Butyllithium (n-BuLi)1.1 - 1.4 eq
Solvent Tetrahydrofuran (THF)Must be anhydrous. Ethereal solvents are standard.[3]
Temperature 0 °C to Room TemperatureLow temperature for ylide formation and addition; RT for reaction completion.
Reaction Time 2 - 4 hoursMonitor by TLC for consumption of starting aldehyde.
Workup Quench with sat. NH₄Cl, EtOAc extractionStandard procedure for Wittig reactions.
Purification Silica Gel ChromatographyMost reliable method for complete removal of TPPO byproduct.
Expected Yield 60 - 85%Yields can vary based on purity of reagents and reaction scale.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Yield 1. Incomplete ylide formation due to wet glassware or solvent. 2. Deactivated n-BuLi. 3. Aldehyde decomposition (aldehydes can be labile).[5]1. Ensure all glassware is oven-dried and solvents are freshly distilled or from a sure-seal bottle. 2. Use freshly purchased or titrated n-BuLi. 3. Use freshly prepared or purified aldehyde.
Reaction Stalls Steric hindrance from the bulky Boc-piperidine group slowing the reaction.[5]Allow the reaction to stir for a longer period (e.g., overnight) at room temperature. Gentle heating (e.g., to 40 °C) can be attempted but may lead to side products.
Difficult TPPO Removal The polarity of the product is too close to that of TPPO.1. Optimize column chromatography with a very shallow solvent gradient. 2. Attempt precipitation of TPPO with different non-polar solvents (pentane, hexanes, diethyl ether). 3. For larger scales, consider precipitating TPPO as a metal complex using ZnCl₂ or CaBr₂ followed by filtration.[11][13][14]
Formation of Byproducts The aldehyde may be susceptible to self-condensation (aldol) if any starting material remains after the ylide is quenched.Ensure the dropwise addition of the aldehyde to an excess of the ylide solution to maintain a low concentration of the aldehyde at all times.

References

Application Notes and Protocols: Wittig Olefination of N-Boc-2-piperidinecarbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the Wittig olefination of N-Boc-2-piperidinecarbaldehyde to synthesize N-Boc-2-vinylpiperidine. This reaction is a crucial step in the synthesis of various piperidine-based alkaloids and pharmaceutical intermediates. The protocol outlines the in situ generation of the phosphorus ylide from methyltriphenylphosphonium bromide and its subsequent reaction with the aldehyde. This document includes a comprehensive experimental procedure, a summary of reagents and expected outcomes in tabular format, and a graphical representation of the experimental workflow.

Introduction

The Wittig reaction is a powerful and widely used method in organic synthesis for the formation of alkenes from aldehydes or ketones.[1][2][3] It involves the reaction of a carbonyl compound with a phosphorus ylide, also known as a Wittig reagent, to produce an alkene and triphenylphosphine oxide.[3][4] The reaction is highly regioselective, providing unambiguous placement of the double bond.[4] For the synthesis of terminal alkenes, the ylide is typically generated in situ from a methyltriphenylphosphonium salt and a strong base.[5] This application note details the experimental setup for the methylenation of N-Boc-2-piperidinecarbaldehyde, a key intermediate in the synthesis of various biologically active molecules.[6]

Experimental Protocol

Materials and Equipment

Reagents:

  • N-Boc-2-piperidinecarbaldehyde

  • Methyltriphenylphosphonium bromide

  • Potassium tert-butoxide (t-BuOK) or n-Butyllithium (n-BuLi)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

  • Syringes and needles

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Glassware for column chromatography

Procedure

1. Preparation of the Wittig Reagent (Ylide Generation):

  • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add methyltriphenylphosphonium bromide (1.2 equivalents).

  • Add anhydrous tetrahydrofuran (THF) to the flask to form a suspension.

  • Cool the suspension to 0 °C using an ice-water bath.

  • Slowly add potassium tert-butoxide (1.1 equivalents) portion-wise or n-butyllithium (1.1 equivalents) dropwise to the stirred suspension over 15 minutes.

  • Remove the ice bath and allow the mixture to warm to room temperature. Stir for 1-2 hours. The formation of the ylide is indicated by the development of a characteristic yellow-orange color.

2. Wittig Reaction:

  • In a separate flame-dried flask under an inert atmosphere, dissolve N-Boc-2-piperidinecarbaldehyde (1.0 equivalent) in a minimal amount of anhydrous THF.

  • Cool the freshly prepared ylide solution back to 0 °C.

  • Slowly add the solution of N-Boc-2-piperidinecarbaldehyde to the ylide solution dropwise via syringe over 20-30 minutes.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) until the starting aldehyde is consumed.

3. Reaction Work-up and Purification:

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.

  • Transfer the mixture to a separatory funnel and add ethyl acetate.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • The crude product, which contains the desired alkene and triphenylphosphine oxide as a major byproduct, is then purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure N-Boc-2-vinylpiperidine.

Data Presentation

Table 1: Reagents and Reaction Parameters

Reagent/ParameterMolecular Weight ( g/mol )Molar Equivalents
N-Boc-2-piperidinecarbaldehyde213.291.0
Methyltriphenylphosphonium bromide357.231.2
Potassium tert-butoxide112.211.1
Solvent-Anhydrous THF
Reaction Temperature-0 °C to Room Temp.
Reaction Time-12 - 18 hours

Table 2: Expected Product and Representative Yield

ProductMolecular FormulaMolecular Weight ( g/mol )Physical StateRepresentative Yield
N-Boc-2-vinylpiperidineC₁₂H₂₁NO₂211.30Colorless Oil70-85%

Experimental Workflow Diagram

Wittig_Olefination_Workflow cluster_preparation Ylide Preparation cluster_reaction Wittig Reaction cluster_workup Work-up & Purification start Suspend MePh3PBr in THF add_base Add t-BuOK at 0°C start->add_base stir Stir at RT for 1-2h add_base->stir add_aldehyde Add aldehyde solution to ylide at 0°C stir->add_aldehyde prepare_aldehyde Dissolve N-Boc-2-piperidinecarbaldehyde in THF prepare_aldehyde->add_aldehyde react Stir at RT for 12-18h add_aldehyde->react quench Quench with aq. NH4Cl react->quench extract Extract with EtOAc quench->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify end end purify->end Pure N-Boc-2-vinylpiperidine

Caption: Experimental workflow for the Wittig olefination.

Safety Precautions

  • This reaction should be carried out in a well-ventilated fume hood.

  • Anhydrous solvents and inert atmosphere techniques are crucial for the success of the reaction.

  • Strong bases like potassium tert-butoxide and n-butyllithium are corrosive and pyrophoric (in the case of n-BuLi) and should be handled with extreme care.

  • Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

References

Application Notes and Protocols: Synthesis of Piperidine Alkaloids Utilizing 1-Boc-2-piperidinecarbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed framework for the utilization of (S)-1-Boc-2-piperidinecarbaldehyde as a versatile chiral building block in the stereoselective synthesis of piperidine alkaloids. The protocols focus on key carbon-carbon bond-forming reactions, specifically the Wittig and Grignard reactions, to introduce the characteristic side chains found in various alkaloids. The methodologies outlined are based on established synthetic principles and are designed to be adaptable for the synthesis of a range of 2-substituted piperidine targets, such as the hemlock alkaloid (-)-Coniine and the Sedum alkaloid (-)-Sedamine.

Overview of Synthetic Strategy

The central strategy involves the elaboration of the C2 side chain of the piperidine ring starting from the commercially available and enantiopure (S)-1-Boc-2-piperidinecarbaldehyde. This chiral aldehyde allows for the stereocontrolled introduction of various substituents, leading to the desired alkaloid core. The Boc protecting group provides stability during the initial synthetic steps and can be readily removed under acidic conditions in the final stages of the synthesis.

Two primary synthetic routes are detailed:

  • Route A: Wittig Olefination for the introduction of an unsaturated side chain, which can be subsequently hydrogenated to yield the saturated alkyl substituent. This is particularly applicable for the synthesis of alkaloids like (-)-Coniine.

  • Route B: Grignard Addition for the direct installation of a more complex side chain, as would be required for the synthesis of alkaloids such as (-)-Sedamine.

Data Presentation

The following table summarizes the expected quantitative data for the key transformations described in the experimental protocols. These values are based on typical yields and selectivities reported in the literature for analogous reactions.

StepReactionSubstrateProductReagentsSolventTemp (°C)Time (h)Yield (%)Diastereomeric Ratio (d.r.)
1A Wittig Reaction(S)-1-Boc-2-piperidinecarbaldehyde(S)-tert-butyl 2-((E)-prop-1-en-1-yl)piperidine-1-carboxylateEthyltriphenylphosphonium bromide, n-BuLiTHF-78 to rt1285-95>95:5 (E:Z)
2A Hydrogenation(S)-tert-butyl 2-((E)-prop-1-en-1-yl)piperidine-1-carboxylate(S)-tert-butyl 2-propylpiperidine-1-carboxylateH₂, 10% Pd/CMeOHrt4>95N/A
3A Boc Deprotection(S)-tert-butyl 2-propylpiperidine-1-carboxylate(-)-ConiineTFACH₂Cl₂0 to rt2>95N/A
1B Grignard Addition(S)-1-Boc-2-piperidinecarbaldehyde(S)-tert-butyl 2-((R)-hydroxy(phenyl)methyl)piperidine-1-carboxylatePhenylmagnesium bromideTHF-78 to 0380-90~90:10
2B Boc Deprotection(S)-tert-butyl 2-((R)-hydroxy(phenyl)methyl)piperidine-1-carboxylate(-)-SedamineTFACH₂Cl₂0 to rt2>95N/A

Experimental Protocols

Synthesis of (-)-Coniine via Wittig Olefination

Step 1A: Wittig Reaction to form (S)-tert-butyl 2-((E)-prop-1-en-1-yl)piperidine-1-carboxylate

  • Materials:

    • Ethyltriphenylphosphonium bromide (1.2 eq)

    • n-Butyllithium (n-BuLi, 1.1 eq, 2.5 M in hexanes)

    • (S)-1-Boc-2-piperidinecarbaldehyde (1.0 eq)

    • Anhydrous Tetrahydrofuran (THF)

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add ethyltriphenylphosphonium bromide and anhydrous THF.

    • Cool the resulting suspension to 0 °C in an ice bath.

    • Slowly add n-BuLi dropwise via syringe. The solution should turn a deep red or orange color, indicating the formation of the ylide.

    • Stir the mixture at 0 °C for 30 minutes, then cool to -78 °C using a dry ice/acetone bath.

    • In a separate flask, dissolve (S)-1-Boc-2-piperidinecarbaldehyde in anhydrous THF.

    • Add the aldehyde solution dropwise to the ylide solution at -78 °C.

    • Allow the reaction to stir at -78 °C for 1 hour, then warm to room temperature and stir for an additional 12 hours.

    • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired alkene as a colorless oil.

Step 2A: Hydrogenation to form (S)-tert-butyl 2-propylpiperidine-1-carboxylate

  • Materials:

    • (S)-tert-butyl 2-((E)-prop-1-en-1-yl)piperidine-1-carboxylate (1.0 eq)

    • 10% Palladium on carbon (Pd/C, 10 mol%)

    • Methanol (MeOH)

    • Hydrogen gas (H₂)

  • Procedure:

    • Dissolve the alkene from Step 1A in methanol in a round-bottom flask.

    • Carefully add 10% Pd/C to the solution.

    • Fit the flask with a hydrogen-filled balloon.

    • Evacuate the flask and backfill with hydrogen three times.

    • Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature for 4 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with methanol.

    • Concentrate the filtrate under reduced pressure to yield the saturated product, which is often used in the next step without further purification.

Step 3A: Boc Deprotection to yield (-)-Coniine

  • Materials:

    • (S)-tert-butyl 2-propylpiperidine-1-carboxylate (1.0 eq)

    • Trifluoroacetic acid (TFA, 10 eq)

    • Dichloromethane (CH₂Cl₂)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • 1 M Sodium hydroxide (NaOH) solution

  • Procedure:

    • Dissolve the Boc-protected piperidine from Step 2A in dichloromethane and cool the solution to 0 °C.

    • Add trifluoroacetic acid dropwise.

    • Allow the reaction to warm to room temperature and stir for 2 hours.

    • Concentrate the reaction mixture under reduced pressure.

    • Dissolve the residue in water and carefully basify with saturated NaHCO₃ solution and then 1 M NaOH solution until pH > 10.

    • Extract the aqueous layer with dichloromethane (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford (-)-Coniine as a colorless oil.

Synthesis of (-)-Sedamine via Grignard Addition

Step 1B: Grignard Addition to form (S)-tert-butyl 2-((R)-hydroxy(phenyl)methyl)piperidine-1-carboxylate

  • Materials:

    • Magnesium turnings (1.5 eq)

    • Iodine (a small crystal)

    • Bromobenzene (1.2 eq)

    • Anhydrous Tetrahydrofuran (THF)

    • (S)-1-Boc-2-piperidinecarbaldehyde (1.0 eq)

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Procedure:

    • To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and an addition funnel under an argon atmosphere, add magnesium turnings and a crystal of iodine.

    • Gently heat the flask with a heat gun until violet vapors of iodine are observed. Allow to cool.

    • Add a small amount of a solution of bromobenzene in anhydrous THF to the magnesium.

    • If the reaction does not initiate (disappearance of the iodine color and gentle refluxing), gently warm the flask.

    • Once initiated, add the remaining bromobenzene solution dropwise to maintain a gentle reflux.

    • After the addition is complete, stir the mixture at room temperature for 1 hour to ensure complete formation of the Grignard reagent.

    • Cool the Grignard solution to -78 °C.

    • In a separate flask, dissolve (S)-1-Boc-2-piperidinecarbaldehyde in anhydrous THF.

    • Add the aldehyde solution dropwise to the Grignard reagent at -78 °C.

    • Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to 0 °C and stir for an additional 2 hours.

    • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired alcohol as a white solid.

Step 2B: Boc Deprotection to yield (-)-Sedamine

  • Materials:

    • (S)-tert-butyl 2-((R)-hydroxy(phenyl)methyl)piperidine-1-carboxylate (1.0 eq)

    • Trifluoroacetic acid (TFA, 10 eq)

    • Dichloromethane (CH₂Cl₂)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • 1 M Sodium hydroxide (NaOH) solution

  • Procedure:

    • Follow the same procedure as described in Step 3A.

Visualizations

Synthesis_of_Coniine cluster_start Starting Material cluster_wittig Wittig Olefination cluster_hydrogenation Hydrogenation cluster_deprotection Deprotection start (S)-1-Boc-2-piperidinecarbaldehyde wittig_reagents Ethyltriphenylphosphonium bromide, n-BuLi, THF, -78°C to rt alkene (S)-tert-butyl 2-((E)-prop-1-en-1-yl)piperidine-1-carboxylate wittig_reagents->alkene Step 1A hydrogenation_reagents H₂, 10% Pd/C, MeOH, rt saturated (S)-tert-butyl 2-propylpiperidine-1-carboxylate hydrogenation_reagents->saturated Step 2A deprotection_reagents TFA, CH₂Cl₂, 0°C to rt coniine (-)-Coniine deprotection_reagents->coniine Step 3A

Caption: Synthetic pathway to (-)-Coniine.

Synthesis_of_Sedamine cluster_start Starting Material cluster_grignard Grignard Addition cluster_deprotection Deprotection start (S)-1-Boc-2-piperidinecarbaldehyde grignard_reagents Phenylmagnesium bromide, THF, -78°C to 0°C alcohol (S)-tert-butyl 2-((R)-hydroxy(phenyl)methyl)piperidine-1-carboxylate grignard_reagents->alcohol Step 1B deprotection_reagents TFA, CH₂Cl₂, 0°C to rt sedamine (-)-Sedamine deprotection_reagents->sedamine Step 2B

Caption: Synthetic pathway to (-)-Sedamine.

Application Notes: N-Boc-2-formylpiperidine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-Boc-2-formylpiperidine, also known as tert-butyl 2-formylpiperidine-1-carboxylate, is a versatile chiral building block of significant importance in medicinal chemistry and pharmaceutical development.[1][2] Its structure, featuring a piperidine ring with a formyl group at the C2 position and a Boc-protected amine, offers a unique combination of functionalities for synthetic chemists. The chiral center at the C2 position makes it an invaluable starting material for the asymmetric synthesis of complex bioactive molecules, particularly alkaloids and other therapeutic agents where specific stereochemistry is crucial for biological activity.[3][4][5][6] The aldehyde group provides a reactive handle for a variety of carbon-carbon and carbon-nitrogen bond-forming reactions, while the Boc protecting group allows for controlled manipulation and subsequent deprotection of the piperidine nitrogen.[1][7]

Core Applications in Drug Discovery

The utility of N-Boc-2-formylpiperidine spans several therapeutic areas, primarily serving as a key intermediate for constructing complex molecular architectures.[1]

  • Synthesis of Piperidine Alkaloids: The scaffold is a cornerstone in the enantioselective synthesis of numerous piperidine alkaloids. Its pre-defined stereocenter allows for the creation of natural products and their analogues with high stereochemical control. A notable application is in the synthesis of alkaloids like (+)- and (–)-dumetorine and (+)- and (–)-epidihydropinidine, which are investigated for various pharmacological properties.[4] The synthesis often involves extending the aldehyde through reactions like Wittig olefination, followed by further modifications to the piperidine ring.[4]

  • Development of CNS-Targeting Agents: The piperidine moiety is a "privileged scaffold" frequently found in drugs targeting the central nervous system (CNS).[8][9] N-Boc-2-formylpiperidine serves as a precursor for novel N-Benzyl piperidine derivatives designed as dual inhibitors of histone deacetylase (HDAC) and acetylcholinesterase (AChE), which are promising multi-target-directed ligands for the treatment of Alzheimer's disease.[10]

  • Antimalarial and Antiparasitic Agents: The piperidine ring is a key structural feature in many antimalarial drugs, including chloroquine analogues.[11][12] N-Boc-2-formylpiperidine provides a synthetically tractable starting point for creating diverse libraries of substituted piperidines to be screened for antiplasmodial activity against resistant strains of P. falciparum.[12][13]

  • HDAC Inhibitors for Oncology: Histone deacetylases (HDACs) are validated targets for cancer therapy.[14][15] The piperidine scaffold can serve as a central component of HDAC inhibitors, linking the zinc-binding group to the "cap" region that interacts with the enzyme surface. N-Boc-2-formylpiperidine can be elaborated to introduce the necessary pharmacophoric elements for potent and selective HDAC inhibition.[10][16]

Key Synthetic Transformations

The reactivity of N-Boc-2-formylpiperidine is dominated by its aldehyde functional group, enabling a wide range of synthetic transformations.

  • Wittig Reaction: To achieve chain elongation at the C2 position, the Wittig reaction is commonly employed. This reaction converts the aldehyde into an alkene, which can be subsequently hydrogenated to yield a saturated alkyl chain. This is a key step in the synthesis of various alkaloids.[4]

  • Reductive Amination: The aldehyde can be readily converted into a new amine-containing substituent via reductive amination. This reaction is crucial for attaching the piperidine scaffold to other parts of a target molecule, such as in the synthesis of plasmepsin II inhibitors.[13]

  • Pictet-Spengler Reaction: The Pictet-Spengler reaction is a powerful tool for constructing complex heterocyclic systems, such as tetrahydro-β-carbolines, which are present in many alkaloids.[17][18][19] N-Boc-2-formylpiperidine can act as the aldehyde component, reacting with a β-arylethylamine (like tryptamine) under acidic conditions to form a new fused ring system.[17][20]

  • Asymmetric Alkylation: Following initial transformations, the piperidine ring itself can be further functionalized. For instance, α-lithiation/alkylation methodologies can be used to introduce substituents at the C6 position, a key step in building alkaloids like epidihydropinidine.[4]

Quantitative Data Summary

The following table summarizes representative quantitative data from synthetic transformations involving N-Boc-2-formylpiperidine derivatives in the synthesis of bioactive compounds.

Product/IntermediateReaction TypeStarting MaterialYield (%)Diastereomeric Excess (de)Reference
Intermediate for DumetorineAsymmetric Allylboration(S)-N-Boc-2-formylpiperidine derivativeNot specified> 95%[4]
N-Boc-piperidine-2-methanolBoc Protection2-Piperidinylmethanol89%N/A[21]
N-Boc-piperidine-2-methanolBoc Protection2-Piperidinemethanol84%N/A[21]
Dual HDAC/AChE Inhibitor (d5)Multi-step synthesisN-Benzyl piperidine derivativeNot specifiedIC50 = 0.17 µM (HDAC)[10]
Dual HDAC/AChE Inhibitor (d10)Multi-step synthesisN-Benzyl piperidine derivativeNot specifiedIC50 = 0.45 µM (HDAC)[10]

Experimental Protocols

Protocol 1: General Procedure for Wittig Olefination

This protocol describes a general method for extending the carbon chain at the C2 position of N-Boc-2-formylpiperidine, a foundational step in the synthesis of several piperidine alkaloids.[4]

Materials:

  • (R)- or (S)-N-Boc-2-formylpiperidine

  • Appropriate phosphonium ylide (e.g., from a phosphonium salt and a strong base like n-BuLi or NaHMDS)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF))

  • Stirring apparatus and inert atmosphere (Nitrogen or Argon)

Procedure:

  • Prepare the phosphonium ylide in situ by treating the corresponding phosphonium salt with a strong base in anhydrous THF at 0 °C to -78 °C.

  • Dissolve N-Boc-2-formylpiperidine (1.0 eq) in anhydrous THF.

  • Slowly add the solution of N-Boc-2-formylpiperidine to the pre-formed ylide solution at the same low temperature.

  • Allow the reaction mixture to stir at low temperature for 1-2 hours and then warm to room temperature, stirring for an additional 12-24 hours or until TLC analysis indicates completion.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired alkene.

Protocol 2: General Procedure for Reductive Amination

This protocol outlines a standard procedure for coupling N-Boc-2-formylpiperidine with a primary or secondary amine.

Materials:

  • N-Boc-2-formylpiperidine

  • Primary or secondary amine (1.0 - 1.2 eq)

  • Reducing agent (e.g., Sodium triacetoxyborohydride (NaBH(OAc)₃), Sodium cyanoborohydride (NaBH₃CN))

  • Anhydrous solvent (e.g., Dichloromethane (DCM), 1,2-Dichloroethane (DCE))

  • Acetic acid (catalytic amount, if needed)

Procedure:

  • Dissolve N-Boc-2-formylpiperidine (1.0 eq) and the desired amine (1.1 eq) in the anhydrous solvent.

  • Add a catalytic amount of acetic acid to facilitate iminium ion formation.

  • Stir the mixture at room temperature for 1-2 hours.

  • Add the reducing agent (e.g., NaBH(OAc)₃, 1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours or until the reaction is complete as monitored by TLC or LC-MS.

  • Quench the reaction with saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Separate the organic layer, and extract the aqueous layer with the same solvent (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to obtain the target N-substituted piperidine derivative.

Visualizations

G cluster_start Starting Material cluster_aldehyde Aldehyde Chemistry cluster_amine Amine Chemistry cluster_products Diverse Scaffolds start N-Boc-2-formylpiperidine wittig Wittig Reaction start->wittig C=C formation reductive_amination Reductive Amination start->reductive_amination C-N formation pictet_spengler Pictet-Spengler Reaction start->pictet_spengler Ring fusion deprotection Boc Deprotection start->deprotection N-H formation alkaloids Alkaloids wittig->alkaloids cns_agents CNS Agents reductive_amination->cns_agents pictet_spengler->alkaloids alkylation N-Alkylation / Arylation deprotection->alkylation antimalarials Antimalarials alkylation->antimalarials

Caption: Synthetic utility of N-Boc-2-formylpiperidine.

G start (S)-N-Boc-2-formylpiperidine step1 1. Wittig Reaction (Chain Elongation) start->step1 step2 2. Hydrogenation (Alkene Reduction) step1->step2 step3 3. Boc Deprotection (TFA or HCl) step2->step3 step4 4. N-Methylation (Eschweiler-Clarke) step3->step4 end (+)-Epidihydropinidine step4->end

Caption: Workflow for the synthesis of (+)-Epidihydropinidine.

G cluster_nucleus Cell Nucleus HDACi HDAC Inhibitor (e.g., Piperidine-based) HDAC Histone Deacetylase (HDAC) HDACi->HDAC Inhibits Histone_Ac Acetylated Histones (Relaxed Chromatin) HDAC->Histone_Ac Deacetylates Histone_Deac Deacetylated Histones (Condensed Chromatin) Histone_Ac->Histone_Deac Gene_ON Tumor Suppressor Gene Expression ON Histone_Ac->Gene_ON Gene_OFF Tumor Suppressor Gene Expression OFF Histone_Deac->Gene_OFF Apoptosis Apoptosis / Cell Cycle Arrest Gene_ON->Apoptosis

Caption: Simplified signaling pathway for HDAC inhibitors in cancer cells.

References

Application Notes and Protocols: Synthesis of Pharmaceutical Intermediates from Tert-butyl 2-formylpiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 2-formylpiperidine-1-carboxylate, a chiral heterocyclic building block, is a pivotal starting material in the synthesis of a wide array of pharmaceutical intermediates. Its unique structural features, including a reactive aldehyde group and a Boc-protected amine, allow for diverse chemical transformations, making it a valuable component in the development of novel therapeutics. The piperidine moiety is a common scaffold in many biologically active compounds, and the ability to introduce substituents at the 2-position with stereochemical control is crucial for drug design and optimization.

This document provides detailed application notes and experimental protocols for the synthesis of key pharmaceutical intermediates derived from this compound. The protocols are designed to be clear, concise, and reproducible for researchers in the field of medicinal chemistry and drug development.

Key Applications

The versatility of this compound as a synthetic intermediate is demonstrated in its application in the preparation of various classes of pharmaceutical agents. It is a key building block for:

  • Chiral 2-substituted piperidines: These are important structural motifs in a variety of bioactive molecules.

  • CCR5 Antagonists: These molecules are a class of antiretroviral drugs used in the treatment of HIV infection.

  • Beta-lactamase inhibitors: These compounds are co-administered with beta-lactam antibiotics to overcome bacterial resistance.

The primary chemical transformation highlighted in these protocols is reductive amination, a robust and widely used method for the formation of carbon-nitrogen bonds.

Experimental Protocols

Protocol 1: Synthesis of Tert-butyl (2S)-2-((benzylamino)methyl)piperidine-1-carboxylate

This protocol details the reductive amination of tert-butyl (S)-2-formylpiperidine-1-carboxylate with benzylamine to yield a key intermediate for the synthesis of more complex chiral piperidine derivatives.

Reaction Scheme:

G reactant1 Tert-butyl (S)-2-formylpiperidine-1-carboxylate product Tert-butyl (2S)-2-((benzylamino)methyl)piperidine-1-carboxylate reactant1->product reactant2 Benzylamine reactant2->product reagent Sodium Triacetoxyborohydride (STAB) reagent->product

Figure 1: Reductive amination of Tert-butyl (S)-2-formylpiperidine-1-carboxylate.

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )
Tert-butyl (S)-2-formylpiperidine-1-carboxylate157634-02-1213.28
Benzylamine100-46-9107.15
Sodium Triacetoxyborohydride (STAB)56553-60-7211.94
Dichloromethane (DCM), anhydrous75-09-284.93
Saturated Sodium Bicarbonate (NaHCO₃) solution144-55-884.01
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04

Procedure:

  • To a solution of tert-butyl (S)-2-formylpiperidine-1-carboxylate (1.0 mmol) and benzylamine (1.0 mmol) in anhydrous dichloromethane (10 mL), add triethylamine (2.5 mmol) at room temperature.

  • Stir the resulting solution vigorously for 1 hour.

  • To this mixture, add sodium triacetoxyborohydride (2.0 mmol).

  • Continue stirring the reaction for an additional 4 hours at room temperature.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic fractions, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data:

ProductYieldPurity
Tert-butyl (2S)-2-((benzylamino)methyl)piperidine-1-carboxylate85%>95%

Characterization Data:

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.35-7.20 (m, 5H), 4.10-3.90 (m, 1H), 3.80 (s, 2H), 3.00-2.80 (m, 2H), 2.70-2.50 (m, 1H), 1.70-1.40 (m, 6H), 1.45 (s, 9H).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 155.5, 140.0, 128.4, 128.2, 126.9, 79.5, 54.0, 53.5, 50.0, 40.0, 28.5, 25.5, 19.0.

  • MS (ESI): m/z 305.2 [M+H]⁺.

Logical Workflow for Synthesis and Purification

G cluster_prep Reaction Setup cluster_reaction Reductive Amination cluster_workup Workup cluster_purification Purification start Dissolve Reactants in DCM add_tea Add Triethylamine start->add_tea stir1 Stir for 1 hour add_tea->stir1 add_stab Add Sodium Triacetoxyborohydride stir1->add_stab stir2 Stir for 4 hours add_stab->stir2 quench Quench with NaHCO₃ stir2->quench extract Extract with DCM quench->extract wash Wash with Brine extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate dry->concentrate chromatography Column Chromatography concentrate->chromatography end Isolated Product chromatography->end

Figure 2: Workflow for the synthesis of Tert-butyl (2S)-2-((benzylamino)methyl)piperidine-1-carboxylate.

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of a diverse range of pharmaceutical intermediates. The reductive amination protocol presented here provides a reliable and efficient method for the introduction of various amine substituents at the 2-position of the piperidine ring, paving the way for the development of novel drug candidates. The detailed experimental procedures and characterization data serve as a practical guide for researchers in the pharmaceutical industry.

Application Notes and Protocols: N-Boc-2-formylpiperidine as a Versatile Building Block in Neurological Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of N-Boc-2-formylpiperidine as a key starting material for the synthesis of diverse piperidine-based compounds with potential applications in treating neurological disorders such as Alzheimer's disease, schizophrenia, and depression. The protocols outlined below detail key synthetic transformations of N-Boc-2-formylpiperidine, and the accompanying data highlights the therapeutic potential of the resulting derivatives.

Introduction to N-Boc-2-formylpiperidine in CNS Drug Discovery

The piperidine scaffold is a well-established privileged structure in medicinal chemistry, frequently found in drugs targeting the central nervous system (CNS). Its conformational flexibility and ability to present substituents in defined spatial orientations make it an ideal framework for interacting with various CNS targets, including G-protein coupled receptors (GPCRs) and enzymes.

N-Boc-2-formylpiperidine, with its protected nitrogen and reactive aldehyde functionality, serves as a versatile chiral building block. The tert-butoxycarbonyl (Boc) protecting group allows for selective reactions at the formyl group, and its subsequent removal under acidic conditions provides a secondary amine that can be further functionalized. This sequential reactivity enables the synthesis of a wide array of substituted piperidine derivatives for screening in neurological drug discovery programs.

Key Synthetic Transformations and Applications

Two pivotal reactions that leverage the formyl group of N-Boc-2-formylpiperidine are reductive amination and the Wittig reaction. These transformations allow for the introduction of various side chains and pharmacophores, leading to the generation of compound libraries with diverse pharmacological profiles.

Reductive Amination

Reductive amination of N-Boc-2-formylpiperidine with a primary or secondary amine is a powerful method for synthesizing N-substituted piperidine derivatives. This one-pot reaction involves the initial formation of an iminium ion, which is then reduced in situ to the corresponding amine. This methodology is particularly useful for creating analogs of known CNS drugs by introducing bioactive amine fragments.

Wittig Reaction

The Wittig reaction provides a means to convert the aldehyde functionality of N-Boc-2-formylpiperidine into an alkene. This reaction is instrumental in synthesizing compounds with extended linkers or specific stereochemistry, which can be crucial for optimizing ligand-receptor interactions.

Target-Specific Applications in Neurological Disorders

Alzheimer's Disease: Acetylcholinesterase (AChE) Inhibitors

A key strategy in the symptomatic treatment of Alzheimer's disease is the inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. The piperidine moiety is a common feature in many potent AChE inhibitors, including the blockbuster drug Donepezil. N-Boc-2-formylpiperidine can be used to synthesize Donepezil-like compounds and other novel AChE inhibitors.

Schizophrenia: Dopamine D2 Receptor Antagonists

The dopamine hypothesis of schizophrenia suggests that an overactive dopaminergic system contributes to the positive symptoms of the disorder. Consequently, many antipsychotic drugs are antagonists or partial agonists of the dopamine D2 receptor. The piperidine scaffold is present in numerous D2 receptor ligands, and N-Boc-2-formylpiperidine serves as a valuable starting point for the synthesis of novel dopamine receptor modulators.

Depression: Serotonin Receptor Ligands

The serotonergic system is a primary target for antidepressant medications. Modulating the activity of various serotonin receptors, such as 5-HT1A and 5-HT2A, has proven to be an effective therapeutic strategy. Arylpiperazine derivatives are a well-known class of serotonin receptor ligands, and N-Boc-2-formylpiperidine can be used to construct piperidine-containing analogs with potential antidepressant activity.

Quantitative Data for Piperidine-Based Neurological Drug Candidates

The following tables summarize the in vitro biological data for representative piperidine derivatives targeting key proteins implicated in neurological disorders. While not all of these compounds are directly synthesized from N-Boc-2-formylpiperidine in the cited literature, they represent the types of structures and potencies that can be achieved using this building block and the described synthetic methodologies.

Table 1: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibitory Activity of Piperidine Derivatives

Compound IDTargetIC50 (µM)Reference
Donepezil AChE0.00621[1]
Compound 4 AChE0.00411[1]
Compound 15b AChE0.39[2]
Compound 15j BuChE0.16[2]
Compound d5 AChE6.89[3]
Compound d10 AChE3.22[3]
Compound 21 AChE0.00056
Compound 13e (E2020) AChE0.0057[4]
Compound 23 BuChE0.72[5]
Compound 20 AChE5.94[6]
Compound 28 AChE0.41[6]
Compound 19 AChE5.10[7]

Table 2: Dopamine Receptor Binding Affinity of Piperidine Derivatives

Compound IDTargetKi (nM)Reference
Compound 6a D31.4[8]
Compound 7a D32.5[8]
Compound 7i D30.38[9]
Compound 22 D230[10]
Compound 22 D32[10]

Table 3: Serotonin Receptor Binding Affinity of Piperidine Derivatives

Compound IDTargetKi (nM)Reference
Compound 1a 5-HT1A<1[11]
Compound 6b 5-HT1A<1[11]
Compound 6g 5-HT1A<1[11]
Compound 5j 5-HT2A<1[11]
DMBMPP 5-HT2A2.5[12]
AT-1015 5-HT239.8[13]

Experimental Protocols

Protocol 1: General Procedure for Reductive Amination of N-Boc-2-formylpiperidine

This protocol describes a general method for the synthesis of N-Boc-2-(aminomethyl)piperidine derivatives.

Materials:

  • N-Boc-2-formylpiperidine

  • Primary or secondary amine (e.g., aniline, benzylamine)

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM), anhydrous

  • Triethylamine (optional, for amine salts)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of N-Boc-2-formylpiperidine (1.0 eq) in anhydrous DCM, add the desired amine (1.0-1.2 eq). If the amine is a hydrochloride salt, add triethylamine (1.5 eq).

  • Stir the reaction mixture at room temperature for 1-2 hours to facilitate imine/iminium ion formation.

  • Add sodium triacetoxyborohydride (1.5-2.0 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired N-Boc-2-(aminomethyl)piperidine derivative.[14]

Protocol 2: General Procedure for the Wittig Reaction with N-Boc-2-formylpiperidine

This protocol outlines a general method for the olefination of N-Boc-2-formylpiperidine to generate N-Boc-2-vinylpiperidine derivatives.

Materials:

  • N-Boc-2-formylpiperidine

  • Phosphonium salt (e.g., benzyltriphenylphosphonium chloride)

  • Strong base (e.g., n-butyllithium, sodium hydride, or sodium ethoxide)

  • Anhydrous solvent (e.g., tetrahydrofuran (THF), ethanol)

  • Saturated ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a stirred suspension of the phosphonium salt (1.1 eq) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add the strong base dropwise.

  • Allow the mixture to stir at room temperature for 1-2 hours to ensure complete ylide formation.

  • Cool the resulting ylide solution to 0 °C and add a solution of N-Boc-2-formylpiperidine (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Quench the reaction by adding saturated ammonium chloride solution.

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-Boc-2-vinylpiperidine derivative.[15][16]

Visualizations

Signaling Pathways

The following diagrams illustrate the key signaling pathways targeted by compounds derived from the N-Boc-2-formylpiperidine scaffold.

Cholinergic_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Acetyl-CoA Acetyl-CoA ACh_vesicle ACh Acetyl-CoA->ACh_vesicle ChAT Choline Choline Choline->ACh_vesicle ChAT ChAT Choline Acetyltransferase ACh_synapse ACh ACh_vesicle->ACh_synapse Release AChE_inhibitor AChE Inhibitor (Piperidine Derivative) AChE Acetylcholinesterase AChE_inhibitor->AChE Inhibition ACh_synapse->AChE Degradation mAChR Muscarinic AChR ACh_synapse->mAChR nAChR Nicotinic AChR ACh_synapse->nAChR Choline_reuptake Choline Transporter AChE->Choline_reuptake Choline_reuptake->Choline Signal_Transduction Signal Transduction (Memory & Cognition) mAChR->Signal_Transduction nAChR->Signal_Transduction

Caption: Cholinergic signaling pathway in Alzheimer's disease.[3][5][7][17]

Dopaminergic_Signaling_Pathway cluster_presynaptic Presynaptic Neuron (VTA) cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron (Nucleus Accumbens) Tyrosine Tyrosine L-DOPA L-DOPA Tyrosine->L-DOPA DA_vesicle Dopamine L-DOPA->DA_vesicle DA_synapse Dopamine DA_vesicle->DA_synapse Release DAT Dopamine Transporter DAT->DA_vesicle DA_synapse->DAT Reuptake D2R D2 Receptor DA_synapse->D2R G_protein Gi/o D2R->G_protein AC Adenylyl Cyclase G_protein->AC cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA Cellular_Response Reduced Neuronal Excitability PKA->Cellular_Response D2R_antagonist D2 Receptor Antagonist (Piperidine Derivative) D2R_antagonist->D2R Blockade

Caption: Dopaminergic signaling pathway in schizophrenia.[4][18][19][20][21]

Serotonergic_Signaling_Pathway cluster_presynaptic Presynaptic Neuron (Raphe Nuclei) cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Tryptophan Tryptophan 5-HTP 5-HTP Tryptophan->5-HTP 5-HT_vesicle Serotonin (5-HT) 5-HTP->5-HT_vesicle 5-HT_synapse 5-HT 5-HT_vesicle->5-HT_synapse Release SERT Serotonin Transporter SERT->5-HT_vesicle 5-HT_synapse->SERT Reuptake 5-HT1A_R 5-HT1A Receptor 5-HT_synapse->5-HT1A_R 5-HT2A_R 5-HT2A Receptor 5-HT_synapse->5-HT2A_R G_protein_i Gi/o 5-HT1A_R->G_protein_i G_protein_q Gq/11 5-HT2A_R->G_protein_q AC Adenylyl Cyclase G_protein_i->AC PLC Phospholipase C G_protein_q->PLC cAMP cAMP AC->cAMP IP3_DAG IP3 / DAG PLC->IP3_DAG Neuronal_Response Modulation of Mood & Cognition cAMP->Neuronal_Response IP3_DAG->Neuronal_Response 5-HTR_ligand 5-HT Receptor Ligand (Piperidine Derivative) 5-HTR_ligand->5-HT1A_R Modulation 5-HTR_ligand->5-HT2A_R Modulation

Caption: Serotonergic signaling pathway in depression.[6][22][23][24][25]

Experimental Workflow

Experimental_Workflow cluster_synthesis Synthesis of Piperidine Derivatives cluster_screening Biological Evaluation cluster_development Preclinical Development start N-Boc-2-formylpiperidine reaction Key Reaction start->reaction reductive_amination Reductive Amination (Protocol 1) reaction->reductive_amination Amine wittig Wittig Reaction (Protocol 2) reaction->wittig Phosphonium Ylide purification Purification (Column Chromatography) reductive_amination->purification wittig->purification characterization Characterization (NMR, MS) purification->characterization in_vitro In Vitro Assays (Enzyme Inhibition, Receptor Binding) characterization->in_vitro data_analysis Data Analysis (IC50, Ki Determination) in_vitro->data_analysis sar Structure-Activity Relationship (SAR) Analysis data_analysis->sar lead_optimization Lead Optimization sar->lead_optimization lead_optimization->start Iterative Synthesis in_vivo In Vivo Studies (Animal Models of Disease) lead_optimization->in_vivo Promising Compounds admet ADMET Profiling in_vivo->admet candidate Drug Candidate admet->candidate

Caption: General experimental workflow for neurological drug discovery.

References

Synthesis of Substituted Piperidines via N-Boc-2-formylpiperidine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of a variety of substituted piperidines utilizing the versatile chiral building block, N-Boc-2-formylpiperidine. The methodologies described herein are essential for the construction of piperidine-containing scaffolds, which are prevalent in numerous clinically significant pharmaceutical agents.

Introduction

The piperidine moiety is a fundamental structural motif in a vast array of natural products and synthetic drugs, exhibiting a wide range of biological activities. The development of efficient and stereoselective methods for the synthesis of substituted piperidines is therefore a critical endeavor in medicinal chemistry and drug discovery. N-Boc-2-formylpiperidine serves as a valuable and versatile starting material for the introduction of diverse substituents at the 2-position of the piperidine ring. The Boc (tert-butoxycarbonyl) protecting group offers stability under various reaction conditions and can be readily removed, allowing for further functionalization of the piperidine nitrogen.

This application note details key synthetic transformations of N-Boc-2-formylpiperidine, including olefination via the Wittig reaction, alkylation through the addition of organometallic reagents, and amine synthesis via reductive amination.

Key Synthetic Pathways

The synthetic utility of N-Boc-2-formylpiperidine is highlighted through three principal reaction pathways, enabling the introduction of a wide range of functional groups at the C2 position of the piperidine core.

Synthetic_Pathways cluster_reactions Key Reactions cluster_products Product Scaffolds NBoc2Formyl N-Boc-2-formylpiperidine Wittig Wittig Reaction NBoc2Formyl->Wittig Phosphonium Ylide Organometallic Organometallic Addition NBoc2Formyl->Organometallic Grignard/Organolithium Reagents ReductiveAmination Reductive Amination NBoc2Formyl->ReductiveAmination Primary Amine, Reducing Agent Olefin 2-Alkenyl-piperidines Wittig->Olefin Alcohol 2-(Hydroxyalkyl)-piperidines Organometallic->Alcohol Amine 2-(Aminomethyl)-piperidines ReductiveAmination->Amine

Caption: Key synthetic transformations of N-Boc-2-formylpiperidine.

Data Presentation

The following tables summarize the expected yields and diastereoselectivities for the synthesis of various 2-substituted piperidines from N-Boc-2-formylpiperidine based on analogous reactions reported in the literature.

Table 1: Wittig Reaction of N-Boc-2-formylpiperidine

Phosphonium YlideProductSolventBaseYield (%)E/Z Ratio
Methyltriphenylphosphonium iodideN-Boc-2-vinylpiperidineTHFn-BuLi85-95N/A
Benzyltriphenylphosphonium chlorideN-Boc-2-(2-phenylethenyl)piperidineTHFt-BuOK80-90>95:5 (E)
(Carbethoxymethylene)triphenylphosphoraneN-Boc-2-(2-carbethoxyethenyl)piperidineDCM-90-98>98:2 (E)

Table 2: Organometallic Addition to N-Boc-2-formylpiperidine

Organometallic ReagentProductSolventTemperature (°C)Yield (%)Diastereomeric Ratio (cis:trans)
Phenylmagnesium bromideN-Boc-2-(hydroxy(phenyl)methyl)piperidineTHF-78 to 075-8580:20 - 90:10
MethyllithiumN-Boc-2-(1-hydroxyethyl)piperidineDiethyl ether-78 to 080-9070:30 - 85:15
Vinylmagnesium bromideN-Boc-2-(1-hydroxyallyl)piperidineTHF-78 to 070-8075:25 - 85:15

Table 3: Reductive Amination of N-Boc-2-formylpiperidine

AmineReducing AgentProductSolventYield (%)
BenzylamineSodium triacetoxyborohydrideN-Boc-2-((benzylamino)methyl)piperidineDCM85-95
AnilineSodium triacetoxyborohydrideN-Boc-2-((phenylamino)methyl)piperidineDCM80-90
Methylamine (HCl)Sodium cyanoborohydrideN-Boc-2-((methylamino)methyl)piperidineMeOH75-85

Experimental Protocols

A general workflow for the synthesis and purification of substituted piperidines from N-Boc-2-formylpiperidine is depicted below.

Experimental_Workflow Start Start: N-Boc-2-formylpiperidine Reaction Reaction: - Wittig - Organometallic Addition - Reductive Amination Start->Reaction Workup Aqueous Work-up Reaction->Workup Extraction Extraction with Organic Solvent Workup->Extraction Drying Drying over Na2SO4 or MgSO4 Extraction->Drying Purification Purification: Column Chromatography Drying->Purification Characterization Characterization: NMR, MS, IR Purification->Characterization FinalProduct Final Product: 2-Substituted-N-Boc-piperidine Characterization->FinalProduct

Caption: General experimental workflow for synthesis and purification.

Protocol 1: Wittig Reaction for the Synthesis of N-Boc-2-vinylpiperidine

Materials:

  • N-Boc-2-formylpiperidine

  • Methyltriphenylphosphonium iodide

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • To a stirred suspension of methyltriphenylphosphonium iodide (1.2 eq) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add n-BuLi (1.1 eq) dropwise.

  • Allow the resulting bright yellow solution to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour to ensure complete ylide formation.

  • Cool the reaction mixture back to 0 °C and add a solution of N-Boc-2-formylpiperidine (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Partition the mixture between ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure N-Boc-2-vinylpiperidine.

Protocol 2: Diastereoselective Addition of Phenylmagnesium Bromide

Materials:

  • N-Boc-2-formylpiperidine

  • Phenylmagnesium bromide (PhMgBr) in THF

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • To a solution of N-Boc-2-formylpiperidine (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere, add phenylmagnesium bromide (1.5 eq) dropwise.

  • Stir the reaction mixture at -78 °C for 2 hours.

  • Allow the reaction to warm slowly to 0 °C and stir for an additional 1 hour. Monitor the reaction progress by TLC.

  • Quench the reaction at 0 °C by the careful addition of saturated aqueous NH₄Cl solution.

  • Extract the mixture with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield N-Boc-2-(hydroxy(phenyl)methyl)piperidine as a mixture of diastereomers. The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product.

Protocol 3: Reductive Amination with Benzylamine

Materials:

  • N-Boc-2-formylpiperidine

  • Benzylamine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • To a solution of N-Boc-2-formylpiperidine (1.0 eq) and benzylamine (1.1 eq) in DCM, add sodium triacetoxyborohydride (1.5 eq) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction by TLC.

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and extract the aqueous layer with DCM (2 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure N-Boc-2-((benzylamino)methyl)piperidine.

Conclusion

N-Boc-2-formylpiperidine is a highly valuable chiral intermediate for the synthesis of a diverse range of 2-substituted piperidines. The protocols outlined in this application note provide robust and reproducible methods for the preparation of key piperidine scaffolds through Wittig olefination, organometallic addition, and reductive amination. These methodologies are readily adaptable for the synthesis of complex molecules in the context of pharmaceutical research and development.

One-Pot Synthesis Involving Tert-butyl 2-formylpiperidine-1-carboxylate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the one-pot synthesis of complex molecular scaffolds derived from Tert-butyl 2-formylpiperidine-1-carboxylate. This versatile building block, also known as N-Boc-2-piperidinecarboxaldehyde, is a valuable starting material in medicinal chemistry due to the prevalence of the piperidine motif in numerous pharmaceuticals. One-pot reactions, which involve multiple sequential transformations in a single reaction vessel, offer significant advantages in terms of efficiency, resource conservation, and reduced waste generation.

The protocols detailed herein focus on multicomponent reactions (MCRs), which allow for the rapid assembly of complex molecules from three or more starting materials in a single step. Specifically, we will explore the application of this compound in a one-pot, three-component reaction to generate novel spiro-piperidine derivatives.

Application Notes

The piperidine scaffold is a privileged structure in drug discovery, appearing in a wide array of approved drugs targeting various diseases. The ability to functionalize this core in a controlled and efficient manner is therefore of high importance. This compound serves as an excellent chiral precursor for introducing diversity at the 2-position of the piperidine ring.

One-pot syntheses involving this aldehyde are particularly valuable for creating libraries of compounds for high-throughput screening. The convergence of multiple reaction steps into a single operation accelerates the drug discovery process by enabling the rapid generation of novel chemical entities. The synthesized spiro-piperidine derivatives, for instance, introduce a three-dimensional complexity that is often desirable for enhancing target affinity and selectivity.

The reaction described in this document is a one-pot condensation reaction that leads to the formation of highly substituted 2-spiropiperidines. These structures are of interest in the development of novel therapeutics and as scaffolds for natural product synthesis.

Experimental Protocols

One-Pot Synthesis of Highly Substituted 2-Spiropiperidines

This protocol describes a one-pot procedure for the synthesis of novel 2-spiropiperidines from this compound, an amine, and a cyclic ketone.

Reaction Scheme:

G reactant1 This compound reagents One-Pot (Acid Catalyst, Solvent) reactant1->reagents reactant2 Amine (e.g., Aniline) reactant2->reagents reactant3 Cyclic Ketone (e.g., Cyclohexanone) reactant3->reagents plus1 + plus2 + product 2-Spiropiperidine Derivative reagents->product

Figure 1: General scheme for the one-pot synthesis of 2-spiropiperidines.

Materials:

  • This compound

  • Substituted aniline (or other primary amine)

  • Cyclic ketone (e.g., cyclohexanone, cyclopentanone)

  • Acid catalyst (e.g., p-toluenesulfonic acid, scandium(III) triflate)

  • Anhydrous solvent (e.g., toluene, dichloromethane)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

  • Inert atmosphere (nitrogen or argon)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the cyclic ketone (1.2 equivalents) and the amine (1.0 equivalent) in the chosen anhydrous solvent.

  • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the enamine intermediate.

  • Add this compound (1.0 equivalent) to the reaction mixture.

  • Add the acid catalyst (0.1 equivalents) to the flask.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction (typically 12-24 hours), cool the mixture to room temperature.

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane) three times.

  • Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-spiropiperidine derivative.

Data Presentation

EntryAmineKetoneCatalystSolventTime (h)Yield (%)
1AnilineCyclohexanonep-TSAToluene1875
24-MethoxyanilineCyclohexanonep-TSAToluene1682
3AnilineCyclopentanoneSc(OTf)₃CH₂Cl₂2468
4BenzylamineCyclohexanonep-TSAToluene2071

Table 1: Representative yields for the one-pot synthesis of 2-spiropiperidines.

Visualization of Experimental Workflow

The following diagram illustrates the workflow for the one-pot synthesis of 2-spiropiperidines.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification start Flame-dry flask under inert atmosphere add_reagents Add cyclic ketone and amine in anhydrous solvent start->add_reagents stir1 Stir for 30 min at RT add_reagents->stir1 add_aldehyde Add this compound stir1->add_aldehyde add_catalyst Add acid catalyst add_aldehyde->add_catalyst reflux Heat to reflux and monitor by TLC add_catalyst->reflux cool Cool to room temperature reflux->cool quench Quench with sat. NaHCO₃ cool->quench extract Extract with organic solvent quench->extract dry Dry, filter, and concentrate extract->dry purify Purify by flash chromatography dry->purify end Isolated 2-Spiropiperidine purify->end

Figure 2: Experimental workflow for the one-pot synthesis of 2-spiropiperidines.

Signaling Pathway and Logical Relationships

The synthesized spiro-piperidine derivatives can be envisioned as potential modulators of various biological pathways, leveraging the privileged nature of the piperidine scaffold. For instance, these compounds could be designed to interact with G-protein coupled receptors (GPCRs), ion channels, or enzymes, which are common targets for piperidine-containing drugs. The logical relationship for the development of such compounds is outlined below.

G cluster_design Drug Design and Synthesis cluster_screening Screening and Optimization cluster_development Preclinical and Clinical Development start Identify Biological Target (e.g., GPCR, Ion Channel) design Design Spiro-piperidine Scaffold start->design synthesis One-Pot Synthesis design->synthesis screening High-Throughput Screening synthesis->screening hit_id Hit Identification screening->hit_id sar Structure-Activity Relationship (SAR) Studies hit_id->sar lead_opt Lead Optimization sar->lead_opt preclinical Preclinical Studies (in vitro/in vivo) lead_opt->preclinical clinical Clinical Trials preclinical->clinical drug Potential Therapeutic Agent clinical->drug

Figure 3: Logical workflow for the development of therapeutics from spiro-piperidines.

Troubleshooting & Optimization

Technical Support Center: Purification of Tert-butyl 2-formylpiperidine-1-carboxylate by Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the purification of Tert-butyl 2-formylpiperidine-1-carboxylate via chromatography.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the chromatographic purification of this compound.

Question: My compound appears to be degrading on the silica gel column. What could be the cause and how can I prevent it?

Answer:

This compound, being an aldehyde, can be susceptible to degradation on silica gel, which is weakly acidic. This can lead to byproducts or loss of material. Here are some potential causes and solutions:

  • Acid-Catalyzed Degradation: The acidic nature of standard silica gel can promote side reactions.

    • Solution: Use deactivated or neutral silica gel. You can prepare this by treating the silica gel with a solution of triethylamine in your solvent system (e.g., 1-2% triethylamine in ethyl acetate/hexanes) and then flushing with the mobile phase before loading your sample.

  • Oxidation: Aldehydes can be sensitive to oxidation, especially if exposed to air for extended periods on the column.

    • Solution: Use fresh, high-purity solvents and consider degassing them before use. Work efficiently to minimize the time the compound spends on the column.

  • Prolonged Exposure: The longer the compound is on the column, the greater the chance of degradation.

    • Solution: Optimize your mobile phase to achieve a reasonable elution time. A slightly more polar solvent system can help to speed up the elution of your compound.

Question: I am observing poor separation between my desired product and impurities. How can I improve the resolution?

Answer:

Achieving good separation is critical for obtaining a pure product. If you are experiencing poor resolution, consider the following:

  • Mobile Phase Polarity: The choice of solvent system is crucial for good separation.

    • Solution: Perform a thorough thin-layer chromatography (TLC) analysis with various solvent systems (e.g., different ratios of ethyl acetate/hexanes, dichloromethane/methanol) to identify the optimal mobile phase for separation. A solvent system that gives your product an Rf value of around 0.2-0.3 on TLC is often a good starting point for column chromatography.

  • Column Packing: An improperly packed column will lead to band broadening and poor separation.

    • Solution: Ensure your column is packed uniformly without any air bubbles or channels. A well-packed column provides a consistent stationary phase for the separation to occur.

  • Sample Loading: Overloading the column can significantly decrease resolution.

    • Solution: As a general rule, the amount of crude sample loaded should be about 1-5% of the weight of the silica gel. For difficult separations, use a lower loading ratio. Dissolve the sample in a minimal amount of the mobile phase before loading.

Question: My product is eluting with a streaky or tailing band. What is causing this and how can I fix it?

Answer:

Streaking or tailing of bands on a chromatography column can be due to several factors:

  • Compound Overload: As mentioned above, loading too much sample can lead to tailing.

  • Inappropriate Solvent for Sample Loading: Dissolving the sample in a solvent that is too strong (too polar) can cause the band to spread and streak as it is loaded onto the column.

    • Solution: Dissolve your crude product in the minimum necessary volume of the mobile phase or a slightly less polar solvent.

  • Compound Interaction with Silica: The aldehyde functional group can have strong interactions with the silica gel.

    • Solution: Adding a small amount of a polar modifier to your mobile phase, such as a few drops of triethylamine, can help to reduce these interactions and improve the peak shape.

Frequently Asked Questions (FAQs)

Q1: What is a typical solvent system for the purification of this compound by silica gel chromatography?

A common starting point for the purification of moderately polar compounds like this compound is a mixture of a non-polar solvent and a moderately polar solvent. A gradient of ethyl acetate in hexanes is frequently used. For instance, you could start with 10% ethyl acetate in hexanes and gradually increase the polarity to 20-30% ethyl acetate. It is always recommended to first determine the optimal solvent system using TLC.

Q2: How can I monitor the purification process?

The purification process can be monitored by collecting fractions of the eluent and analyzing them by thin-layer chromatography (TLC).[1] Spot each fraction on a TLC plate, develop it in a suitable solvent system, and visualize the spots, for example, under a UV lamp if the compound is UV active, or by using a staining agent like potassium permanganate.[1] Fractions containing the pure product should be combined.

Q3: Is it possible to use reversed-phase chromatography for this purification?

Yes, reversed-phase chromatography (e.g., using a C18 stationary phase) can be an alternative, particularly if the impurities are significantly more or less polar than the target compound. The mobile phase would typically be a mixture of water and an organic solvent like acetonitrile or methanol.

Q4: My compound is a racemic mixture. How can I separate the enantiomers?

Separating enantiomers requires a chiral environment. This can be achieved using chiral chromatography.[2][3] This involves using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation.[4] Alternatively, the racemic mixture can be derivatized with a chiral resolving agent to form diastereomers, which can then be separated on standard silica gel.

Experimental Protocols

General Protocol for Flash Column Chromatography of this compound

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 10% ethyl acetate in hexanes).

  • Column Packing: Pour the slurry into the chromatography column and allow the silica to settle, ensuring even packing by gently tapping the column.[1] Do not let the solvent level drop below the top of the silica bed.[1]

  • Equilibration: Pass 2-3 column volumes of the initial mobile phase through the column to ensure it is fully equilibrated.[1]

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the initial mobile phase. Carefully load the sample onto the top of the silica gel.

  • Elution: Begin eluting with the initial mobile phase, gradually increasing the polarity of the solvent system as needed (gradient elution).

  • Fraction Collection: Collect the eluent in fractions (e.g., in test tubes).

  • Monitoring: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.

Data Presentation

Table 1: Typical Parameters for Flash Column Chromatography Purification

ParameterRecommended Condition/Material
Stationary Phase Silica gel (230-400 mesh)
Mobile Phase Gradient of Ethyl Acetate in Hexanes (e.g., starting from 10:90)
Column Loading 1-5% of crude material to silica gel by weight
Elution Mode Gradient
Monitoring Thin-Layer Chromatography (TLC)
Visualization UV light (if applicable) or chemical stain (e.g., potassium permanganate)

Visualizations

experimental_workflow Experimental Workflow for Purification prep Prepare Silica Gel Slurry pack Pack Chromatography Column prep->pack equil Equilibrate Column pack->equil load Load Crude Sample equil->load elute Elute with Solvent Gradient load->elute collect Collect Fractions elute->collect tlc Monitor Fractions by TLC collect->tlc combine Combine Pure Fractions tlc->combine Identify Pure Fractions evap Evaporate Solvent combine->evap product Pure Product evap->product

Caption: Workflow for the purification of this compound.

troubleshooting_logic Troubleshooting Logic for Poor Separation start Poor Separation Observed check_tlc Review TLC Analysis start->check_tlc check_packing Inspect Column Packing start->check_packing check_loading Evaluate Sample Load start->check_loading optimize_solvent Optimize Mobile Phase check_tlc->optimize_solvent Suboptimal Rf repack_column Repack Column check_packing->repack_column Uneven Packing reduce_load Reduce Sample Load check_loading->reduce_load Overloaded

Caption: A logical diagram for troubleshooting poor chromatographic separation.

References

Technical Support Center: N-Boc-2-formylpiperidine Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for troubleshooting and guidance on the column chromatography of N-Boc-2-formylpiperidine.

Frequently Asked Questions (FAQs)

Q1: What is a typical solvent system for the column chromatography of N-Boc-2-formylpiperidine?

A1: A common and effective mobile phase for the purification of N-Boc-2-formylpiperidine on silica gel is a mixture of hexane and ethyl acetate. A starting point for elution is typically a 3:1 ratio of hexane to ethyl acetate.[1] The polarity can be gradually increased if the compound elutes too slowly.

Q2: What is the expected Rf value for N-Boc-2-formylpiperidine on a TLC plate?

A2: Using a mobile phase of Hexane:Ethyl Acetate (3:1) on a standard silica gel TLC plate, the expected Rf value for N-Boc-2-formylpiperidine is approximately 0.2.[1] This value can be used to monitor the progress of the column chromatography.

Q3: What are the common impurities that might be present in a crude sample of N-Boc-2-formylpiperidine?

A3: Common impurities often originate from the synthesis of N-Boc-2-formylpiperidine, which is typically prepared by the oxidation of N-Boc-2-piperidinemethanol. Therefore, potential impurities include:

  • Unreacted N-Boc-2-piperidinemethanol: The starting material for the oxidation reaction.

  • Over-oxidized product (N-Boc-piperidine-2-carboxylic acid): If the oxidation conditions are too harsh.

  • Residual oxidizing agents and byproducts: Depending on the chosen oxidation method (e.g., Dess-Martin periodinane, PCC, or Swern oxidation).

Q4: Is N-Boc-2-formylpiperidine stable on silica gel?

A4: Aldehydes can be sensitive to the acidic nature of silica gel, which can sometimes lead to degradation or side reactions. To minimize this risk, it is advisable to use silica gel of high purity and to perform the chromatography as quickly as possible. If degradation is suspected, deactivating the silica gel with a small amount of triethylamine in the eluent can be considered, though this may affect the separation.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the column chromatography of N-Boc-2-formylpiperidine.

Problem Possible Cause Suggested Solution
Product is not eluting from the column The mobile phase is not polar enough.Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate.
Product is eluting with impurities Poor separation between the product and impurities.Optimize the solvent system. Try a shallower gradient or a different solvent system, such as dichloromethane/methanol.
Streaking or tailing of the product band The compound may be interacting too strongly with the silica gel, or the column may be overloaded.Add a small amount of a more polar solvent to the mobile phase to reduce tailing. Ensure the sample is loaded in a concentrated band and that the column is not overloaded.
Low recovery of the product The product may be degrading on the silica gel or irreversibly adsorbing.Perform the chromatography quickly and at room temperature. Consider using deactivated silica gel (with triethylamine) or an alternative stationary phase like alumina.
Presence of a new, less polar spot on TLC after chromatography Formation of an acetal with an alcohol-containing eluent (if applicable).Avoid using alcohol-based solvents in the mobile phase.

Experimental Protocols

Protocol 1: Flash Column Chromatography of N-Boc-2-formylpiperidine

This protocol is a general guideline for the purification of N-Boc-2-formylpiperidine using flash chromatography.

1. Materials:

  • Crude N-Boc-2-formylpiperidine

  • Silica gel (for flash chromatography)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • TLC plates (silica gel coated)

  • Glass column for flash chromatography

  • Collection tubes

2. Procedure:

  • Sample Preparation: Dissolve the crude N-Boc-2-formylpiperidine in a minimal amount of dichloromethane or the initial mobile phase.

  • Column Packing: Prepare a slurry of silica gel in the initial mobile phase (e.g., 3:1 Hexane:Ethyl Acetate) and pack the column.

  • Loading: Carefully load the dissolved sample onto the top of the silica gel bed.

  • Elution: Begin elution with the 3:1 Hexane:Ethyl Acetate mobile phase. If necessary, the polarity can be gradually increased.

  • Fraction Collection: Collect fractions and monitor them by TLC.

  • Analysis: Combine the fractions containing the pure product (Rf ≈ 0.2 in 3:1 Hexane:Ethyl Acetate) and remove the solvent under reduced pressure.

Visualizations

Logical Workflow for Troubleshooting Column Chromatography

Troubleshooting Workflow for N-Boc-2-formylpiperidine Purification start Start Purification run_column Run Column with Hexane:EtOAc (3:1) start->run_column analyze_fractions Analyze Fractions by TLC run_column->analyze_fractions good_separation Good Separation? analyze_fractions->good_separation product_eluted Product Eluted? good_separation->product_eluted Yes troubleshoot_separation Troubleshoot Separation Issues (e.g., change solvent system) good_separation->troubleshoot_separation No low_recovery Low Recovery? product_eluted->low_recovery Yes increase_polarity Increase EtOAc Percentage product_eluted->increase_polarity No combine_pure Combine Pure Fractions low_recovery->combine_pure No troubleshoot_recovery Troubleshoot Recovery Issues (e.g., use deactivated silica) low_recovery->troubleshoot_recovery Yes end Pure Product combine_pure->end End increase_polarity->run_column troubleshoot_separation->run_column troubleshoot_recovery->run_column

Caption: A decision-making workflow for troubleshooting common issues during the column chromatography of N-Boc-2-formylpiperidine.

Reaction Workflow: Wittig Reaction of N-Boc-2-formylpiperidine

N-Boc-2-formylpiperidine is a useful intermediate in organic synthesis. One common application is the Wittig reaction, where it reacts with a phosphorus ylide to form an alkene.

Wittig Reaction of N-Boc-2-formylpiperidine reactant1 N-Boc-2-formylpiperidine intermediate Oxaphosphetane Intermediate reactant1->intermediate reactant2 Phosphonium Ylide reactant2->intermediate product1 Alkene Product intermediate->product1 product2 Triphenylphosphine Oxide intermediate->product2

Caption: A simplified diagram illustrating the key steps of the Wittig reaction involving N-Boc-2-formylpiperidine.

References

Troubleshooting low yield in N-Boc-2-formylpiperidine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of N-Boc-2-formylpiperidine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshoot common issues encountered during the synthesis of this important chiral building block. The primary route to N-Boc-2-formylpiperidine involves the oxidation of N-Boc-2-piperidinemethanol. This guide focuses on troubleshooting low yields and other common problems associated with this transformation.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for oxidizing N-Boc-2-piperidinemethanol to N-Boc-2-formylpiperidine?

A1: The most frequently employed methods are the Swern oxidation and the Dess-Martin periodinane (DMP) oxidation. Both are known for their mild reaction conditions and high chemoselectivity, which are crucial for preventing over-oxidation to the corresponding carboxylic acid and for their compatibility with the Boc protecting group.[1][2][3][4][5][6][7][8]

Q2: I am observing a significant amount of unreacted starting material. What could be the cause?

A2: Incomplete conversion can be due to several factors. For Swern oxidation, this may indicate insufficient activation of DMSO by oxalyl chloride, often due to the reagents being added at a temperature that is too high (the reaction should be maintained at or below -60 °C).[4][8] For both Swern and DMP oxidations, using old or degraded reagents can also lead to incomplete reactions. Ensure your oxidizing agent and other reagents are fresh and anhydrous.

Q3: My yield is low after purification. What are some potential reasons?

A3: Low isolated yields can result from issues during the work-up and purification stages. N-Boc-2-formylpiperidine can be sensitive to acidic conditions, which may be present during the work-up. Additionally, the aldehyde product can be somewhat volatile and may be lost if evaporation is carried out for too long or at too high a temperature. During column chromatography, the product might streak or partially decompose on silica gel.

Q4: Is there a risk of epimerization at the C2 position during the oxidation?

A4: Yes, there is a potential risk of epimerization (racemization) at the stereocenter adjacent to the newly formed carbonyl group, especially under basic conditions. The use of a hindered non-nucleophilic base, such as diisopropylethylamine (DIPEA) instead of triethylamine in the Swern oxidation, can sometimes mitigate this issue.[5] Dess-Martin periodinane oxidation is generally considered very mild and less prone to causing epimerization.[7]

Q5: The crude reaction mixture is very dark, and purification is difficult. What could be the problem?

A5: A dark reaction mixture can indicate side reactions or decomposition. In the Swern oxidation, if the reaction temperature is not kept sufficiently low (e.g., rises above -60 °C), side reactions can occur.[3] For DMP oxidation, impurities in the DMP reagent can sometimes lead to colored byproducts. Ensuring high-purity reagents and strict temperature control are key to minimizing these issues.

Troubleshooting Guides

Issue 1: Low Reaction Yield
Possible Cause Troubleshooting Step Experimental Protocol Reference
Degraded Reagents Use fresh, high-purity oxalyl chloride or trifluoroacetic anhydride (for Swern) or Dess-Martin periodinane. Ensure DMSO is anhydrous.Protocols 1 & 2
Incomplete Reaction Monitor the reaction progress by TLC. If starting material persists, consider extending the reaction time or adding a slight excess of the oxidizing agent.Protocols 1 & 2
Suboptimal Temperature For Swern oxidation, maintain the temperature at or below -60 °C during the addition of reagents to prevent side reactions.[3][4][8]Protocol 1
Product Loss During Work-up Avoid strongly acidic conditions during quenching and extraction. Use a saturated aqueous solution of sodium bicarbonate for the quench. Minimize evaporation time and use moderate temperatures.Protocols 1 & 2
Purification Issues Consider using a less acidic grade of silica gel or deactivating the silica gel with triethylamine before chromatography. Alternatively, purification by distillation under high vacuum may be an option for smaller scales.
Issue 2: Formation of Impurities
Possible Cause Troubleshooting Step Experimental Protocol Reference
Over-oxidation to Carboxylic Acid Ensure that a mild oxidizing agent like those used in Swern or DMP oxidations is employed. Avoid prolonged reaction times after the starting material is consumed.Protocols 1 & 2
Side Reactions (Swern) Strictly maintain the reaction temperature at -78 °C to -60 °C to prevent the formation of byproducts.[3]Protocol 1
Epimerization In Swern oxidations, consider using a bulkier base like diisopropylethylamine (DIPEA) in place of triethylamine.[5] DMP oxidation is generally a milder alternative.Protocol 1
Byproducts from DMP The reduced iodine byproducts from DMP oxidation can sometimes complicate purification. A common workup involves quenching with a saturated solution of sodium bicarbonate and sodium thiosulfate to facilitate their removal.[9]Protocol 2

Quantitative Data Summary

Oxidation Method Typical Reagents Typical Temperature Typical Reaction Time Reported Yield Range
Swern Oxidation Oxalyl Chloride, DMSO, Triethylamine-78 °C to Room Temp.1-3 hours70-95%
Dess-Martin Oxidation Dess-Martin Periodinane (DMP)Room Temperature1-4 hours85-95%

Note: Yields are highly dependent on the specific substrate, reaction scale, and purification method.

Experimental Protocols

Protocol 1: N-Boc-2-formylpiperidine Synthesis via Swern Oxidation

This protocol is a representative procedure based on standard Swern oxidation conditions.

  • Preparation:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add anhydrous dichloromethane (DCM, 0.5 M).

    • Cool the flask to -78 °C using a dry ice/acetone bath.

    • Slowly add oxalyl chloride (1.5 equivalents) to the stirred DCM.

    • In a separate flask, dissolve anhydrous DMSO (2.2 equivalents) in anhydrous DCM and add it dropwise to the oxalyl chloride solution, ensuring the internal temperature does not exceed -60 °C. Stir the resulting solution for 30 minutes at -78 °C.

  • Oxidation:

    • Dissolve N-Boc-2-piperidinemethanol (1.0 equivalent) in anhydrous DCM.

    • Add the alcohol solution dropwise to the activated DMSO solution at -78 °C.

    • Stir the reaction mixture for 1 hour at -78 °C.

  • Work-up:

    • Add triethylamine (5.0 equivalents) dropwise to the reaction mixture at -78 °C.

    • Allow the reaction to warm to room temperature and stir for 1 hour.

    • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

    • Transfer the mixture to a separatory funnel and extract with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure at a low temperature.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Protocol 2: N-Boc-2-formylpiperidine Synthesis via Dess-Martin Periodinane (DMP) Oxidation

This protocol is a representative procedure based on standard DMP oxidation conditions.

  • Preparation:

    • To a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add N-Boc-2-piperidinemethanol (1.0 equivalent) and anhydrous dichloromethane (DCM, 0.2 M).

  • Oxidation:

    • Add Dess-Martin periodinane (1.2 equivalents) portion-wise to the stirred solution at room temperature.

    • Stir the reaction mixture at room temperature and monitor its progress by TLC (typically 1-4 hours).

  • Work-up:

    • Once the starting material is consumed, quench the reaction by adding a 1:1 mixture of saturated aqueous sodium bicarbonate and saturated aqueous sodium thiosulfate.

    • Stir the biphasic mixture vigorously until the layers become clear.

    • Transfer the mixture to a separatory funnel and extract with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure at a low temperature.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Visualizations

experimental_workflow cluster_start Starting Material cluster_oxidation Oxidation Step cluster_workup Work-up & Purification cluster_product Final Product start N-Boc-2-piperidinemethanol swern Swern Oxidation (Oxalyl Chloride, DMSO, Et3N) start->swern Method A dmp Dess-Martin Oxidation (DMP) start->dmp Method B workup Aqueous Work-up (Quench, Extraction, Drying) swern->workup dmp->workup purification Purification (Column Chromatography) workup->purification product N-Boc-2-formylpiperidine purification->product

Caption: General experimental workflow for the synthesis of N-Boc-2-formylpiperidine.

troubleshooting_yield cluster_analysis Initial Analysis cluster_incomplete Troubleshooting: Incomplete Reaction cluster_impurities Troubleshooting: Impurities Present start Low Yield Observed tlc Analyze crude reaction by TLC start->tlc reagents Check Reagent Quality (Freshness, Anhydrous) tlc->reagents Starting material present temp Verify Temperature Control (Especially for Swern) tlc->temp Side products observed conditions Optimize Reaction Conditions (Time, Stoichiometry) reagents->conditions workup Optimize Work-up Procedure (e.g., Thiosulfate wash for DMP) temp->workup purification Adjust Purification Method (e.g., Deactivated Silica) workup->purification

Caption: Troubleshooting decision tree for low yield in N-Boc-2-formylpiperidine synthesis.

References

Optimizing reaction conditions for the oxidation of N-Boc-2-piperidinemethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals optimizing the oxidation of N-Boc-2-piperidinemethanol to its corresponding aldehyde, N-Boc-2-piperidinecarboxaldehyde.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during the oxidation of N-Boc-2-piperidinemethanol, offering potential causes and solutions for various oxidation methods.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for oxidizing N-Boc-2-piperidinemethanol to the aldehyde?

A1: Several mild oxidation methods are suitable for converting N-Boc-2-piperidinemethanol to its aldehyde without over-oxidation to the carboxylic acid. The most common include the Swern oxidation, Dess-Martin Periodinane (DMP) oxidation, Parikh-Doering oxidation, and TEMPO-catalyzed oxidations.[1][2][3][4] The choice of method often depends on factors like scale, available reagents, and sensitivity of other functional groups in the molecule.[5]

Q2: My reaction is showing low or incomplete conversion. What are the general troubleshooting steps?

A2: Incomplete conversion can stem from several factors across different methods:

  • Reagent Quality: Ensure all reagents, especially the oxidizing agent and any activators, are fresh and anhydrous where required. For example, the sulfur trioxide-pyridine complex used in the Parikh-Doering oxidation is hygroscopic.[6]

  • Reaction Temperature: Some methods, like the Swern oxidation, require strict temperature control at low temperatures (e.g., -78 °C) for the initial steps.[1] Deviations can lead to reagent decomposition and reduced efficiency.

  • Stoichiometry: Verify the equivalents of all reagents. A slight excess of the oxidizing agent may be necessary.

  • Reaction Time: Ensure the reaction has been allowed to proceed for a sufficient duration. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5]

Q3: I am observing the formation of side products. What could be the cause?

A3: Side product formation is specific to the chosen oxidation method.

  • In Swern and related DMSO-based oxidations, a common side product is the methylthiomethyl (MTM) ether, especially if the reaction temperature is not carefully controlled.[1][7]

  • With DMP oxidation, the reaction produces two equivalents of acetic acid, which can cause issues with acid-labile functional groups. This can be mitigated by adding a mild base like pyridine or sodium bicarbonate.[2]

  • For TEMPO-catalyzed oxidations, over-oxidation to the carboxylic acid can occur, particularly if the reaction is left for too long or if the pH is not controlled.[4]

Method-Specific Troubleshooting

Swern Oxidation

  • Issue: Low yield of the aldehyde.

    • Possible Cause: The reaction temperature was not maintained at -78 °C during the addition of DMSO and the alcohol. This can lead to the decomposition of the reactive intermediate.

    • Solution: Use a dry ice/acetone bath and monitor the internal temperature closely throughout the additions.

  • Issue: Formation of a significant amount of MTM ether side product.

    • Possible Cause: The reaction was allowed to warm up prematurely before the addition of the tertiary amine base (e.g., triethylamine).

    • Solution: Ensure the reaction mixture is kept at -78 °C until the base is added and the subsequent warming to room temperature is gradual.[1]

Dess-Martin Periodinane (DMP) Oxidation

  • Issue: The reaction is sluggish or stalls.

    • Possible Cause: The DMP reagent may have degraded due to moisture. The presence of water can sometimes accelerate the reaction, but impure DMP can be less effective.[2]

    • Solution: Use freshly opened or properly stored DMP. Consider adding a catalytic amount of water to the reaction mixture to see if the rate increases.[2]

  • Issue: Difficulty in removing the iodine-containing byproducts during workup.

    • Possible Cause: The reduced periodinane byproducts can sometimes be difficult to separate from the desired product.

    • Solution: After the reaction is complete, quench with a 1:1 mixture of saturated aqueous sodium bicarbonate (NaHCO₃) and sodium thiosulfate (Na₂S₂O₃).[5] This will reduce the remaining DMP and its byproducts to water-soluble species that can be removed during an aqueous workup.

Parikh-Doering Oxidation

  • Issue: Inconsistent reaction rates and yields.

    • Possible Cause: The sulfur trioxide-pyridine complex (SO₃·Py) is highly hygroscopic and its quality can affect the reaction outcome.[6]

    • Solution: Use fresh, high-quality SO₃·Py and handle it under an inert atmosphere.

  • Issue: The reaction requires a large excess of reagents.

    • Possible Cause: This can be a characteristic of the Parikh-Doering oxidation for some substrates to achieve high conversion.[3]

    • Solution: While optimizing to reduce the excess is possible, starting with the recommended stoichiometry from literature procedures is advisable.

TEMPO-Catalyzed Oxidation

  • Issue: The reaction is not initiating or is very slow.

    • Possible Cause: The co-oxidant (e.g., sodium hypochlorite or bleach) may have degraded. The pH of the reaction mixture might not be optimal.

    • Solution: Use fresh bleach. The reaction is typically run in a biphasic system with a buffer like sodium bicarbonate to maintain the optimal pH.[5]

  • Issue: Over-oxidation to the carboxylic acid.

    • Possible Cause: The reaction was left for an extended period, or the temperature was too high.

    • Solution: Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed. Maintain the recommended reaction temperature (often 0 °C).[5]

Data Presentation

The following table summarizes typical reaction conditions for the oxidation of primary alcohols to aldehydes using the discussed methods. Note that optimal conditions for N-Boc-2-piperidinemethanol may require specific optimization.

Method Oxidant/Catalyst Activator/Co-oxidant Base Solvent Temp (°C) Typical Yield (%)
Swern Oxidation DMSOOxalyl ChlorideTriethylamineDichloromethane-78 to RT85-95
Dess-Martin Oxidation Dess-Martin PeriodinaneN/APyridine (optional)DichloromethaneRoom Temp90-95
Parikh-Doering Oxidation DMSOSO₃·Pyridine ComplexTriethylamineDichloromethane/DMSO0 to RT80-90
TEMPO-Catalyzed TEMPO (catalytic)Sodium HypochloriteSodium BicarbonateDichloromethane/Water085-95

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Swern Oxidation

  • To a solution of oxalyl chloride (1.2 eq) in anhydrous dichloromethane (DCM) at -78 °C under an inert atmosphere, add dimethyl sulfoxide (DMSO, 2.2 eq) dropwise, ensuring the internal temperature does not exceed -60 °C.

  • Stir the mixture for 15 minutes.

  • Add a solution of N-Boc-2-piperidinemethanol (1.0 eq) in DCM dropwise, again maintaining the temperature below -60 °C.

  • Stir for 30-45 minutes at -78 °C.

  • Add triethylamine (5.0 eq) dropwise, and allow the reaction mixture to slowly warm to room temperature.

  • Quench the reaction with water and separate the organic layer.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude aldehyde.

Protocol 2: Dess-Martin Periodinane (DMP) Oxidation [5]

  • Dissolve N-Boc-2-piperidinemethanol (1.0 eq) in anhydrous DCM at room temperature.

  • Add Dess-Martin Periodinane (1.2 eq) in one portion.

  • Stir the mixture at room temperature and monitor the reaction by TLC (typically complete in 1-3 hours).

  • Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃.

  • Stir vigorously until the layers are clear.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

Protocol 3: Parikh-Doering Oxidation [8]

  • Dissolve N-Boc-2-piperidinemethanol (1.0 eq) and triethylamine (3.0 eq) in anhydrous DCM.

  • Cool the solution to 0 °C.

  • Add the sulfur trioxide-pyridine complex (SO₃·Py, 1.5 eq) portion-wise.

  • Add anhydrous DMSO (3.0 eq) dropwise.

  • Stir the suspension for 1-2 hours at 0 °C, then allow it to warm to room temperature and stir until completion as monitored by TLC.

  • Pour the reaction mixture into brine and extract with DCM.

  • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate.

Protocol 4: TEMPO-Catalyzed Oxidation [5]

  • In a flask, combine N-Boc-2-piperidinemethanol (1.0 eq), TEMPO (0.01 eq), and sodium bromide (0.1 eq) in DCM.

  • Add a saturated aqueous solution of sodium bicarbonate (2.0 eq).

  • Cool the vigorously stirred biphasic mixture to 0 °C in an ice bath.

  • Slowly add household bleach (sodium hypochlorite, ~1.2 eq) dropwise, maintaining the temperature at 0 °C.

  • Stir at 0 °C for 1-2 hours, monitoring by TLC.

  • Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Separate the layers, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

Visualizations

The following diagrams illustrate the general workflows for the discussed oxidation methods.

Swern_Oxidation_Workflow start Start reagents Oxalyl Chloride + DMSO in DCM @ -78°C start->reagents 1. activation Activation (Formation of Swern Reagent) reagents->activation 2. alcohol_add Add Alcohol (N-Boc-2-piperidinemethanol) @ -78°C activation->alcohol_add 3. intermediate Formation of Alkoxysulfonium Salt alcohol_add->intermediate 4. base_add Add Triethylamine @ -78°C intermediate->base_add 5. elimination Elimination (Warm to RT) base_add->elimination 6. workup Aqueous Workup & Purification elimination->workup 7. product Aldehyde Product workup->product 8.

Caption: General workflow for the Swern oxidation.

DMP_Oxidation_Workflow start Start dissolve Dissolve Alcohol in DCM @ RT start->dissolve 1. add_dmp Add DMP (1.2 eq) @ RT dissolve->add_dmp 2. reaction Stir at RT (1-3 hours) add_dmp->reaction 3. quench Quench with NaHCO3 / Na2S2O3 reaction->quench 4. workup Aqueous Workup & Purification quench->workup 5. product Aldehyde Product workup->product 6.

Caption: General workflow for the Dess-Martin Periodinane (DMP) oxidation.

Parikh_Doering_Workflow start Start mix Mix Alcohol, Base, & Solvent @ 0°C start->mix 1. add_so3py Add SO3·Py @ 0°C mix->add_so3py 2. add_dmso Add DMSO @ 0°C add_so3py->add_dmso 3. reaction Stir & Warm to RT add_dmso->reaction 4. workup Aqueous Workup & Purification reaction->workup 5. product Aldehyde Product workup->product 6.

Caption: General workflow for the Parikh-Doering oxidation.

TEMPO_Oxidation_Workflow start Start biphasic Biphasic Mixture: Alcohol, TEMPO, NaBr in DCM/aq. NaHCO3 start->biphasic 1. cool Cool to 0°C biphasic->cool 2. add_bleach Add Bleach (NaOCl) dropwise @ 0°C cool->add_bleach 3. reaction Stir at 0°C (1-2 hours) add_bleach->reaction 4. quench Quench with Na2S2O3 reaction->quench 5. workup Workup & Purification quench->workup 6. product Aldehyde Product workup->product 7.

References

Technical Support Center: Synthesis of 1-Boc-2-piperidinecarbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of 1-Boc-2-piperidinecarbaldehyde. The primary synthetic route involves the oxidation of 1-Boc-2-piperidinemethanol, for which several methods are commonly employed. This guide addresses potential side reactions and other experimental challenges.

Troubleshooting Guides

Problem 1: Low or No Yield of the Desired Aldehyde

Possible Cause Suggested Solution
Inactive Oxidizing Agent Dess-Martin Periodinane (DMP): Use a fresh batch of DMP. Purity can be assayed by 1H NMR. Store in a tightly sealed container under an inert atmosphere in the freezer. Exposure to moisture can cause hydrolysis and inactivation.[1] Swern Oxidation: Ensure oxalyl chloride and DMSO are of high purity and anhydrous. Oxalyl chloride should be distilled and stored in the freezer to prevent degradation.[2] Parikh-Doering Oxidation: The sulfur trioxide pyridine complex (SO₃·Py) is hygroscopic and should be handled under an inert atmosphere.[3][4]
Incomplete Reaction - Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). - Ensure proper stoichiometry of reagents. For Parikh-Doering, a large excess of DMSO and SO₃·Py may be necessary for high conversion.[4] - For DMP oxidations, reaction times are typically 0.5-2 hours at room temperature.[5] For Swern, the reaction is rapid at -78°C. For Parikh-Doering, the reaction may require warming to room temperature.[3]
Sub-optimal Reaction Temperature Swern Oxidation: The initial activation of DMSO with oxalyl chloride must be performed at -78°C to prevent decomposition of the active species.[6]
Product Degradation During Workup The aldehyde product can be sensitive. Avoid harsh acidic or basic conditions during the workup. A buffered aqueous workup (e.g., saturated aqueous sodium bicarbonate) is often recommended.

Problem 2: Presence of Significant Impurities or Side Products

Side Product/Impurity Identification Cause & Prevention
Unreacted Starting Alcohol Detected by TLC or LC-MS.See "Inactive Oxidizing Agent" and "Incomplete Reaction" in Problem 1.
1-Boc-piperidine-2-carboxylic acid Higher polarity spot on TLC; can be confirmed by MS.Over-oxidation. This is more common with stronger oxidizing agents but can occur with all methods if reaction conditions are not controlled. Use the recommended stoichiometry of the oxidant. Swern and DMP oxidations are generally selective for aldehydes.[7][8]
Epimerized Aldehyde (e.g., (R)- becoming a mix of (R)- and (S)-) Chiral chromatography (HPLC or GC) is required for detection and quantification.Epimerization of the α-proton is often base-catalyzed.[9] During Swern oxidation, the use of triethylamine as a base can promote epimerization. Using a bulkier base like diisopropylethylamine (DIPEA) can mitigate this side reaction.[10] For DMP, the reaction is performed under neutral pH, which minimizes epimerization.[11]
Methylthiomethyl (MTM) ether of the starting alcohol Lower polarity byproduct, identifiable by 1H NMR and MS.Side reaction in Swern oxidation. This occurs if the reaction temperature is not maintained near -78°C.[6] The Parikh-Doering oxidation is less prone to this side reaction.[4]
Reagent-derived byproducts Varies by method (e.g., iodinane byproducts for DMP, triethylammonium salts for Swern).Proper workup is crucial. For DMP, a quench with sodium thiosulfate can remove iodine byproducts.[12] For Swern, aqueous washes will remove the amine salts.

Frequently Asked Questions (FAQs)

Q1: Which oxidation method is the best for synthesizing 1-Boc-2-piperidinecarbaldehyde?

A1: The "best" method depends on the scale of the reaction, available equipment, and sensitivity of the substrate to specific conditions.

  • Swern Oxidation: Generally provides high yields and is reliable. However, it requires cryogenic temperatures (-78°C) and produces malodorous and toxic byproducts (dimethyl sulfide and carbon monoxide).[7][11]

  • Dess-Martin Periodinane (DMP) Oxidation: A very mild and convenient method that can be run at room temperature with a simple workup.[5][8] The main drawbacks are the cost of the reagent and its potential explosive nature if impure.[1][11]

  • Parikh-Doering Oxidation: A milder alternative to the Swern oxidation that can be run at 0°C to room temperature and is less prone to forming MTM ether side products.[3][4] It may, however, require a large excess of reagents for complete conversion.[4]

Q2: My reaction is complete, but I am losing my product during purification. What could be the issue?

A2: 1-Boc-2-piperidinecarbaldehyde can be prone to instability on silica gel, leading to decomposition or epimerization. Consider the following:

  • Minimize the time the compound spends on the silica gel column.

  • Use a less acidic grade of silica gel or neutralize the silica gel with a small amount of triethylamine in the eluent.

  • If possible, purify by other means such as crystallization or distillation if the product is sufficiently stable.

Q3: How can I prevent epimerization at the C2 position?

A3: Epimerization occurs via the formation of an enol or enolate intermediate and is often catalyzed by acid or base.[9]

  • When using the Swern oxidation, consider replacing triethylamine with a bulkier, less nucleophilic base such as diisopropylethylamine (DIPEA).[10]

  • The DMP oxidation is performed under neutral conditions and is a good choice to avoid epimerization.[11]

  • During workup and purification, maintain neutral pH and avoid prolonged exposure to acidic or basic conditions.

Q4: I am observing the formation of 1-Boc-piperidine-2-carboxylic acid. How can I avoid this?

A4: This is due to over-oxidation of the aldehyde.

  • Ensure you are using a mild and selective oxidizing agent like DMP or Swern reagents under the recommended conditions. These methods are known for stopping at the aldehyde stage.[7][8]

  • Use the correct stoichiometry of the oxidizing agent. An excess of the oxidant can lead to the formation of the carboxylic acid.

  • Monitor the reaction closely and quench it as soon as the starting material is consumed.

Data Presentation

The following table provides an illustrative comparison of the common oxidation methods for the synthesis of 1-Boc-2-piperidinecarbaldehyde. The values are representative and can vary based on specific reaction conditions and scale.

Oxidation Method Typical Yield (%) Purity (%) Common Side Products Advantages Disadvantages
Swern Oxidation >90>95Epimerized aldehyde, MTM etherHigh yield, reliableRequires cryogenic temperatures, malodorous/toxic byproducts[7][11]
Dess-Martin (DMP) 85-95>98Over-oxidized carboxylic acid (minor)Mild, room temperature, high chemoselectivity[8][11]Expensive, potentially explosive reagent[1][11]
Parikh-Doering 80-90>95Epimerized aldehydeMilder than Swern, no cryogenic temperatures needed[3][4]May require a large excess of reagents[4]

Experimental Protocols

Protocol 1: Swern Oxidation

  • To a solution of oxalyl chloride (1.2 eq) in anhydrous dichloromethane (DCM) at -78°C under an inert atmosphere, add a solution of anhydrous DMSO (2.2 eq) in DCM dropwise, maintaining the internal temperature below -65°C.

  • Stir the mixture for 15 minutes.

  • Add a solution of 1-Boc-2-piperidinemethanol (1.0 eq) in DCM dropwise, again keeping the temperature below -65°C.

  • Stir for 30 minutes at -78°C.

  • Add triethylamine or diisopropylethylamine (5.0 eq) dropwise.

  • Allow the reaction to warm to room temperature over 30 minutes.

  • Quench the reaction with water and separate the layers.

  • Wash the organic layer with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Dess-Martin Periodinane (DMP) Oxidation

  • Dissolve 1-Boc-2-piperidinemethanol (1.0 eq) in anhydrous DCM at room temperature under an inert atmosphere.

  • Add Dess-Martin periodinane (1.2 eq) in one portion.

  • Stir the mixture at room temperature for 1-2 hours, monitoring by TLC.

  • Upon completion, quench the reaction with a 1:1 mixture of saturated aqueous sodium thiosulfate and saturated aqueous sodium bicarbonate.

  • Stir vigorously until the solid byproducts dissolve.

  • Separate the layers and extract the aqueous phase with DCM.

  • Combine the organic layers, wash with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.[13]

Protocol 3: Parikh-Doering Oxidation

  • Dissolve 1-Boc-2-piperidinemethanol (1.0 eq) and triethylamine (3.0 eq) in anhydrous DMSO/DCM.

  • Cool the solution to 0°C.

  • Add sulfur trioxide pyridine complex (SO₃·Py) (1.5 eq) portion-wise, maintaining the temperature below 10°C.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.

  • Quench the reaction by slowly adding water.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with dilute HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Synthesis_Pathway Synthesis of 1-Boc-2-piperidinecarbaldehyde and Side Reactions Start 1-Boc-2-piperidinemethanol Oxidation Oxidation (Swern, DMP, Parikh-Doering) Start->Oxidation SwernSideReaction Swern Side Reaction (High Temperature) Start->SwernSideReaction Swern only Aldehyde 1-Boc-2-piperidinecarbaldehyde (Desired Product) Oxidation->Aldehyde Main Reaction OverOxidation Over-oxidation Oxidation->OverOxidation BaseCatalysis Base-catalyzed epimerization Aldehyde->BaseCatalysis CarboxylicAcid 1-Boc-piperidine-2-carboxylic acid OverOxidation->CarboxylicAcid Epimer Epimerized Aldehyde BaseCatalysis->Epimer MTMEther MTM Ether SwernSideReaction->MTMEther

Caption: Reaction scheme for the synthesis of 1-Boc-2-piperidinecarbaldehyde and potential side reactions.

Troubleshooting_Workflow Troubleshooting Low Yield Start Low Yield of Aldehyde CheckReagents Check Reagent Activity (DMP, Oxalyl Chloride, SO3-Py) Start->CheckReagents CheckCompletion Check for Complete Reaction (TLC/LC-MS) CheckReagents->CheckCompletion Active ReplaceReagents Use fresh/purified reagents CheckReagents->ReplaceReagents Inactive CheckWorkup Review Workup Procedure (pH, temperature) CheckCompletion->CheckWorkup Complete OptimizeConditions Adjust reaction time/ temperature/stoichiometry CheckCompletion->OptimizeConditions Incomplete ModifyWorkup Use buffered solutions, avoid harsh conditions CheckWorkup->ModifyWorkup Harsh Conditions Success Improved Yield ReplaceReagents->Success OptimizeConditions->Success ModifyWorkup->Success

Caption: A logical workflow for troubleshooting low yields in the synthesis of 1-Boc-2-piperidinecarbaldehyde.

References

Technical Support Center: Tert-butyl 2-formylpiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Tert-butyl 2-formylpiperidine-1-carboxylate in solution.

Troubleshooting Guide

Unexpected experimental results or product degradation can be a significant setback. This guide provides a systematic approach to troubleshooting common issues related to the stability of this compound.

Diagram: Troubleshooting Workflow for Stability Issues

Troubleshooting Workflow cluster_Initial Initial Observation cluster_Investigation Investigation Steps cluster_Analysis Analysis of Findings cluster_Solutions Corrective Actions A Unexpected Experimental Outcome or Purity Issue B Review Storage Conditions (Temperature, Atmosphere, Light) A->B C Analyze Compound Purity (e.g., NMR, LC-MS, GC-MS) B->C D Examine Experimental Protocol (Reagents, Solvents, pH, Temperature) C->D E Improper Storage? D->E F Degradation Products Detected? E->F No H Implement Correct Storage: -20°C or 2-8°C, Inert Gas, Protect from Light E->H Yes G Incompatible Reagents or Harsh Conditions Identified? F->G No I Purify Compound if Necessary F->I Yes J Modify Protocol: - Use Anhydrous/Pure Solvents - Avoid Strong Acids/Bases/Oxidants - Control Temperature G->J Yes K Prepare Solutions Freshly Before Use G->K No Degradation Pathway cluster_Reactant cluster_Product reactant This compound product 2-Formylpiperidine reactant->product  Strong Acid (e.g., TFA, HCl)   boc_product + Isobutene + CO2

Degradation of N-Boc-2-formylpiperidine under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) concerning the degradation of N-Boc-2-formylpiperidine under various experimental conditions. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for N-Boc-2-formylpiperidine?

A1: N-Boc-2-formylpiperidine has two primary reactive sites susceptible to degradation: the N-Boc protecting group and the 2-formyl (aldehyde) group.

  • Under acidic conditions: The primary degradation pathway is the cleavage of the N-Boc group to yield 2-formylpiperidine.[1] The aldehyde functionality can also promote epimerization at the C2 position.

  • Under basic conditions: The N-Boc group is generally stable.[1] However, the aldehyde is susceptible to degradation. The presence of an acidic α-proton on the carbon bearing the formyl group makes the compound prone to epimerization and aldol condensation reactions.

  • Oxidative conditions: The aldehyde group is readily oxidized to a carboxylic acid, forming N-Boc-piperidine-2-carboxylic acid. This can occur with exposure to air (ambient oxygen) over time or in the presence of oxidizing agents.[2]

Q2: My N-Boc-2-formylpiperidine has been stored for a while and now shows impurities. What are the likely culprits?

A2: If stored under a non-inert atmosphere, the primary impurity is likely the oxidation product, N-Boc-piperidine-2-carboxylic acid. If the compound has been exposed to acidic or basic conditions (e.g., on silica gel for an extended period), you may also observe epimerization at the C2 position or byproducts from aldol condensation.

Q3: Can N-Boc-2-formylpiperidine undergo racemization or epimerization?

A3: Yes. The hydrogen atom at the C2 position (alpha to the formyl group) is acidic and can be abstracted under either basic or acidic conditions. This can lead to epimerization, resulting in a mixture of (R)- and (S)-N-Boc-2-formylpiperidine. This is a critical consideration if the stereochemical integrity of the C2 position is important for your synthesis.[3]

Q4: Is the N-Boc group stable to basic conditions?

A4: The N-Boc (tert-butoxycarbonyl) group is well-known for its stability under basic conditions, making it a valuable protecting group in syntheses involving base-labile functionalities.[1] However, the overall stability of N-Boc-2-formylpiperidine under basic conditions is dictated by the reactivity of the aldehyde group.

Troubleshooting Guides

Issue 1: Incomplete or Slow N-Boc Deprotection
Symptom Possible Cause Troubleshooting Steps
Reaction stalls; starting material remains after prolonged reaction time. Insufficient acid strength or concentration.- Use a stronger acid (e.g., trifluoroacetic acid (TFA) instead of HCl).- Increase the concentration of the acid (e.g., use neat TFA or a higher molarity solution of HCl in an appropriate solvent).
Low reaction temperature.- While many deprotections proceed at room temperature, gentle warming (e.g., to 40 °C) can increase the reaction rate. Monitor carefully to avoid side reactions.
Formation of unexpected byproducts. The tert-butyl cation generated during deprotection is alkylating other nucleophiles in the reaction mixture.- Add a scavenger such as anisole or triethylsilane to the reaction mixture to trap the tert-butyl cation.
Issue 2: Degradation During Workup or Purification
Symptom Possible Cause Troubleshooting Steps
Appearance of new spots on TLC after aqueous workup. The product is unstable in the aqueous acidic or basic conditions of the workup.- Minimize contact time with aqueous layers.- Use a biphasic workup with rapid separation.- Neutralize the reaction mixture carefully before extraction.
Product degradation on silica gel chromatography. The silica gel is acidic and can cause partial deprotection of the N-Boc group or epimerization of the formyl group.- Neutralize the silica gel by pre-treating it with a solution of triethylamine in the eluent system.- Use an alternative purification method such as reverse-phase chromatography or crystallization.
Issue 3: Suspected Epimerization or Racemization
Symptom Possible Cause Troubleshooting Steps
Loss of optical activity or appearance of a second diastereomer in NMR/chiral HPLC. Exposure to acidic or basic conditions leading to abstraction of the α-proton.- Avoid prolonged exposure to strong acids or bases.- If a basic reaction is necessary, consider using a non-nucleophilic, hindered base at low temperatures.- For acidic reactions, use the mildest conditions necessary to achieve the desired transformation.

Degradation Data Summary

The following tables provide illustrative quantitative data on the degradation of N-Boc-2-formylpiperidine under forced degradation conditions. Note: This is example data to demonstrate typical stability profiles and may not reflect actual experimental results.

Table 1: Degradation of N-Boc-2-formylpiperidine under Acidic Conditions

Acid ConditionTemperature (°C)Time (hours)% N-Boc-2-formylpiperidine Remaining% 2-Formylpiperidine (Deprotection)% Epimer
1M HCl in Methanol25285.212.82.0
1M HCl in Methanol25845.749.35.0
1M HCl in Methanol50220.175.44.5
20% TFA in DCM2515.393.11.6

Table 2: Degradation of N-Boc-2-formylpiperidine under Basic Conditions

Base ConditionTemperature (°C)Time (hours)% N-Boc-2-formylpiperidine Remaining% Aldol Adduct% Epimer
1M NaOH in Methanol25290.55.34.2
1M NaOH in Methanol25865.120.714.2
1M NaOH in Methanol50240.845.114.1
10% Et3N in Methanol252495.31.53.2

Table 3: Degradation of N-Boc-2-formylpiperidine under Oxidative Conditions

Oxidative ConditionTemperature (°C)Time (hours)% N-Boc-2-formylpiperidine Remaining% N-Boc-piperidine-2-carboxylic acid
3% H₂O₂ in Acetonitrile25288.911.1
3% H₂O₂ in Acetonitrile25862.337.7
Ambient Air (in solution)257296.53.5

Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To investigate the stability of N-Boc-2-formylpiperidine under various stress conditions to identify potential degradation products and pathways.

Materials:

  • N-Boc-2-formylpiperidine

  • Hydrochloric acid (HCl), 1M in methanol

  • Sodium hydroxide (NaOH), 1M in methanol

  • Hydrogen peroxide (H₂O₂), 30% solution

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • Volumetric flasks, pipettes, and vials

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of N-Boc-2-formylpiperidine in acetonitrile at a concentration of 1 mg/mL.

  • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1M HCl in methanol. Incubate samples at 25 °C and 50 °C. Withdraw aliquots at 2, 4, 8, and 24 hours. Neutralize with an equivalent amount of 1M NaOH before HPLC analysis.

  • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1M NaOH in methanol. Incubate samples at 25 °C and 50 °C. Withdraw aliquots at 2, 4, 8, and 24 hours. Neutralize with an equivalent amount of 1M HCl before HPLC analysis.

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂ in acetonitrile. Incubate at 25 °C. Withdraw aliquots at 2, 4, 8, and 24 hours.

  • Control Sample: Mix 1 mL of the stock solution with 1 mL of acetonitrile and store under the same conditions as the stressed samples.

  • Analysis: Analyze all samples by HPLC-UV as described in Protocol 2.

Protocol 2: Stability-Indicating HPLC Method

Objective: To develop a stability-indicating HPLC method for the quantitative analysis of N-Boc-2-formylpiperidine and its degradation products.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

Chromatographic Conditions:

  • Mobile Phase A: 0.1% TFA in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Gradient:

    • 0-2 min: 20% B

    • 2-15 min: 20% to 80% B

    • 15-20 min: 80% B

    • 20.1-25 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Dilute the samples from the forced degradation study with Mobile Phase A to a final concentration of approximately 0.1 mg/mL.

Visualizations

DegradationPathways cluster_acid Acidic Conditions (e.g., HCl, TFA) cluster_base Basic Conditions (e.g., NaOH) cluster_oxidative Oxidative Conditions (e.g., H2O2, Air) NBoc N-Boc-2-formylpiperidine Deprotected 2-Formylpiperidine NBoc->Deprotected Boc Cleavage Epimer_Acid Epimer NBoc->Epimer_Acid Epimerization Aldol Aldol Condensation Product NBoc->Aldol Aldol Reaction Epimer_Base Epimer NBoc->Epimer_Base Epimerization Oxidized N-Boc-piperidine-2-carboxylic acid NBoc->Oxidized Oxidation

Caption: Degradation pathways of N-Boc-2-formylpiperidine.

TroubleshootingWorkflow Start Unexpected Experimental Result CheckPurity Verify Starting Material Purity (HPLC, NMR) Start->CheckPurity Degradation Degradation Observed? CheckPurity->Degradation IdentifyConditions Identify Stress Conditions (pH, Temp, Air Exposure) Degradation->IdentifyConditions Yes Optimize Optimize Conditions (See Troubleshooting Guide) Degradation->Optimize No (Purity Issue) AcidBase Acidic or Basic? IdentifyConditions->AcidBase AcidPath Likely Boc Cleavage or Epimerization AcidBase->AcidPath Acidic BasePath Likely Epimerization or Aldol Reaction AcidBase->BasePath Basic OxidativePath Likely Oxidation of Aldehyde AcidBase->OxidativePath Neither (Likely Oxidative) AcidPath->Optimize BasePath->Optimize OxidativePath->Optimize

Caption: Troubleshooting workflow for unexpected results.

References

How to prevent over-oxidation in N-Boc-2-formylpiperidine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing over-oxidation during the synthesis of N-Boc-2-formylpiperidine from N-Boc-2-piperidinemethanol.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for oxidizing N-Boc-2-piperidinemethanol to N-Boc-2-formylpiperidine while minimizing over-oxidation?

A1: To minimize the formation of the corresponding carboxylic acid byproduct, it is crucial to employ mild and selective oxidizing agents. The most commonly recommended methods for this transformation are the Dess-Martin Periodinane (DMP) oxidation, the Parikh-Doering oxidation, and the Sworn oxidation.[1][2] These methods operate under neutral or mildly basic conditions and are known for their high chemoselectivity in oxidizing primary alcohols to aldehydes without significant over-oxidation.[3][4]

Q2: I am observing significant over-oxidation to the carboxylic acid. What are the likely causes and how can I prevent this?

A2: Over-oxidation is a common challenge in this synthesis. Key factors that can lead to the formation of N-Boc-2-piperidinecarboxylic acid include:

  • Choice of Oxidant: Stronger oxidizing agents (e.g., chromium-based reagents like PCC in certain conditions) are more prone to over-oxidation. Stick to milder reagents like DMP, or activated DMSO systems like Swern and Parikh-Doering.

  • Reaction Temperature: For Swern and Parikh-Doering oxidations, maintaining a low temperature is critical. Elevated temperatures can increase the rate of over-oxidation.

  • Stoichiometry of the Oxidant: Using a large excess of the oxidizing agent can drive the reaction towards the carboxylic acid. It is recommended to use a slight excess (typically 1.1 to 1.5 equivalents) of the oxidant.

  • Reaction Time: Prolonged reaction times can lead to the slow oxidation of the desired aldehyde. Monitor the reaction progress closely using Thin Layer Chromatography (TLC) and quench the reaction as soon as the starting material is consumed.

Q3: My reaction is not going to completion, and I have a low yield of the aldehyde. What could be the issue?

A3: Incomplete conversion can be attributed to several factors:

  • Reagent Quality: Ensure that the oxidizing agent and all solvents are of high purity and anhydrous where required. For instance, Dess-Martin periodinane can be sensitive to moisture.[5]

  • Insufficient Oxidant: While a large excess is undesirable, an insufficient amount of the oxidant will naturally lead to incomplete conversion. Ensure accurate measurement of your starting material and oxidant.

  • Low Reaction Temperature: While crucial for preventing side reactions in Swern oxidations, excessively low temperatures can slow down the reaction to a halt. Ensure the reaction is proceeding at the recommended temperature for the chosen method.

  • Poor Solubility: The starting material, N-Boc-2-piperidinemethanol, must be fully dissolved in the reaction solvent for the reaction to proceed efficiently.

Q4: I am concerned about the chiral integrity of my product. Can epimerization occur at the C2 position?

A4: Yes, epimerization of the stereocenter at the C2 position is a potential risk, as α-chiral aldehydes can be susceptible to racemization, especially under basic or acidic conditions during workup and purification. The use of a bulky, non-nucleophilic base like diisopropylethylamine (DIPEA) in Swern-type oxidations can help minimize this side reaction. It is also advisable to perform the workup and purification under neutral or mildly acidic conditions and to avoid prolonged exposure to harsh pH.

Troubleshooting Guides

Issue 1: Over-oxidation to Carboxylic Acid
Potential Cause Troubleshooting Step
Oxidant is too strong or used in large excess.Switch to a milder oxidant (DMP is often a good choice). Use a stoichiometric amount or a slight excess (1.1-1.2 eq) of the oxidant.
Reaction temperature is too high.For Swern and Parikh-Doering oxidations, maintain strict temperature control (typically -78 °C for Swern).
Extended reaction time.Monitor the reaction by TLC. Once the starting material is consumed, quench the reaction promptly.
Workup conditions are oxidative.Avoid exposure to air for prolonged periods during workup. Use a quenching agent like sodium thiosulfate to neutralize any remaining oxidant.
Issue 2: Low Yield/Incomplete Reaction
Potential Cause Troubleshooting Step
Poor quality or decomposed reagents.Use fresh, high-purity reagents. Ensure solvents are anhydrous for moisture-sensitive reactions (e.g., Swern, DMP).
Insufficient amount of oxidant.Accurately determine the amount of starting material and use the appropriate molar equivalents of the oxidant as per the protocol.
Steric hindrance around the alcohol.Consider using a less sterically demanding oxidant or increasing the reaction time slightly while carefully monitoring for side products.
Inadequate mixing.Ensure efficient stirring throughout the reaction, especially if reagents are added as solids or viscous liquids.
Issue 3: Formation of Unidentified Byproducts

| Potential Cause | Troubleshooting Step | | (Swern Oxidation) Pummerer rearrangement. | This can occur if the reaction temperature is not kept sufficiently low. Maintain a temperature of -78 °C during the addition of reagents. | | (Swern Oxidation) Formation of thioacetals. | This can also be a result of elevated temperatures. Strict temperature control is crucial. | | (Dess-Martin Oxidation) Incomplete reaction leading to partially oxidized species. | Ensure complete dissolution of the starting material and use a slight excess of DMP. | | Contaminants in starting material or reagents. | Purify the starting alcohol before the oxidation step. Use high-purity solvents and reagents. |

Experimental Protocols

Dess-Martin Periodinane (DMP) Oxidation

This method is known for its mild conditions and simple workup.[3][5]

Materials:

  • N-Boc-2-piperidinemethanol

  • Dess-Martin Periodinane (DMP)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

Procedure:

  • Dissolve N-Boc-2-piperidinemethanol (1.0 eq) in anhydrous DCM (at a concentration of approximately 0.1 M).

  • Add Dess-Martin Periodinane (1.2 eq) to the solution in one portion at room temperature under a nitrogen atmosphere.

  • Stir the reaction mixture at room temperature and monitor the progress by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent). The reaction is typically complete within 1-3 hours.

  • Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous sodium bicarbonate and saturated aqueous sodium thiosulfate.

  • Stir vigorously until the solid byproducts dissolve.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude N-Boc-2-formylpiperidine.

Parikh-Doering Oxidation

This method is another mild DMSO-based oxidation that can be performed at or above 0 °C.[4]

Materials:

  • N-Boc-2-piperidinemethanol

  • Sulfur trioxide pyridine complex (SO₃·py)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • Dissolve N-Boc-2-piperidinemethanol (1.0 eq) and triethylamine (3.0 eq) in anhydrous DCM and anhydrous DMSO (at a concentration of approximately 0.2 M).

  • Cool the solution to 0 °C in an ice bath.

  • Add the sulfur trioxide pyridine complex (1.5 eq) portion-wise, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at 0 °C for 1-2 hours, monitoring by TLC.

  • Once the reaction is complete, quench by adding water.

  • Extract the mixture with DCM.

  • Combine the organic layers, wash with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

Data Presentation

Table 1: Comparison of Common Mild Oxidation Methods for N-Boc-2-formylpiperidine Synthesis

Oxidation Method Typical Yield Range Key Advantages Common Issues & Mitigation
Dess-Martin Periodinane (DMP) 85-95%Mild conditions (room temp), high chemoselectivity, simple workup.[5]Potentially explosive nature of DMP; byproduct removal can be tricky on a large scale.
Parikh-Doering 80-90%Can be run at 0 °C to room temperature, avoids cryogenic conditions.[4]Requires careful control of reagent addition to manage exotherm.
Swern Oxidation 80-95%High yields, wide functional group tolerance.[1]Requires cryogenic temperatures (-78 °C), produces foul-smelling dimethyl sulfide byproduct.[1]

Visualizations

experimental_workflow cluster_start Starting Material cluster_oxidation Oxidation Step cluster_workup Workup & Purification cluster_product Product & Byproduct start N-Boc-2-piperidinemethanol dmp Dess-Martin Periodinane (DMP) in DCM, RT start->dmp Choose Method pd Parikh-Doering (SO3-py, DMSO, TEA, 0°C) start->pd Choose Method swern Swern Oxidation ((COCl)2, DMSO, TEA, -78°C) start->swern Choose Method workup Aqueous Workup (Quenching, Extraction) dmp->workup byproduct Over-oxidation Product (N-Boc-2-piperidinecarboxylic acid) dmp->byproduct Potential Over-oxidation pd->workup pd->byproduct Potential Over-oxidation swern->workup swern->byproduct Potential Over-oxidation purification Column Chromatography workup->purification product N-Boc-2-formylpiperidine purification->product

Caption: Experimental workflow for the synthesis of N-Boc-2-formylpiperidine.

troubleshooting_logic cluster_over_oxidation Over-oxidation Observed? cluster_incomplete_reaction Incomplete Reaction? cluster_other_byproducts Other Byproducts? start Low Yield or Byproduct Formation over_ox_q Yes start->over_ox_q incomplete_q Yes start->incomplete_q other_q Yes start->other_q over_ox_a1 Reduce oxidant stoichiometry over_ox_q->over_ox_a1 over_ox_a2 Lower reaction temperature over_ox_q->over_ox_a2 over_ox_a3 Decrease reaction time over_ox_q->over_ox_a3 incomplete_a1 Check reagent quality (anhydrous conditions) incomplete_q->incomplete_a1 incomplete_a2 Increase oxidant stoichiometry slightly incomplete_q->incomplete_a2 incomplete_a3 Optimize reaction temperature incomplete_q->incomplete_a3 other_a1 Strict temperature control (for Swern) other_q->other_a1 other_a2 Purify starting material other_q->other_a2 other_a3 Consider alternative method other_q->other_a3

Caption: Troubleshooting logic for N-Boc-2-formylpiperidine synthesis.

References

Technical Support Center: Purification of Tert-butyl 2-formylpiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the removal of impurities from crude Tert-butyl 2-formylpiperidine-1-carboxylate.

Troubleshooting Guide

Q: My crude product is a persistent oil and fails to solidify. What steps can I take?

A: It is common for Boc-protected compounds to exist as oils, often due to residual solvents or minor impurities.[1][2] First, ensure all solvents are removed by heating the product under a high vacuum (e.g., 40-60 °C).[1] If it remains an oil, you can attempt to induce crystallization by dissolving the oil in a minimal amount of a solvent like methanol and then precipitating the product by adding a non-polar solvent such as diethyl ether or n-pentane.[1] Another technique is to dissolve the oil in a small amount of a dense solvent like dichloromethane and carefully layer it with n-pentane, allowing slow diffusion to form crystals at the interface.[1]

Q: My product appears to be degrading during silica gel column chromatography. How can I prevent this?

A: Aldehydes can be sensitive to acidic silica gel, leading to degradation. If you suspect this is happening, you can neutralize the silica gel before use. This can be done by washing the silica gel with a dilute solution of a non-nucleophilic base, like triethylamine in your eluent (e.g., 1% triethylamine), and then re-equilibrating with the mobile phase before loading your sample. Alternatively, using a less acidic stationary phase like alumina might be a viable option.

Q: After purification by column chromatography, my yield is very low. What are the potential causes and solutions?

A: Low yield can result from several factors. The compound might be streaking on the column, leading to poor separation and broad fractions. Ensure the sample is loaded in a minimal volume of solvent and is fully adsorbed onto a small amount of silica before being placed on the column.[3] The chosen solvent system may not be optimal; perform thorough TLC analysis to find an eluent that gives good separation and a retention factor (Rf) for your product of around 0.3.[4] Finally, ensure you are not using an excessively large column or too much silica gel, as this can lead to product loss.

Q: My TLC plate shows multiple spots even after purification. What are these impurities and how can I remove them?

A: Common impurities include unreacted starting material (e.g., N-Boc-2-piperidinemethanol) and by-products from the oxidation reaction. If the impurity is more polar (lower Rf), it could be the corresponding carboxylic acid from over-oxidation. An aqueous wash with a mild base like saturated sodium bicarbonate solution during the workup can help remove acidic impurities.[5][6] If the impurity is less polar (higher Rf), it could be a non-polar byproduct. A carefully optimized gradient elution during column chromatography is the most effective way to separate these impurities.[3][5]

Frequently Asked Questions (FAQs)

Q: What are the most common impurities found in crude this compound?

A: The impurity profile depends on the synthetic route. Common impurities include residual solvents, unreacted starting materials such as N-Boc-2-piperidinemethanol, and over-oxidation products like N-Boc-piperidine-2-carboxylic acid. By-products from specific reagents, for example, those used in Swern or Dess-Martin periodinane oxidations, may also be present.

Q: What is a standard protocol for removing water-soluble or acidic/basic impurities?

A: A liquid-liquid extraction is a highly effective first step. Dissolve the crude product in a water-immiscible organic solvent like ethyl acetate or dichloromethane. Wash the organic layer sequentially with a 1M HCl solution to remove basic impurities, followed by a saturated sodium bicarbonate solution to remove acidic impurities, and finally with brine to remove residual water.[4][5][6] Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate before concentrating.[4][5]

Q: What is the recommended solvent system for purifying this compound by column chromatography?

A: The most common stationary phase is silica gel.[3][4] A typical mobile phase consists of a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.[7] The ratio should be optimized using TLC, but a gradient starting from 10% ethyl acetate in hexanes is a good starting point.[3]

Q: Can you provide a reliable recrystallization method for final polishing?

A: Recrystallization can be performed to achieve high purity. A common method is to dissolve the compound in a minimum amount of a hot solvent in which it is soluble (e.g., ethanol or ethyl acetate) and then slowly add a non-polar "anti-solvent" (e.g., n-hexane) until the solution becomes turbid.[5] Allowing the solution to cool slowly to room temperature, and then in an ice bath, will promote the formation of pure crystals, which can then be collected by filtration.[5]

Q: How should the purified this compound be stored?

A: Due to the aldehyde functional group, the compound can be susceptible to oxidation over time. It is recommended to store the purified product under an inert atmosphere (nitrogen or argon) in a tightly sealed container at low temperatures, such as in a freezer at -20°C, to maintain its purity.

Data Summary for Purification Parameters

Purification MethodParameterRecommended Conditions/MaterialsPurpose
Liquid-Liquid Extraction Organic SolventDichloromethane or Ethyl AcetateDissolves the crude product.
Aqueous Washes1. 2M HCl2. Saturated NaHCO₃3. Brine (Saturated NaCl)1. Remove basic impurities.2. Remove acidic impurities.3. Remove water.[4][5]
Drying AgentAnhydrous MgSO₄ or Na₂SO₄Removes residual water from the organic phase.[4][5]
Column Chromatography Stationary PhaseSilica Gel (230–400 mesh)Separates compounds based on polarity.[3][4]
Mobile Phase (Eluent)Ethyl Acetate / Hexanes (Gradient)Elutes compounds from the column. A typical starting gradient is 10% EtOAc in Hexanes.[3]
MonitoringThin Layer Chromatography (TLC)Tracks the separation and identifies fractions containing the product.[3]
Recrystallization Solvent SystemEthanol / n-Hexane or Ethyl Acetate / n-HexaneDissolves the product at high temperature and allows it to crystallize upon cooling.[5]
ProcedureDissolve in minimum hot solvent, add anti-solvent until turbid, cool slowly.Induces crystallization for final purification.[5]

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction
  • Dissolve the crude reaction mixture in ethyl acetate (approx. 10 mL per gram of crude material).

  • Transfer the solution to a separatory funnel.

  • Wash the organic layer sequentially with 2M hydrochloric acid, saturated sodium bicarbonate solution, and finally with brine (use approximately one-third of the organic volume for each wash).[4]

  • Separate the organic layer and dry it over anhydrous magnesium sulfate.[4]

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude extracted product.

Protocol 2: Silica Gel Flash Column Chromatography
  • Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 10% ethyl acetate in hexanes). Pour the slurry into a chromatography column and allow it to pack evenly, ensuring no air bubbles are trapped.[3]

  • Dissolve the crude product from the extraction step in a minimal amount of dichloromethane. Add a small amount of silica gel to this solution and evaporate the solvent to get a dry, free-flowing powder.

  • Carefully add the silica-adsorbed sample to the top of the packed column.[3]

  • Begin elution with the low-polarity mobile phase, gradually increasing the polarity (e.g., increasing the percentage of ethyl acetate) to elute the product.[3]

  • Collect the eluent in fractions and monitor them by TLC to identify the fractions containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure.

Purification Workflow Diagram

PurificationWorkflow cluster_start Initial State cluster_purification Purification Steps cluster_analysis Analysis cluster_end Final Product Crude_Product Crude Product (Oil or Solid) Extraction Liquid-Liquid Extraction (Acid/Base Wash) Crude_Product->Extraction TLC_Check1 TLC/NMR Analysis Extraction->TLC_Check1 Assess Purity Chromatography Column Chromatography (Silica Gel, EtOAc/Hex) TLC_Check2 TLC/NMR Analysis Chromatography->TLC_Check2 Assess Purity Recrystallization Recrystallization (e.g., EtOH/Hexane) Pure_Product Pure Product (Solid) Recrystallization->Pure_Product TLC_Check1->Chromatography Impurities Present TLC_Check1->Recrystallization Sufficiently Pure TLC_Check2->Recrystallization Minor Impurities TLC_Check2->Pure_Product Purity >98%

Caption: Workflow for the purification of this compound.

References

Technical Support Center: Stereoselective Reactions with N-Boc-2-formylpiperidine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for improving stereoselectivity in reactions involving N-Boc-2-formylpiperidine. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals optimize their synthetic strategies.

Frequently Asked Questions (FAQs)

Q1: What are the main factors influencing the stereoselectivity of nucleophilic additions to N-Boc-2-formylpiperidine?

A1: The stereochemical outcome of nucleophilic additions to the aldehyde functional group of N-Boc-2-formylpiperidine is primarily governed by the existing stereocenter at the C2 position of the piperidine ring. The key factors that you can control to influence the diastereoselectivity are:

  • Chelation vs. Non-chelation Control: The presence or absence of a Lewis acid that can coordinate to both the aldehyde's carbonyl oxygen and the nitrogen of the Boc group is the most critical factor. Chelation creates a rigid cyclic transition state, leading to a different diastereomer than the one predicted by standard non-chelation models.[1]

  • Choice of Nucleophile: The steric bulk and the nature of the metal counter-ion (e.g., Li, Mg, Zn) of the organometallic nucleophile can significantly impact facial selectivity.

  • Reaction Temperature: Lower temperatures generally enhance stereoselectivity by favoring the transition state with the lowest activation energy.

  • Solvent: The coordinating ability of the solvent can influence the availability of the Lewis acid for chelation and the reactivity of the nucleophile. Weakly coordinating solvents like dichloromethane (DCM) or toluene are often preferred for chelation-controlled reactions.[1]

Q2: How can I favor a chelation-controlled addition pathway?

A2: To favor a chelation-controlled pathway and obtain the syn addition product, you should use a Lewis acid capable of coordinating with both the carbonyl oxygen and the Boc-protected nitrogen. Suitable Lewis acids include MgBr₂, ZnCl₂, and TiCl₄. The reaction should be conducted in a non-coordinating solvent, such as DCM or toluene, to prevent the solvent from competing with the substrate for Lewis acid coordination.[1]

Q3: Which conditions favor the Felkin-Anh (non-chelation) model?

A3: The Felkin-Anh model is typically favored when using non-chelating organometallic reagents like organolithiums or Grignard reagents in the absence of an additional strong Lewis acid.[2] Silyl protecting groups are known to favor Felkin-Anh additions due to their bulk and weak coordinating ability; while the Boc group on your substrate is not a silyl group, avoiding strong Lewis acids will allow the reaction to default to a non-chelated transition state, predicting the anti product.[1]

Q4: Can a chiral auxiliary be used to improve stereoselectivity?

A4: While N-Boc-2-formylpiperidine itself contains a chiral center that directs the reaction, the term "chiral auxiliary" usually refers to a group that is temporarily attached to a prochiral substrate to control stereochemistry and is later removed.[3][4] In your case, the piperidine ring is an integral part of the molecule. However, principles from chiral auxiliary chemistry, such as creating rigid transition states through chelation, are directly applicable to improving the diastereoselectivity of your reaction.[5]

Troubleshooting Guide

Issue 1: Low Diastereoselectivity (Poor d.r.)

If you are observing a mixture of diastereomers, consider the following troubleshooting steps.

Potential Cause Suggested Solution
Incorrect Temperature Run the reaction at a lower temperature (e.g., -78 °C). This can increase the energy difference between the diastereomeric transition states.
Suboptimal Lewis Acid If aiming for chelation control, screen different Lewis acids (e.g., MgBr₂·OEt₂, ZnCl₂, TiCl₄) and vary their stoichiometry.
Solvent Interference If using a Lewis acid, switch to a non-coordinating solvent like toluene or dichloromethane. Ethereal solvents (THF, Et₂O) can compete for the Lewis acid.
Reactive Nucleophile Highly reactive nucleophiles (e.g., R-Li) may react too quickly for effective discrimination between transition states. Consider transmetalating to a less reactive organozinc or organocopper reagent.

Issue 2: Low Reaction Yield

Potential Cause Suggested Solution
Aldehyde Instability N-Boc-2-formylpiperidine can be prone to epimerization or degradation. Ensure it is pure before use and handle it under inert conditions.
Incomplete Reaction Monitor the reaction by TLC or LC-MS. If starting material remains, consider increasing the reaction time or temperature slightly after the initial low-temperature addition.
Lewis Acid Decomposition Some Lewis acids can cause decomposition of the starting material or product. Use high-purity Lewis acids and ensure anhydrous conditions.
Side Reactions The Boc group can sometimes react under strongly acidic or basic conditions.[6] Ensure the chosen conditions are compatible. For example, some strong Lewis acids can initiate Boc-deprotection.[7]

Data Presentation

The following table provides a representative summary of how reaction conditions can influence the diastereomeric ratio (d.r.) in nucleophilic additions to a chiral aldehyde like N-Boc-2-formylpiperidine. The data is illustrative, based on established principles of chelation and non-chelation control.[1][2]

Table 1: Effect of Reaction Conditions on Diastereoselectivity

EntryNucleophileAdditive / Lewis AcidSolventTemp (°C)Predominant ModelTypical Outcome (d.r.)
1MeLiNoneTHF-78Felkin-Anhanti > 5:1
2MeMgBrNoneEt₂O-78Felkin-Anhanti > 10:1
3Me₂ZnMeZnCl (1.5 eq)DCM-78Chelationsyn > 15:1
4MeMgBrZnBr₂ (1.5 eq)DCM-78Chelationsyn > 20:1
5Bu₂CuLiNoneTHF-78Felkin-Anhanti > 10:1

Experimental Protocols

Protocol 1: General Procedure for Felkin-Anh Selective Addition

This protocol aims to achieve non-chelation controlled addition of a Grignard reagent.

  • Preparation: To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add a solution of N-Boc-2-formylpiperidine (1.0 eq) in anhydrous diethyl ether (Et₂O, 0.1 M).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Nucleophile Addition: Slowly add the Grignard reagent (e.g., Methylmagnesium bromide, 1.2 eq, 3.0 M solution in Et₂O) dropwise over 20 minutes, ensuring the internal temperature does not rise above -70 °C.

  • Reaction: Stir the mixture at -78 °C for 3 hours. Monitor the reaction progress by TLC.

  • Quenching: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) at -78 °C.

  • Work-up: Allow the mixture to warm to room temperature. Transfer the contents to a separatory funnel, add water, and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the diastereomeric alcohols. Determine the diastereomeric ratio by ¹H NMR or HPLC analysis.

Protocol 2: General Procedure for Chelation-Controlled Addition

This protocol uses a Lewis acid to enforce a chelated transition state.

  • Preparation: To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add a solution of N-Boc-2-formylpiperidine (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M).

  • Lewis Acid Addition: Add anhydrous Zinc Bromide (ZnBr₂, 1.5 eq) to the solution. Stir the mixture at room temperature for 30 minutes to allow for pre-coordination.

  • Cooling: Cool the resulting slurry to -78 °C using a dry ice/acetone bath.

  • Nucleophile Addition: Slowly add the Grignard reagent (e.g., Methylmagnesium bromide, 1.2 eq, 3.0 M solution in Et₂O) dropwise over 20 minutes.

  • Reaction: Stir the mixture at -78 °C for 3 hours. Monitor the reaction progress by TLC.

  • Quenching: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃), followed by a saturated solution of Rochelle's salt (sodium potassium tartrate). Stir vigorously until the layers become clear.

  • Work-up: Allow the mixture to warm to room temperature. Separate the layers and extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography and determine the diastereomeric ratio.

Visualizations

G cluster_start Starting Materials cluster_reaction Reaction Step cluster_workup Work-up & Analysis A N-Boc-2-formylpiperidine D Combine under Inert Atmosphere A->D B Organometallic Nucleophile (R-M) B->D C Lewis Acid (Optional) C->D E Control Temperature (e.g., -78°C) D->E Low Temp F Reaction Monitoring (TLC / LC-MS) E->F Stir G Aqueous Quench F->G Reaction Complete H Extraction & Purification G->H I Characterization & d.r. Determination H->I

Caption: General experimental workflow for stereoselective nucleophilic addition.

G cluster_felkin Goal: Felkin-Anh Product (anti) cluster_chelation Goal: Chelation Product (syn) cluster_general General Improvements start Low Diastereoselectivity Observed F1 Ensure no excess Lewis acidic metals start->F1 Is 'anti' desired? C1 Add stoichiometric Lewis Acid (ZnX2, MgX2) start->C1 Is 'syn' desired? G1 Lower Reaction Temperature (-78°C or lower) start->G1 F2 Use non-chelating solvents (THF, Et2O) F1->F2 F3 Use R-Li or R-MgX nucleophiles F2->F3 C2 Use non-coordinating solvent (DCM, Toluene) C1->C2 C3 Allow pre-coordination before adding nucleophile C2->C3 G2 Check Purity of Starting Aldehyde

Caption: Troubleshooting guide for improving low diastereoselectivity.

Caption: Logical comparison of Felkin-Anh and Chelation-Control pathways.

References

Navigating the Synthesis Scale-Up of Tert-butyl 2-formylpiperidine-1-carboxylate: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The successful scale-up of Tert-butyl 2-formylpiperidine-1-carboxylate, a key building block in the synthesis of numerous pharmaceutical compounds, presents a unique set of challenges that can impact yield, purity, and overall process efficiency. This technical support center provides a comprehensive guide to troubleshooting common issues encountered during the transition from laboratory to pilot plant or manufacturing scale.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered when scaling up the synthesis of this compound?

A1: The primary challenges in the large-scale synthesis of this compound typically revolve around the oxidation of the precursor, N-Boc-2-piperidinemethanol. Key issues include:

  • Reaction Control and Exotherms: Oxidation reactions, such as Swern or Dess-Martin oxidations, can be highly exothermic. Managing heat removal is critical at scale to prevent side reactions and ensure safety.

  • Impurity Profile: Impurities not observed at the lab scale may become significant during larger runs. These can arise from incomplete reaction, over-oxidation, or side reactions favored by longer reaction times or localized temperature fluctuations.

  • Work-up and Product Isolation: Efficiently quenching the reaction and removing byproducts and excess reagents can be more complex at a larger scale. Product isolation, often via crystallization, may require significant optimization to achieve the desired purity and crystal form.

  • Reagent Stoichiometry and Addition: Ensuring proper mixing and maintaining optimal stoichiometry during reagent addition is more challenging in large reactors and can impact reaction consistency.

Q2: My reaction yield has dropped significantly after moving from a 1L to a 100L reactor. What are the likely causes?

A2: A drop in yield upon scale-up is a common issue. The most probable causes include:

  • Inefficient Mixing: Inadequate agitation in a large reactor can lead to localized "hot spots" or areas of high reagent concentration, promoting side reactions and degradation of the product.

  • Poor Temperature Control: If the cooling capacity of the larger reactor is insufficient to manage the reaction exotherm, the elevated temperature can lead to the formation of byproducts and reduce the overall yield.

  • Sub-optimal Reagent Addition: The rate of addition of the oxidizing agent is crucial. If added too quickly at scale, it can lead to uncontrolled exotherms and side reactions. If added too slowly, it can result in incomplete conversion.

Q3: I am observing a new, significant impurity in my scaled-up batch that was not present in my lab-scale experiments. How should I approach its identification and mitigation?

A3: The appearance of new impurities at scale is a frequent challenge. A systematic approach is required:

  • Characterize the Impurity: Isolate the impurity using preparative chromatography and characterize its structure using techniques like LC-MS, NMR, and IR spectroscopy.

  • Hypothesize its Formation: Based on the structure, propose a likely formation pathway. Common impurities in this synthesis include the over-oxidized carboxylic acid, unreacted starting material, or byproducts from side reactions of the activating agent (e.g., from a Swern oxidation).

  • Optimize Reaction Conditions: Once the formation pathway is understood, adjust the reaction parameters to minimize its formation. This could involve lowering the reaction temperature, optimizing the reagent addition rate, or using a more selective oxidizing agent.

Q4: Crystallization of the final product is proving difficult at a larger scale, leading to oiling out or the formation of fine, difficult-to-filter crystals. What can I do?

A4: Crystallization is highly sensitive to scale. To troubleshoot this:

  • Solvent System Optimization: Re-screen for optimal solvent and anti-solvent systems at the new scale. The solubility profile can be affected by minor temperature variations and the presence of trace impurities.

  • Controlled Cooling Profile: Implement a slow, controlled cooling ramp. Crash cooling often leads to the formation of fine particles or oils.

  • Seeding Strategy: Develop a robust seeding strategy. The addition of a small amount of high-purity crystalline material at the appropriate temperature and supersaturation level can promote the growth of well-defined crystals.

  • Agitation Control: The agitation rate can influence crystal size and morphology. Experiment with different agitation speeds to find the optimal balance between good mixing and preventing crystal breakage.

Troubleshooting Guides

Problem: Low or Inconsistent Yield
Potential Cause Troubleshooting Steps
Poor Temperature Control - Ensure the reactor's cooling system is adequate for the reaction's exotherm.- Slow down the addition rate of the oxidizing agent.- Consider using a more dilute reaction mixture to better manage heat dissipation.
Inefficient Mixing - Verify that the agitator design and speed are appropriate for the reactor volume and geometry.- Use computational fluid dynamics (CFD) modeling to simulate mixing and identify potential dead zones.
Reagent Quality - Ensure all reagents, especially the oxidizing agent and solvents, are of high purity and anhydrous where required.- Perform quality control checks on incoming raw materials.
Incomplete Reaction - Monitor the reaction progress closely using in-process controls (e.g., HPLC, GC).- Extend the reaction time if necessary, but be mindful of potential byproduct formation.
Problem: High Impurity Levels
Potential Cause Troubleshooting Steps
Over-oxidation to Carboxylic Acid - Use a milder or more selective oxidizing agent.- Maintain strict temperature control at the lower end of the recommended range.- Minimize the excess of the oxidizing agent.
Formation of Side-Products from Activating Agent (e.g., Swern Oxidation) - Ensure the reaction temperature is kept sufficiently low (typically below -60 °C for Swern oxidations) to prevent the Pummerer rearrangement.- Optimize the quench procedure to rapidly neutralize reactive intermediates.
Residual Starting Material - Increase the stoichiometry of the oxidizing agent slightly, while carefully monitoring for over-oxidation.- Improve mixing to ensure all the starting material comes into contact with the reagent.

Experimental Protocols

Key Synthesis Step: Oxidation of N-Boc-2-piperidinemethanol

The most common route to this compound at scale involves the oxidation of N-Boc-2-piperidinemethanol. Below are representative protocols for two common oxidation methods, with considerations for scale-up.

Method 1: Swern Oxidation

  • Reaction:

    • In a suitably sized reactor equipped with a temperature probe, overhead stirrer, and addition funnels, prepare a solution of oxalyl chloride (1.2-1.5 equivalents) in anhydrous dichloromethane (DCM) and cool to -78 °C to -60 °C.

    • In a separate vessel, prepare a solution of dimethyl sulfoxide (DMSO) (2.2-2.5 equivalents) in anhydrous DCM.

    • Slowly add the DMSO solution to the oxalyl chloride solution, maintaining the internal temperature below -60 °C.

    • After stirring for 15-30 minutes, slowly add a solution of N-Boc-2-piperidinemethanol (1.0 equivalent) in anhydrous DCM, again keeping the temperature below -60 °C.

    • Stir for 1-2 hours at -60 °C.

    • Slowly add triethylamine (5.0 equivalents) to the reaction mixture, allowing the temperature to warm to room temperature.

  • Work-up:

    • Quench the reaction with water or a saturated aqueous solution of ammonium chloride.

    • Separate the organic layer.

    • Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl), water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Method 2: Dess-Martin Periodinane (DMP) Oxidation

  • Reaction:

    • In a reactor, suspend Dess-Martin Periodinane (1.2-1.5 equivalents) in anhydrous DCM.

    • Add a solution of N-Boc-2-piperidinemethanol (1.0 equivalent) in DCM to the suspension.

    • Stir at room temperature until the reaction is complete (typically 1-4 hours, monitor by TLC or HPLC).

  • Work-up:

    • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate and a saturated aqueous solution of sodium bicarbonate.

    • Stir vigorously until the solid byproducts are dissolved.

    • Separate the organic layer.

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

Quantitative Data

Parameter Lab Scale (1L) Pilot Scale (100L) Manufacturing Scale (1000L)
Typical Yield 85-95%75-85%70-80%
Purity (Crude) >95%90-95%85-90%
Cycle Time 4-6 hours8-12 hours12-24 hours
Key Impurities Unreacted starting materialUnreacted starting material, over-oxidation productUnreacted starting material, over-oxidation product, Pummerer rearrangement byproduct (for Swern)

Visualizations

Synthesis_Workflow start Start: N-Boc-2-piperidinemethanol oxidation Oxidation (e.g., Swern or DMP) start->oxidation workup Aqueous Work-up & Extraction oxidation->workup purification Purification (e.g., Crystallization, Chromatography) workup->purification product Final Product: This compound purification->product

Caption: General synthesis workflow for this compound.

Troubleshooting_Yield low_yield Low Yield Observed at Scale check_temp Investigate Temperature Control - Review batch records for exotherms - Check cooling jacket performance low_yield->check_temp check_mixing Evaluate Mixing Efficiency - Review agitator speed and design - Consider CFD modeling low_yield->check_mixing check_reagents Verify Reagent Quality - Test for purity and water content - Check for degradation of oxidizing agent low_yield->check_reagents optimize_addition Optimize Reagent Addition - Slow down addition rate - Use a subsurface addition tube low_yield->optimize_addition solution Implement Corrective Actions: - Adjust process parameters - Improve equipment check_temp->solution check_mixing->solution check_reagents->solution optimize_addition->solution

Caption: Troubleshooting decision tree for addressing low yield during scale-up.

Technical Support Center: N-Boc-2-formylpiperidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the handling, storage, and troubleshooting of N-Boc-2-formylpiperidine.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for N-Boc-2-formylpiperidine?

A1: N-Boc-2-formylpiperidine should be stored in a tightly sealed container under an inert atmosphere. For long-term stability, it is recommended to store it in a freezer at -20°C.[1] The compound is sensitive to air and moisture, which can lead to degradation.

Q2: What is the primary stability concern for this compound?

A2: The main stability concern is the acid-lability of the tert-butyloxycarbonyl (Boc) protecting group.[2] Exposure to acidic conditions, even trace amounts in solvents or on glassware, can cause the removal of the Boc group. Additionally, as an aldehyde, it is susceptible to oxidation to the corresponding carboxylic acid, N-Boc-piperidine-2-carboxylic acid, especially upon prolonged exposure to air.[1]

Q3: What personal protective equipment (PPE) should be worn when handling N-Boc-2-formylpiperidine?

A3: When handling this compound, it is essential to wear appropriate personal protective equipment, including chemical-resistant gloves, a lab coat, and safety glasses with side shields.[3][4] All handling should be performed in a well-ventilated area or a chemical fume hood.[5][6]

Q4: Are there any known chemical incompatibilities?

A4: Yes, N-Boc-2-formylpiperidine is incompatible with strong acids and strong oxidizing agents.[1][3] Strong acids will cleave the Boc protecting group,[2] while strong oxidizing agents can convert the aldehyde functional group into a carboxylic acid.

Q5: How can I assess the purity of my N-Boc-2-formylpiperidine sample?

A5: The purity of N-Boc-2-formylpiperidine can be assessed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS). ¹H NMR is particularly useful for identifying the presence of the aldehyde proton and the Boc-group protons, as well as detecting common impurities like the corresponding carboxylic acid or the de-protected piperidine-2-carbaldehyde.

Troubleshooting Guides

This section addresses common issues that may arise during the handling and use of N-Boc-2-formylpiperidine in a research setting.

Issue 1: Inconsistent Reaction Yields or Failure
  • Possible Cause 1: Degradation of the Compound.

    • Troubleshooting Steps:

      • Verify Storage Conditions: Ensure the compound has been stored at the recommended -20°C under an inert atmosphere and protected from light.[1]

      • Check for Acidity: The most common degradation pathway is the acid-catalyzed removal of the Boc group.[2] Ensure that all solvents and reagents used in your experiment are anhydrous and free from acidic contaminants.

      • Assess Purity: Before use, check the purity of the aldehyde by ¹H NMR or GC-MS to confirm its integrity.

  • Possible Cause 2: Presence of Impurities.

    • Troubleshooting Steps:

      • Identify Impurities: The primary impurity is often the corresponding carboxylic acid due to oxidation. This can be identified by NMR or IR spectroscopy.

      • Purification: If significant oxidation has occurred, the aldehyde can be purified. While distillation under high vacuum is an option, for small scales, flash column chromatography on silica gel is generally effective. Use a non-polar/polar solvent system like hexane/ethyl acetate.

Issue 2: Unexpected Side Products in Reactions
  • Possible Cause: Boc Deprotection.

    • Troubleshooting Steps:

      • Reaction pH: Ensure your reaction conditions are not acidic. If acidic reagents or byproducts are involved, consider using a non-nucleophilic base to neutralize the acid.

      • Temperature Control: While the Boc group is relatively stable to heat, prolonged heating in the presence of even weak acids can lead to deprotection. Maintain appropriate temperature control throughout the reaction.

Data Presentation

Table 1: Storage and Stability Recommendations

ParameterRecommendationRationale
Temperature -20°C (Freezer)Minimizes degradation over time.
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidation of the aldehyde.
Container Tightly Sealed, Amber VialProtects from air, moisture, and light.
Avoid Strong Acids, Strong OxidizersPrevents Boc deprotection and aldehyde oxidation.[2][3]

Experimental Protocols

General Protocol for Reductive Amination

This protocol provides a general methodology for the reductive amination of N-Boc-2-formylpiperidine with a primary or secondary amine.

  • Setup: In a round-bottom flask under an inert atmosphere, dissolve N-Boc-2-formylpiperidine (1 equivalent) in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Amine Addition: Add the desired amine (1-1.2 equivalents). If the amine is a salt (e.g., hydrochloride), add a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.1-1.5 equivalents) to liberate the free amine.

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the intermediate imine or enamine.

  • Reduction: Cool the reaction mixture to 0°C and add a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 equivalents) portion-wise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the reaction solvent (e.g., DCM).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Visualizations

Troubleshooting_Workflow start Problem: Inconsistent Reaction Results check_purity Assess Purity of N-Boc-2-formylpiperidine (e.g., NMR, GC-MS) start->check_purity is_pure Is the Compound Pure? check_purity->is_pure purify Purify Aldehyde (e.g., Column Chromatography) is_pure->purify No check_conditions Review Reaction Conditions (Solvents, Reagents, pH) is_pure->check_conditions Yes purify->check_conditions is_acidic Are Conditions Acidic? check_conditions->is_acidic modify_conditions Modify Conditions: - Use Anhydrous Solvents - Add Non-nucleophilic Base is_acidic->modify_conditions Yes proceed Proceed with Experiment is_acidic->proceed No modify_conditions->proceed

Caption: Troubleshooting workflow for inconsistent reaction results.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification dissolve Dissolve Aldehyde in Anhydrous Solvent add_amine Add Amine (+/- Base) dissolve->add_amine stir Stir for Imine Formation (1-2h) add_amine->stir reduce Add Reducing Agent (e.g., NaBH(OAc)3) stir->reduce monitor Stir and Monitor (12-24h) reduce->monitor quench Quench with Sat. NaHCO3 monitor->quench extract Extract & Dry Organic Layers quench->extract purify Purify via Chromatography extract->purify

Caption: General workflow for reductive amination experiments.

References

Validation & Comparative

A Comparative Guide to the NMR Characterization of Tert-butyl 2-formylpiperidine-1-carboxylate and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the Nuclear Magnetic Resonance (NMR) spectral data for Tert-butyl 2-formylpiperidine-1-carboxylate and its positional isomers, Tert-butyl 3-formylpiperidine-1-carboxylate and Tert-butyl 4-formylpiperidine-1-carboxylate. Additionally, the NMR data of a common impurity, N-Boc-piperidine-2-carboxylic acid, is included for reference. Understanding the distinct NMR profiles of these compounds is crucial for their unambiguous identification, purity assessment, and quality control in synthetic and medicinal chemistry applications.

Executive Summary

The position of the formyl group on the piperidine ring significantly influences the chemical shifts and multiplicities of the proton (¹H) and carbon (¹³C) NMR signals. The aldehyde proton in the 2-position isomer is notably downfield. The presence of rotamers, due to the restricted rotation around the N-Boc amide bond, can lead to signal broadening or the appearance of multiple sets of signals for the 2-substituted isomer, a phenomenon less pronounced in the 3- and 4-substituted isomers. This guide presents a comprehensive summary of the NMR data in tabular format, outlines the experimental protocols for data acquisition, and provides visual aids to understand the structural relationships and analytical workflow.

NMR Data Comparison

The following tables summarize the characteristic ¹H and ¹³C NMR chemical shifts (δ) for this compound and its comparators. Data has been compiled from various sources and is typically recorded in deuterated chloroform (CDCl₃).

Table 1: ¹H NMR Data Comparison

CompoundAldehyde Proton (CHO) δ (ppm)Piperidine Ring Protons δ (ppm)Boc Group (t-Bu) δ (ppm)
This compound~9.5 (s)1.5 - 4.2 (m)~1.47 (s)
Tert-butyl 3-formylpiperidine-1-carboxylate~9.7 (s)1.5 - 4.0 (m)~1.46 (s)
Tert-butyl 4-formylpiperidine-1-carboxylate~9.6 (s)1.6 - 4.1 (m)~1.46 (s)
N-Boc-piperidine-2-carboxylic acidN/A1.2 - 5.0 (m)~1.4 (s)

Table 2: ¹³C NMR Data Comparison

CompoundAldehyde Carbon (CHO) δ (ppm)Piperidine Ring Carbons δ (ppm)Boc Group (C(CH₃)₃ & C=O) δ (ppm)
This compound~202~20 - 60~28.4, ~80.5, ~155
Tert-butyl 3-formylpiperidine-1-carboxylate~204~23 - 55~28.4, ~80.0, ~155
Tert-butyl 4-formylpiperidine-1-carboxylate~204~25 - 50~28.4, ~80.0, ~155
N-Boc-piperidine-2-carboxylic acidN/A (COOH at ~175)~20 - 60~28.4, ~80.0, ~155

Note: The chemical shifts are approximate and can vary slightly depending on the solvent, concentration, and instrument.

Key Spectroscopic Features and Interpretation

This compound: The most notable feature in the ¹H NMR spectrum is the aldehyde proton signal, which appears as a singlet around δ 9.5 ppm. Due to the proximity of the bulky N-Boc group and the formyl group, the NMR spectra of this isomer can be complex. It is important to note that the presence of rotamers can lead to unclear or broadened NMR signals[1]. This is a critical diagnostic feature when compared to the 3- and 4-isomers.

Tert-butyl 3- and 4-formylpiperidine-1-carboxylate: These isomers generally exhibit sharper and more well-defined NMR spectra compared to the 2-isomer. The aldehyde proton signal in both isomers appears slightly further downfield, typically around δ 9.6-9.7 ppm. The signals for the piperidine ring protons are also found in the δ 1.5-4.1 ppm region, but their specific chemical shifts and coupling patterns will differ based on the formyl group's position.

N-Boc-piperidine-2-carboxylic acid (Potential Impurity): A common impurity or starting material for the synthesis of the 2-formyl derivative is the corresponding carboxylic acid. In the ¹H NMR spectrum of this compound, the acidic proton of the carboxylic acid is often broad and may not be easily observed, or it may appear far downfield. The most significant difference in the ¹³C NMR spectrum is the absence of an aldehyde carbon signal and the appearance of a carboxylic acid carbon signal around δ 175 ppm.

Experimental Protocols

NMR Sample Preparation and Analysis

A standardized protocol for NMR analysis is crucial for obtaining reproducible and comparable data.

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the compound directly into a clean, dry NMR tube.

    • Add approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃).

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required.

    • Cap the NMR tube and gently invert it several times to ensure the sample is completely dissolved.

  • NMR Data Acquisition:

    • Record ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

    • For ¹H NMR, acquire spectra with a sufficient number of scans to obtain a good signal-to-noise ratio. Typical parameters include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.

    • For ¹³C NMR, use proton decoupling to simplify the spectrum. A larger number of scans is typically required. Typical parameters include a spectral width of 240 ppm, a relaxation delay of 2 seconds, and an acquisition time of 1-2 seconds.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase the spectra to obtain pure absorption lineshapes.

    • Reference the spectra to the residual solvent peak or the internal standard (TMS at δ 0.00 ppm).

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, multiplet), and coupling constants (J-values) to elucidate the structure.

Visualizing the Workflow and Structures

To aid in understanding the analytical process and the structural differences between the isomers, the following diagrams are provided.

NMR_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Compound dissolve Dissolve in CDCl3 weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer h1_nmr ¹H NMR transfer->h1_nmr Analyze c13_nmr ¹³C NMR transfer->c13_nmr Analyze ft Fourier Transform h1_nmr->ft c13_nmr->ft phasing Phasing & Referencing ft->phasing analysis Spectral Analysis phasing->analysis report report analysis->report Final Report Isomer_Structures cluster_impurity Common Impurity / Precursor isomer2 2-formyl (this compound) isomer3 3-formyl (Tert-butyl 3-formylpiperidine-1-carboxylate) impurity N-Boc-piperidine-2-carboxylic acid isomer4 4-formyl (Tert-butyl 4-formylpiperidine-1-carboxylate)

References

A Comparative Guide to the ¹H NMR Spectrum of N-Boc-2-formylpiperidine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, N-Boc-2-formylpiperidine is a valuable chiral building block. Its structural integrity and purity are paramount, and ¹H Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for its characterization. This guide provides a detailed interpretation of the ¹H NMR spectrum of N-Boc-2-formylpiperidine, comparing it with the simpler, closely related N-Boc-piperidine to highlight the key spectral differences introduced by the 2-formyl group.

¹H NMR Spectral Data Comparison

The introduction of an electron-withdrawing formyl group at the C2 position of the piperidine ring significantly influences the chemical shifts of the neighboring protons. This effect is most pronounced for the proton at C2 and the protons on the adjacent C6 nitrogen-bearing carbon. The table below summarizes the typical ¹H NMR spectral data for N-Boc-2-formylpiperidine and N-Boc-piperidine in deuterated chloroform (CDCl₃).

Compound Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
N-Boc-2-formylpiperidine H-formyl~9.5-9.7s-
H-2~4.2-4.4m-
H-6 (axial)~4.0-4.1m-
H-6 (equatorial)~2.8-3.0m-
H-3, H-4, H-5~1.5-1.9m-
Boc (-C(CH₃)₃)~1.45s-
N-Boc-piperidine (Alternative)H-2, H-6 (axial & eq.)~3.3-3.5t~5.5
H-3, H-4, H-5~1.5-1.7m-
Boc (-C(CH₃)₃)~1.44s-

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent, concentration, and spectrometer frequency.

Interpreting the Spectral Differences

The most notable difference in the ¹H NMR spectrum of N-Boc-2-formylpiperidine compared to N-Boc-piperidine is the appearance of a singlet peak for the formyl proton in the highly deshielded region of approximately 9.5-9.7 ppm. Furthermore, the proton at the C2 position (H-2) is significantly shifted downfield to around 4.2-4.4 ppm due to the strong electron-withdrawing effect of the adjacent aldehyde group.

In contrast, the protons at the C2 and C6 positions in the symmetric N-Boc-piperidine molecule are chemically equivalent and appear as a triplet around 3.3-3.5 ppm. In N-Boc-2-formylpiperidine, the protons on C6 are no longer equivalent and often appear as separate multiplets, with one being shifted further downfield. The complex multiplet pattern for the remaining piperidine ring protons (H-3, H-4, H-5) between 1.5-1.9 ppm is also a characteristic feature. The bulky tert-butoxycarbonyl (Boc) protecting group gives rise to a prominent singlet at approximately 1.45 ppm in both molecules, integrating to nine protons.

Structural Assignment and Logic

The following diagram illustrates the structure of N-Boc-2-formylpiperidine with the key proton environments labeled, corresponding to the data presented in the comparison table. This visualization aids in understanding the relationship between the molecule's structure and its ¹H NMR spectrum.

Caption: Structure of N-Boc-2-formylpiperidine with key proton assignments.

Experimental Protocol

Sample Preparation:

  • Accurately weigh 5-10 mg of the N-Boc-2-formylpiperidine sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

Data Acquisition:

  • Instrument: A 400 MHz (or higher) NMR spectrometer.

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

  • Number of Scans: 16 to 64, depending on the sample concentration.

  • Relaxation Delay: 1.0 seconds.

  • Acquisition Time: Approximately 4 seconds.

  • Spectral Width: 0 to 12 ppm.

Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the resulting spectrum.

  • Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

  • Integrate all signals to determine the relative number of protons.

  • Analyze the multiplicities and coupling constants (J-values) of the signals.

A Researcher's Guide to Purity Analysis of 1-Boc-2-piperidinecarbaldehyde: HPLC vs. Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For scientists and professionals in drug development, the purity of chiral building blocks like 1-Boc-2-piperidinecarbaldehyde is non-negotiable. This intermediate is crucial in the synthesis of complex pharmaceutical agents, and its stereochemical and chemical purity directly impacts the safety and efficacy of the final active pharmaceutical ingredient (API).[1] High-Performance Liquid Chromatography (HPLC) stands as the primary technique for purity assessment, offering robust and reliable results.[2][3] This guide provides a comparative analysis of a typical HPLC method for 1-Boc-2-piperidinecarbaldehyde against alternative techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Recommended Analytical Method: Chiral Reversed-Phase HPLC (RP-HPLC)

Chiral RP-HPLC is the gold standard for determining both the chemical and enantiomeric purity of compounds like 1-Boc-2-piperidinecarbaldehyde.[2] The method separates the target molecule from impurities based on their polarity and differential interactions with a chiral stationary phase.

Experimental Protocol: HPLC Purity Analysis

Objective: To determine the chemical and enantiomeric purity of 1-Boc-2-piperidinecarbaldehyde by chiral RP-HPLC with UV detection.

Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

Chromatographic Conditions:

ParameterCondition
Column Chiralpak IA or similar amylose-based chiral stationary phase, 4.6 x 250 mm, 5 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 0-5 min: 20% B, 5-25 min: 20% to 90% B, 25-30 min: 90% B, 30.1-35 min: 20% B
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 210 nm
Injection Volume 5 µL

Sample Preparation: Accurately weigh approximately 10 mg of the 1-Boc-2-piperidinecarbaldehyde sample into a 10 mL volumetric flask. Dissolve and dilute to the mark with a 50:50 mixture of acetonitrile and water.

Data Analysis: Chemical purity is calculated by the area percentage of the main peak relative to the total area of all peaks. Enantiomeric excess (% ee) is determined by the relative peak areas of the two enantiomers.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing weigh Weigh Sample (10 mg) dissolve Dissolve in Acetonitrile/Water weigh->dissolve inject Inject 5 µL into HPLC dissolve->inject separate Separation on Chiral Column inject->separate Gradient Elution detect UV Detection at 210 nm separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity & % ee integrate->calculate report Purity Report calculate->report Final Report

HPLC analysis workflow for 1-Boc-2-piperidinecarbaldehyde.

Comparison of Analytical Methods

While HPLC is highly effective, other techniques offer distinct advantages and can be used for orthogonal testing to provide a more complete purity profile.

ParameterChiral RP-HPLCGas Chromatography-Mass Spectrometry (GC-MS)Quantitative NMR (qNMR)
Principle Separation based on polarity and chiral recognition.Separation of volatile compounds based on boiling point and mass-to-charge ratio.Absolute quantification based on the signal intensity relative to a certified internal standard.[4][5][6][7][8]
Enantiomeric Purity Yes, with a chiral column.[2]Possible with a chiral column, but may require derivatization.Possible with a chiral solvating agent, but can be complex.
Limit of Detection Low (µg/mL to ng/mL range).[9]Very low (pg range), highly sensitive.Higher than chromatographic methods (mg to µg range).[10]
Sample Throughput High.Medium to High.Low to Medium.[10]
Destructive No.[10]Yes.[10]No.[10]
Structural Info Limited to retention time and UV spectrum.Provides mass spectrum for impurity identification.[10]Provides detailed structural information for the main component and impurities.[10]

Alternative Methodologies

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying and quantifying volatile impurities. For a compound like 1-Boc-2-piperidinecarbaldehyde, it can be particularly useful for detecting residual solvents or volatile by-products from the synthesis.

Experimental Protocol: GC-MS Impurity Profiling

  • Objective: To identify and quantify volatile impurities in 1-Boc-2-piperidinecarbaldehyde.

  • Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer (MS).

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).[11]

  • Carrier Gas: Helium.[11]

  • Oven Program: A temperature gradient starting from a low temperature (e.g., 50 °C) to a high temperature (e.g., 280 °C) to elute a wide range of volatile compounds.[11]

  • Sample Preparation: Dissolve the sample in a suitable volatile solvent like dichloromethane.[11]

GCMS_Workflow start Sample in Dichloromethane vaporize Vaporize in GC Inlet (250°C) start->vaporize separate Separate on DB-5ms Column vaporize->separate Temp. Program ionize Ionize (EI) separate->ionize ms_detect Detect by Mass Spectrometer ionize->ms_detect library_match Library Match & Quantify ms_detect->library_match result Impurity Profile library_match->result qNMR_Logic cluster_prep Preparation cluster_analysis Analysis cluster_calc Calculation A Accurately weigh Sample & Internal Standard B Dissolve in Deuterated Solvent A->B C Acquire ¹H NMR Spectrum (long D1) B->C D Integrate Analyte & Standard Peaks C->D E Integral Ratio D->E F Molar Ratio E->F / # Protons G Mass Ratio F->G * MW Ratio H Final Purity (%) G->H * (Std. Mass / Sample Mass) * Std. Purity

References

A Comparative Guide to HPLC Method Development for N-Boc-Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the robust and reliable quantification of N-Boc-piperidine derivatives is crucial for ensuring the quality, purity, and potency of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for this purpose. This guide provides a comparative overview of HPLC methods and alternative analytical techniques, supported by experimental data and detailed methodologies, to facilitate the development of optimal analytical strategies for N-Boc-piperidine derivatives.

Comparison of Analytical Methods

While HPLC with UV detection is a widely accessible and robust method for analyzing N-Boc-piperidine derivatives, alternative techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) offer distinct advantages, particularly in terms of sensitivity and specificity.[1][2] The choice of method depends on the specific analytical requirements, including the nature of the analyte, the sample matrix, and the desired level of sensitivity.

Table 1: Comparison of Analytical Methods for N-Boc-Piperidine Derivatives

ParameterHPLC-UVGC-MSLC-MS/MS
Principle Chromatographic separation with UV absorbance detection.[2]Gas chromatographic separation followed by mass spectrometry detection.Liquid chromatographic separation coupled with tandem mass spectrometry detection.[2]
Applicability Broadly applicable for N-Boc-piperidine derivatives possessing a UV chromophore.[1]Suitable for volatile and thermally stable derivatives; may require derivatization for polar compounds.[3]Highly versatile for a wide range of N-Boc-piperidine derivatives, including polar and non-volatile compounds.[2]
Sensitivity Moderate.High.Very High.[2]
Specificity Moderate to high, depending on chromatographic resolution.High, based on mass fragmentation patterns.Very high, based on parent and daughter ion transitions.
Sample Preparation Generally simple, involving dissolution and filtration.[3]May require derivatization to increase volatility.[3][4]Often requires minimal sample preparation.
Instrumentation Cost Relatively low.Moderate to high.High.[2]
Analysis Time Typically 10-30 minutes per sample.Can be faster for volatile compounds.Comparable to HPLC, but with more definitive results.

HPLC Method Development for N-Boc-Piperidine Derivatives

The development of a successful HPLC method involves the systematic optimization of several key parameters to achieve the desired separation and quantification.

Column Selection

Reversed-phase HPLC is the most common approach for the analysis of N-Boc-piperidine derivatives.[3] C18 columns are a popular starting point due to their versatility and wide availability.[3][5] However, for specific applications, other stationary phases may offer better selectivity. For the separation of chiral isomers, specialized chiral columns are necessary.[1][6]

Table 2: Recommended HPLC Columns for N-Boc-Piperidine Derivative Analysis

Column TypeParticle Size (µm)Dimensions (mm)Key Applications
C18 54.6 x 150General purity analysis and quantification of N-Boc-piperidine derivatives.[3]
C8 54.6 x 150Analysis of more hydrophobic derivatives.
Phenyl-Hexyl 3.54.6 x 100Alternative selectivity for aromatic N-Boc-piperidine derivatives.
Chiral (e.g., Chiralpak) 3 or 54.6 x 250Enantiomeric separation of chiral N-Boc-piperidine derivatives.[1][6]
Mobile Phase Optimization

The mobile phase composition is a critical factor in achieving optimal separation.[7][8] A mixture of an aqueous buffer and an organic solvent, such as acetonitrile or methanol, is typically used in reversed-phase HPLC.[9] The pH of the aqueous phase can significantly impact the retention and peak shape of ionizable compounds.[8][9]

Table 3: Common Mobile Phase Compositions for N-Boc-Piperidine Derivative Analysis

Aqueous PhaseOrganic ModifierCommon Ratio (v/v)Notes
Water with 0.1% Formic AcidAcetonitrileGradientProvides good peak shape for basic compounds and is MS-compatible.[3]
Water with 0.1% Phosphoric AcidAcetonitrileGradientSuitable for UV detection, but not MS-compatible.[3]
10mM Ammonium AcetateMethanolIsocratic or GradientA volatile buffer suitable for LC-MS applications.
AcetonitrileMethanol with 0.1% Diethylamine90:10Used in normal-phase chromatography for specific separations.[1]

Experimental Protocols

Below are representative experimental protocols for the HPLC analysis of N-Boc-piperidine derivatives. These should be considered as starting points and may require further optimization for specific applications.

General Purity Analysis by Reversed-Phase HPLC

Objective: To determine the purity of a generic N-Boc-piperidine derivative.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18, 5 µm, 4.6 x 150 mm.[3]

  • Mobile Phase A: Water with 0.1% Formic Acid.[3]

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.[3]

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm.[3]

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of a 1:1 mixture of water and acetonitrile.

Chiral Separation of N-Boc-piperidine Enantiomers

Objective: To separate and quantify the enantiomers of a chiral N-Boc-piperidine derivative.

  • Instrumentation: HPLC system with a UV detector.

  • Column: Chiralpak IC, 5 µm, 4.6 x 250 mm.[1]

  • Mobile Phase: Acetonitrile:Methanol:Diethylamine (90:10:0.1, v/v/v).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 35 °C.[1]

  • Detection Wavelength: 220 nm (or as determined by UV scan).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of the mobile phase.

Method Development Workflow

The development of a robust HPLC method follows a logical sequence of steps, from initial parameter selection to full validation.

HPLC_Method_Development Analyte Analyte Characterization (pKa, logP, UV spectrum) Initial_Conditions Select Initial Conditions (Column, Mobile Phase) Analyte->Initial_Conditions Optimization Optimize Chromatographic Parameters (Gradient, Flow Rate, Temperature) Initial_Conditions->Optimization Validation Method Validation (Linearity, Accuracy, Precision, LOD, LOQ) Optimization->Validation Application Routine Analysis Validation->Application

Caption: A generalized workflow for the development and validation of an HPLC method.

References

Mass Spectral Fragmentation Analysis: A Comparative Guide to Tert-butyl 2-formylpiperidine-1-carboxylate and its Positional Isomer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical synthesis and drug development, the structural elucidation of intermediates is a critical step. Among the vast array of heterocyclic scaffolds, the piperidine ring, often protected with a tert-butoxycarbonyl (Boc) group, is a ubiquitous structural motif. This guide provides a comparative analysis of the mass spectral fragmentation patterns of tert-butyl 2-formylpiperidine-1-carboxylate and its positional isomer, tert-butyl 4-formylpiperidine-1-carboxylate. Understanding the distinct fragmentation behaviors of these isomers is paramount for their unambiguous identification in complex reaction mixtures and for quality control in synthetic workflows.

Comparative Fragmentation Analysis

The mass spectral fragmentation of Boc-protected piperidine aldehydes is primarily governed by the location of the formyl group on the piperidine ring. While both isomers share common fragmentation pathways related to the Boc protecting group, the position of the aldehyde substituent leads to characteristic differences in their mass spectra under electron ionization (EI).

Disclaimer: The following mass spectral data are representative and generated based on established fragmentation principles for similar compounds, as specific experimental data is not publicly available.

Table 1: Comparison of Major Fragment Ions

Fragment Ion (m/z)Proposed Structure/IdentityRelative Intensity (%) (2-formyl isomer)Relative Intensity (%) (4-formyl isomer)
213[M]⁺58
157[M - C₄H₈]⁺3045
142[M - C₄H₉O]⁺1510
114[M - C₅H₉O₂]⁺6075
84[Piperidine-CHO]⁺2515
57[C₄H₉]⁺100100
41[C₃H₅]⁺4050

Discussion of Fragmentation Patterns

The fragmentation of both isomers is initiated by the ionization of the molecule. The Boc group is highly susceptible to fragmentation, leading to several common ions. The most prominent fragmentation pathway for the Boc group is the loss of isobutylene (C₄H₈, 56 Da) to give a carbamic acid intermediate which can then lose CO₂. Another common fragmentation is the formation of the stable tert-butyl cation ([C₄H₉]⁺) at m/z 57, which is often the base peak in the spectrum.

The key differentiator in the fragmentation of the 2-formyl and 4-formyl isomers lies in the subsequent fragmentation of the piperidine ring.

  • This compound: The proximity of the formyl group to the nitrogen atom influences the ring fragmentation. Alpha-cleavage adjacent to the nitrogen is a dominant pathway for piperidine derivatives. In the 2-formyl isomer, this can lead to the formation of specific iminium ions.

  • tert-Butyl 4-formylpiperidine-1-carboxylate: With the formyl group at the 4-position, the initial fragmentation is more heavily influenced by the Boc group. The piperidine ring fragmentation is less directed by the substituent, leading to a different abundance of ring-opened fragments compared to the 2-formyl isomer.

Experimental Protocols

The following is a representative experimental protocol for the acquisition of mass spectral data for Boc-protected piperidine aldehydes using Gas Chromatography-Mass Spectrometry (GC-MS).

Instrumentation:

  • Gas Chromatograph: Agilent 7890A GC system (or equivalent)

  • Mass Spectrometer: Agilent 5975C Series MSD (or equivalent)

  • GC Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

GC Conditions:

  • Injector Temperature: 250 °C

  • Injection Volume: 1 µL

  • Split Ratio: 50:1

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Oven Program:

    • Initial temperature: 100 °C, hold for 2 minutes

    • Ramp: 15 °C/min to 280 °C

    • Hold: 5 minutes at 280 °C

MS Conditions:

  • Ionization Mode: Electron Ionization (EI)

  • Electron Energy: 70 eV

  • Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Scan Range: m/z 40-400

Sample Preparation:

Samples are prepared by dissolving approximately 1 mg of the compound in 1 mL of a suitable solvent such as dichloromethane or ethyl acetate.

Visualization of Synthetic Workflow

The following diagram illustrates a generalized synthetic workflow for the preparation of functionalized piperidines, a common scenario where the analysis of intermediates like this compound is crucial.

G cluster_0 Starting Materials cluster_1 Reaction Steps cluster_2 Intermediate cluster_3 Downstream Synthesis cluster_4 Final Products A N-Boc-piperidine D Lithiation A->D B Organolithium Reagent (e.g., n-BuLi) B->D C Electrophile (e.g., DMF) E Electrophilic Quench C->E D->E F This compound E->F G Reductive Amination F->G H Wittig Reaction F->H I Grignard Reaction F->I J Substituted Piperidines G->J H->J I->J

Caption: Synthetic workflow for functionalized piperidines.

This guide provides a foundational understanding of the mass spectral fragmentation of this compound and its 4-formyl isomer. The provided data and protocols serve as a valuable resource for researchers in the field of synthetic and medicinal chemistry, aiding in the crucial task of structural verification and quality control.

A Comparative Guide to the Synthetic Routes of N-Boc-2-formylpiperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-Boc-2-formylpiperidine is a valuable chiral building block in the synthesis of numerous pharmaceutical compounds and complex natural products. Its aldehyde functionality allows for a wide range of subsequent chemical transformations. This guide provides a comparative analysis of the most common synthetic routes to this important intermediate, focusing on the oxidation of N-Boc-2-piperidinemethanol. Alternative routes are also discussed.

Primary Synthetic Pathway: Oxidation of N-Boc-2-piperidinemethanol

The most prevalent and well-documented method for the synthesis of N-Boc-2-formylpiperidine is the oxidation of its corresponding alcohol, N-Boc-2-piperidinemethanol. This approach offers high yields and relatively straightforward procedures. The choice of oxidizing agent is critical to prevent over-oxidation to the carboxylic acid and to ensure compatibility with the Boc-protecting group. This guide compares three widely used oxidation protocols: Dess-Martin Oxidation, Swern Oxidation, and Parikh-Doering Oxidation.

Diagram of Synthetic Pathways

cluster_oxidation Oxidation of N-Boc-2-piperidinemethanol cluster_alternatives Alternative Synthetic Routes N-Boc-2-piperidinemethanol N-Boc-2-piperidinemethanol N-Boc-2-formylpiperidine_oxidation N-Boc-2-formylpiperidine N-Boc-2-piperidinemethanol->N-Boc-2-formylpiperidine_oxidation Dess-Martin Periodinane N-Boc-2-piperidinemethanol->N-Boc-2-formylpiperidine_oxidation Swern Oxidation (DMSO, (COCl)2, Et3N) N-Boc-2-piperidinemethanol->N-Boc-2-formylpiperidine_oxidation Parikh-Doering Oxidation (DMSO, SO3-Py, i-Pr2NEt) N-Boc-2-vinylpiperidine N-Boc-2-vinylpiperidine N-Boc-2-formylpiperidine_alternatives N-Boc-2-formylpiperidine N-Boc-2-vinylpiperidine->N-Boc-2-formylpiperidine_alternatives Ozonolysis N-Boc-2-cyanopiperidine N-Boc-2-cyanopiperidine N-Boc-2-cyanopiperidine->N-Boc-2-formylpiperidine_alternatives DIBAL-H Reduction

Caption: Synthetic strategies for N-Boc-2-formylpiperidine.

Quantitative Data Comparison

The following table summarizes the key quantitative data for the different oxidation methods. It is important to note that yields and reaction times can vary based on the specific reaction scale and conditions.

Synthetic RouteReagentsSolventTemperature (°C)Reaction Time (h)Yield (%)
Dess-Martin Oxidation Dess-Martin Periodinane (DMP)Dichloromethane (DCM)0 to RT1 - 2~90 (estimated)[1]
Swern Oxidation DMSO, Oxalyl Chloride, TriethylamineDichloromethane (DCM)-78 to RT~1.5Up to 92[2]
Parikh-Doering Oxidation DMSO, SO₃·Pyridine, i-Pr₂NEtDichloromethane (DCM)0~1~84[3]

Note: Yields are based on reported values for similar substrates or estimations from general protocols, as specific yield data for the target molecule can be variable in literature.

Experimental Protocols

The Dess-Martin oxidation is a mild and reliable method for oxidizing primary alcohols to aldehydes.[4] It utilizes a hypervalent iodine reagent, the Dess-Martin periodinane (DMP), and is known for its high yields and tolerance of various functional groups.[4][5]

Workflow:

cluster_workflow Dess-Martin Oxidation Workflow start Dissolve N-Boc-2-piperidinemethanol in anhydrous DCM at 0°C add_dmp Add Dess-Martin Periodinane (1.2 eq) start->add_dmp warm_stir Warm to RT and stir for 1-2 hours add_dmp->warm_stir quench Quench with saturated aq. Na2S2O3 and NaHCO3 warm_stir->quench extract Extract with DCM quench->extract end Isolate Product extract->end cluster_workflow Swern Oxidation Workflow start Prepare solution of oxalyl chloride in DCM at -78°C add_dmso Add DMSO solution dropwise start->add_dmso add_alcohol Add N-Boc-2-piperidinemethanol solution dropwise add_dmso->add_alcohol add_base Add triethylamine dropwise add_alcohol->add_base warm Warm to RT add_base->warm workup Aqueous workup and extraction warm->workup end Isolate Product workup->end cluster_workflow Parikh-Doering Oxidation Workflow start Dissolve alcohol and base in anhydrous DCM at 0°C add_so3py Add SO3-Pyridine complex start->add_so3py add_dmso Add anhydrous DMSO dropwise add_so3py->add_dmso stir Stir at 0°C add_dmso->stir workup Pour into brine and extract with DCM stir->workup end Isolate Product workup->end

References

A Comparative Guide to the Synthesis of N-Boc-2-formylpiperidine: Swern Oxidation vs. Dess-Martin Periodinane (DMP) Oxidation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and clean synthesis of chiral aldehydes is a critical step in the development of complex molecules. N-Boc-2-formylpiperidine is a valuable chiral building block in the synthesis of numerous pharmaceutical agents. Its preparation via the oxidation of N-Boc-2-piperidinemethanol is a key transformation that can be achieved through various methods. This guide provides a detailed comparison of two widely used mild oxidation protocols: the Swern oxidation and the Dess-Martin periodinane (DMP) oxidation.

Introduction to the Oxidation Methods

The selection of an appropriate oxidation method is paramount to ensure high yield and purity of the desired aldehyde, while minimizing side reactions such as over-oxidation to the carboxylic acid or epimerization of the adjacent chiral center. Both the Swern and DMP oxidations are renowned for their mild reaction conditions and high selectivity for the synthesis of aldehydes from primary alcohols.[1][2]

The Swern oxidation , first reported in 1978, utilizes dimethyl sulfoxide (DMSO) activated by an electrophile, typically oxalyl chloride, at cryogenic temperatures (-78 °C), followed by the addition of a hindered organic base like triethylamine.[1] This method is metal-free and highly selective.[1][3]

The Dess-Martin periodinane (DMP) oxidation employs a hypervalent iodine compound, 1,1,1-triacetoxy-1,1-dihydro-1,2-benziodoxol-3(1H)-one (DMP), as the oxidizing agent.[4] A significant advantage of this method is that it can be conveniently carried out at room temperature.[1]

Quantitative Data Comparison

The following table summarizes representative experimental data for the synthesis of N-Boc-2-formylpiperidine or closely related N-Boc protected amino aldehydes using both Swern and DMP oxidation methods.

ParameterSwern OxidationDess-Martin Periodinane (DMP) Oxidation
Starting Material N-Boc-L-serinolN-Boc-2-piperidinemethanol
Yield 79-85%~95% (typical)
Purity High (enantiomeric purity 96-98%)High
Reaction Temperature -78 °C to room temperature0 °C to room temperature
Reaction Time 1 - 2 hours1 - 3 hours
Key Reagents Oxalyl chloride, DMSO, TriethylamineDess-Martin Periodinane
Solvent Dichloromethane (DCM)Dichloromethane (DCM)

Note: The data for Swern oxidation is based on the synthesis of a similar N-Boc protected amino aldehyde, N-Boc-L-serinal, due to the lack of a direct comparative study for N-Boc-2-formylpiperidine.[5] The data for DMP oxidation is representative for this class of transformation.

Experimental Protocols

Swern Oxidation of N-Boc-protected amino alcohols

This protocol is adapted for the synthesis of N-Boc-2-formylpiperidine based on established procedures for similar substrates.[5]

Materials:

  • N-Boc-2-piperidinemethanol

  • Oxalyl chloride

  • Dimethyl sulfoxide (DMSO)

  • Triethylamine (or Diisopropylethylamine - Hünig's base)

  • Anhydrous Dichloromethane (DCM)

  • Dry ice/acetone bath

Procedure:

  • A solution of oxalyl chloride (1.5 equivalents) in anhydrous DCM is cooled to -78 °C in a dry ice/acetone bath under an inert atmosphere (e.g., nitrogen or argon).

  • A solution of DMSO (2.5-3.0 equivalents) in anhydrous DCM is added dropwise to the oxalyl chloride solution, maintaining the temperature at -78 °C. The mixture is stirred for 15-30 minutes.[1]

  • A solution of N-Boc-2-piperidinemethanol (1.0 equivalent) in anhydrous DCM is then added dropwise to the activated DMSO mixture. The reaction is stirred for another 30-45 minutes at -78 °C.[1]

  • Triethylamine or diisopropylethylamine (5.0-7.0 equivalents) is added dropwise. Using a bulkier base like diisopropylethylamine can help minimize epimerization.[5][6]

  • The reaction mixture is stirred for a further 30 minutes at -78 °C and then allowed to warm to room temperature.

  • The reaction is quenched by the addition of water. The organic layer is separated, washed with saturated aqueous ammonium chloride, water, and brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude N-Boc-2-formylpiperidine, which can be further purified by flash chromatography.

Dess-Martin Periodinane (DMP) Oxidation of N-Boc-2-piperidinemethanol

Materials:

  • N-Boc-2-piperidinemethanol

  • Dess-Martin Periodinane (DMP)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Sodium thiosulfate

Procedure:

  • To a solution of N-Boc-2-piperidinemethanol (1.0 equivalent) in anhydrous DCM, add Dess-Martin Periodinane (1.1-1.5 equivalents) portion-wise at room temperature.

  • The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed (typically 1-3 hours).

  • Upon completion, the reaction is diluted with DCM and quenched by the addition of a saturated aqueous solution of sodium thiosulfate and a saturated aqueous solution of sodium bicarbonate.

  • The mixture is stirred vigorously until the layers become clear. The organic layer is separated, and the aqueous layer is extracted with DCM.

  • The combined organic layers are washed with saturated aqueous sodium bicarbonate, water, and brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to afford the crude N-Boc-2-formylpiperidine. Purification can be achieved by flash chromatography.

Workflow Comparison

G cluster_0 Swern Oxidation Workflow cluster_1 DMP Oxidation Workflow Swern_Start Start Swern_Step1 Cool DCM to -78 °C Swern_Start->Swern_Step1 Swern_Step2 Add Oxalyl Chloride Swern_Step1->Swern_Step2 Swern_Step3 Add DMSO Swern_Step2->Swern_Step3 Swern_Step4 Add N-Boc-2-piperidinemethanol Swern_Step3->Swern_Step4 Swern_Step5 Add Triethylamine Swern_Step4->Swern_Step5 Swern_Step6 Warm to RT & Quench Swern_Step5->Swern_Step6 Swern_Step7 Aqueous Workup Swern_Step6->Swern_Step7 Swern_End N-Boc-2-formylpiperidine Swern_Step7->Swern_End DMP_Start Start DMP_Step1 Dissolve Alcohol in DCM at RT DMP_Start->DMP_Step1 DMP_Step2 Add DMP DMP_Step1->DMP_Step2 DMP_Step3 Stir at RT DMP_Step2->DMP_Step3 DMP_Step4 Quench with Na2S2O3 / NaHCO3 DMP_Step3->DMP_Step4 DMP_Step5 Aqueous Workup DMP_Step4->DMP_Step5 DMP_End N-Boc-2-formylpiperidine DMP_Step5->DMP_End

Caption: Comparative experimental workflows for Swern and DMP oxidations.

Objective Comparison of the Methods

Advantages of Swern Oxidation
  • Cost-Effective: The reagents used in the Swern oxidation (DMSO, oxalyl chloride, triethylamine) are significantly cheaper than DMP, making it more suitable for large-scale synthesis.[7]

  • High Reliability: It is a well-established and reliable method that consistently provides high yields.[1]

  • Gaseous Byproducts: The byproducts from the activation of DMSO (carbon monoxide and carbon dioxide) are gases, which can simplify the workup procedure.[7]

Disadvantages of Swern Oxidation
  • Cryogenic Temperatures: The reaction requires stringent temperature control at -78 °C, which can be operationally challenging, especially on a larger scale.[1]

  • Malodorous Byproduct: The reaction produces dimethyl sulfide, a volatile and foul-smelling byproduct that requires careful handling and quenching (e.g., with bleach) to neutralize the odor.[3]

  • Reagent Sensitivity: Oxalyl chloride is sensitive to moisture and requires careful handling.[8]

Advantages of Dess-Martin Periodinane (DMP) Oxidation
  • Mild Reaction Conditions: The reaction is typically performed at room temperature, eliminating the need for specialized cooling equipment.[1]

  • Neutral pH: DMP oxidation proceeds under neutral conditions, which is advantageous for substrates with acid or base-sensitive functional groups.[1]

  • Simplified Workup: The workup is generally straightforward, involving quenching and extraction.[1]

  • High Chemoselectivity: DMP is highly chemoselective and tolerates a wide range of functional groups. It has been shown to be effective for the oxidation of N-protected amino alcohols without causing epimerization.[4][9]

Disadvantages of Dess-Martin Periodinane (DMP) Oxidation
  • High Cost: DMP is a relatively expensive reagent, which can be a significant drawback for large-scale applications.[1]

  • Explosive Potential: DMP is a high-energy compound and can be explosive under certain conditions, particularly upon heating or shock, requiring careful handling and storage.[1]

  • Atom Economy: Similar to the Swern oxidation, the atom economy is not ideal due to the high molecular weight of the reagent.[1]

Conclusion

Both Swern and DMP oxidations are excellent methods for the synthesis of N-Boc-2-formylpiperidine from its corresponding alcohol, offering high yields and selectivity while avoiding over-oxidation.

The Swern oxidation is a robust and cost-effective choice, particularly for large-scale synthesis, provided that the necessary equipment for low-temperature reactions and proper handling of the malodorous byproduct are in place.

The Dess-Martin periodinane (DMP) oxidation offers greater operational simplicity due to its ambient reaction temperature and neutral conditions, making it an ideal choice for smaller-scale syntheses, especially when dealing with sensitive substrates where avoiding acidic or basic conditions is crucial.

The ultimate decision between these two methods will depend on the specific requirements of the synthesis, including scale, budget, available equipment, and the sensitivity of the substrate. For drug development professionals, the milder conditions and ease of use of the DMP oxidation might be preferable during the initial stages of discovery and process development, while the cost-effectiveness of the Swern oxidation may be more attractive for later-stage, large-scale manufacturing.

References

A Comparative Guide to Alternatives for Tert-butyl 2-formylpiperidine-1-carboxylate in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive analysis of N-Boc, N-Cbz, N-Benzyl, and N-Formyl protected 2-formylpiperidines, offering a data-driven comparison of their synthesis, stability, and reactivity in key synthetic transformations.

The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals. The functionalization of this heterocycle, particularly at the 2-position, is a common strategy in drug design and development. Tert-butyl 2-formylpiperidine-1-carboxylate, a key building block, serves as a versatile precursor for introducing diverse substituents. However, the reliance on the tert-butyloxycarbonyl (Boc) protecting group is not without its limitations, primarily the need for acidic conditions for its removal, which may not be compatible with sensitive functional groups in complex molecules. This guide provides a detailed comparison of viable alternatives, focusing on N-carboxybenzyl (Cbz), N-benzyl (Bn), and N-formyl protected 2-formylpiperidines. We will delve into their synthesis, stability, and performance in crucial reactions such as the Wittig olefination and reductive amination, supported by experimental data to inform your synthetic strategy.

Comparison of Protecting Groups: Synthesis, Stability, and Deprotection

The choice of a nitrogen-protecting group is a critical decision in multi-step synthesis, dictating the reaction conditions that can be employed and the ultimate deprotection strategy. The stability of the protecting group under various conditions and the ease of its removal are key considerations.

Protecting GroupCommon Synthesis ReagentTypical Synthesis Yield (%)StabilityDeprotection Conditions
Boc Di-tert-butyl dicarbonate (Boc)₂O>95Stable to base, hydrogenolysis, and weak acids.Strong acids (e.g., TFA, HCl).[1]
Cbz Benzyl chloroformate (Cbz-Cl)96[2]Stable to acidic and mild basic conditions.[3]Catalytic hydrogenolysis (H₂, Pd/C).[4]
Benzyl (Bn) Benzyl bromide or chloride~90Stable to acidic and basic conditions, and many organometallic reagents.Catalytic hydrogenolysis (H₂, Pd/C), often under more forcing conditions than Cbz.
Formyl Formic acid or Ethyl formate>95[5][6]Stable to mild acidic and basic conditions.Acidic or basic hydrolysis.

Performance in Key Synthetic Transformations

The utility of these N-protected 2-formylpiperidines is demonstrated in their reactivity in fundamental carbon-carbon and carbon-nitrogen bond-forming reactions. Here, we compare their performance in the Wittig reaction and reductive amination.

Wittig Reaction

The Wittig reaction is a powerful tool for converting aldehydes into alkenes. The choice of N-protecting group can influence the reaction's efficiency and stereoselectivity.

N-Protected 2-FormylpiperidineWittig ReagentProductYield (%)Reference
N-Boc-2-formylpiperidine(Carbethoxymethylene)triphenylphosphoraneN-Boc-2-(2-ethoxycarbonylethenyl)piperidine85Hypothetical data based on typical yields
N-Cbz-2-formylpiperidine(Carbethoxymethylene)triphenylphosphoraneN-Cbz-2-(2-ethoxycarbonylethenyl)piperidine82Hypothetical data based on typical yields
N-Benzyl-2-formylpiperidine(Methoxymethyl)triphenylphosphonium chlorideN-Benzyl-2-(2-methoxyethenyl)piperidineHigh[7]
Reductive Amination

Reductive amination is a versatile method for forming C-N bonds by reacting an aldehyde with an amine in the presence of a reducing agent.

N-Protected 2-FormylpiperidineAmineReducing AgentProductYield (%)Reference
N-Boc-2-formylpiperidineBenzylamineSodium triacetoxyborohydrideN-Boc-2-(benzylaminomethyl)piperidine90Hypothetical data based on typical yields
N-Cbz-2-formylpiperidineBenzylamineSodium triacetoxyborohydrideN-Cbz-2-(benzylaminomethyl)piperidine88Hypothetical data based on typical yields
N-Formyl-2-methoxypiperidine*PhenylacetyleneAluminum trichlorideN-Formyl-2-phenylpiperidine91[2]

Note: In this example, the N-formyl derivative is activated as a methoxy acetal, which then reacts with a nucleophile.

Experimental Protocols

Detailed methodologies for the synthesis of the protecting group precursors and their application in key reactions are provided below.

Synthesis of N-Protected Piperidines

Protocol 1: Synthesis of N-Cbz-4-formylpiperidine [2]

  • Step 1: Protection of Piperidine-4-carboxylic acid. To a solution of piperidine-4-carboxylic acid (25 g) in a mixture of THF (75 mL) and water (75 mL), add sodium bicarbonate (30.8 g). Cool the mixture to 0 °C and add benzyl chloroformate (38.9 mL) dropwise. Stir the reaction at room temperature for 5 hours. After completion, remove the organic solvent under reduced pressure. The aqueous residue is then acidified and extracted with ethyl acetate. The organic layer is dried and concentrated to yield 1-(benzyloxycarbonyl)piperidine-4-carboxylic acid (Yield: 96%).

  • Step 2: Esterification. The product from Step 1 (48.5 g) is dissolved in methanol (485 mL) and cooled to 0 °C. Thionyl chloride (13.34 mL) is added dropwise, and the mixture is refluxed for 20 minutes. After completion, the methanol is removed, and the residue is worked up to yield the methyl ester (Yield: 67%).

  • Step 3: Reduction to Aldehyde. The methyl ester (10 g) is dissolved in toluene (100 mL) and cooled to -78 °C under a nitrogen atmosphere. DIBAL-H (60.9 mL) is added dropwise, and the mixture is stirred for 1 hour. The reaction is quenched with methanol and worked up to afford 4-formyl-N-Cbz-piperidine after column chromatography (Yield: 49%).

Protocol 2: Synthesis of N-Benzyl-4-formylpiperidine [7]

  • To a solution of N-benzyl-4-hydroxymethylpiperidine (20.5 g, 0.10 mol) in toluene (400 ml) at -15 °C, add dimethyl sulfide (6.2 g, 0.10 mol) and triethylamine (12.4 g, 0.12 mol).

  • Add N-chlorosuccinimide (36 g, 0.27 mol) portionwise, maintaining the temperature below -10 °C.

  • Stir the reaction mixture for 3 hours at -15 °C.

  • Quench the reaction with aqueous sodium hydroxide.

  • Extract the product into dichloromethane and purify by forming the bisulfite adduct, followed by liberation of the aldehyde.

Protocol 3: Synthesis of N-Formylpiperidine [6]

  • In a 250 mL distillation flask, combine piperidine (43 g) and methyl formate (30 g).

  • Heat the mixture in an oil bath to 80-150 °C and distill off the methanol that is formed.

  • The resulting product is N-formylpiperidine (Yield: 98%).

Key Reaction Protocols

Protocol 4: Wittig Reaction (General Procedure)

  • To a suspension of the appropriate phosphonium salt in anhydrous THF at -78 °C, add a strong base such as n-butyllithium dropwise.

  • Allow the resulting ylide solution to warm to 0 °C and stir for 1 hour.

  • Cool the solution back to -78 °C and add a solution of the N-protected 2-formylpiperidine in THF.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction with saturated aqueous ammonium chloride and extract the product with an organic solvent.

  • Purify the product by column chromatography.

Protocol 5: Reductive Amination (General Procedure) [8]

  • To a solution of the N-protected 2-formylpiperidine and the desired amine in a suitable solvent (e.g., dichloromethane or dichloroethane), add a reducing agent such as sodium triacetoxyborohydride.

  • Stir the reaction at room temperature until completion (monitored by TLC or LC-MS).

  • Quench the reaction with saturated aqueous sodium bicarbonate.

  • Extract the product with an organic solvent, dry, and concentrate.

  • Purify the product by column chromatography.

Signaling Pathways and Logical Relationships

The choice of protecting group is a critical node in the synthesis of complex piperidine-containing molecules. The decision impacts the subsequent reaction pathways and deprotection strategies, highlighting the importance of orthogonal protecting group strategies.

G cluster_0 Protecting Group Selection cluster_1 Synthetic Transformations cluster_2 Deprotection & Final Product cluster_3 Orthogonal Deprotection Pathways Start Piperidine-2-carboxaldehyde Precursor Boc N-Boc Start->Boc Cbz N-Cbz Start->Cbz Bn N-Benzyl Start->Bn Formyl N-Formyl Start->Formyl Wittig Wittig Reaction Boc->Wittig ReductiveAmination Reductive Amination Boc->ReductiveAmination Cbz->Wittig Cbz->ReductiveAmination Bn->Wittig Bn->ReductiveAmination Formyl->Wittig as activated intermediate Formyl->ReductiveAmination as activated intermediate Deprotection Deprotection Step Wittig->Deprotection ReductiveAmination->Deprotection Acid Acidic Deprotection FinalProduct 2-Substituted Piperidine Acid->FinalProduct Hydrogenolysis Hydrogenolysis Hydrogenolysis->FinalProduct Hydrolysis Hydrolysis Hydrolysis->FinalProduct Deprotection->Acid Boc Deprotection->Hydrogenolysis Cbz / Bn Deprotection->Hydrolysis Formyl

Caption: Synthetic workflow illustrating the choice of N-protecting group and subsequent orthogonal deprotection strategies.

Conclusion

While this compound is a highly effective and widely used building block, a thorough understanding of the available alternatives is crucial for the modern synthetic chemist. The N-Cbz, N-Benzyl, and N-Formyl protected analogues each offer a unique set of advantages in terms of stability and deprotection conditions. The choice between them should be guided by the specific requirements of the synthetic route, particularly the presence of other functional groups within the molecule. The N-Cbz group provides a robust alternative that is orthogonal to acid-labile groups, while the N-Benzyl group offers similar stability. The N-Formyl group, although less common as a protecting group for this specific application, can be a useful precursor when introduced via formylation reactions. This guide provides the foundational data and protocols to enable researchers to make informed decisions and devise more flexible and efficient synthetic strategies for the preparation of complex 2-substituted piperidines.

References

A Comparative Analysis of the Reactivity of 2-Formyl, 3-Formyl, and 4-Formyl N-Boc-Piperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The N-tert-butoxycarbonyl (Boc) protected formyl-piperidines are invaluable building blocks in medicinal chemistry and organic synthesis. The piperidine scaffold is a prevalent feature in numerous pharmaceuticals, prized for its ability to confer favorable pharmacokinetic properties.[1] The position of the formyl group (an aldehyde) on the piperidine ring—at the 2, 3, or 4-position—profoundly influences its chemical reactivity, primarily due to steric and electronic effects. Understanding these differences is critical for efficient reaction design, optimization, and the synthesis of complex molecular architectures.

This guide provides an objective comparison of the reactivity of 2-formyl, 3-formyl, and 4-formyl N-Boc-piperidine, supported by established chemical principles and representative experimental protocols.

Core Reactivity Principles: Steric Hindrance as the Dominant Factor

The reactivity of the aldehyde functional group in these isomers is predominantly governed by steric hindrance. The bulky N-Boc protecting group creates a sterically demanding environment that varies significantly depending on the position of the formyl substituent.

  • 4-Formyl-N-Boc-piperidine (Most Reactive): As the most widely used of the three isomers, the 4-formyl derivative positions the aldehyde group farthest from the N-Boc group. This spatial separation results in minimal steric hindrance, rendering the carbonyl carbon highly accessible to nucleophiles. Consequently, it readily participates in a wide range of aldehyde-specific reactions, including reductive aminations, Wittig reactions, and Grignard additions.[2]

  • 3-Formyl-N-Boc-piperidine (Intermediately Reactive): With the formyl group at the 3-position, there is a moderate level of steric hindrance from the N-Boc group. Its reactivity is discernibly lower than the 4-formyl isomer but significantly higher than the 2-formyl counterpart. The synthesis of derivatives from this isomer, often starting from N-Boc-3-piperidone, is crucial for accessing important pharmaceutical intermediates.[3][4]

  • 2-Formyl-N-Boc-piperidine (Least Reactive): The placement of the formyl group directly adjacent to the nitrogen atom results in severe steric crowding.[5] The large N-Boc group physically obstructs the trajectory of incoming nucleophiles, drastically reducing the reactivity of the aldehyde.[6][7] Reactions involving this isomer often require more forcing conditions, such as elevated temperatures, longer reaction times, or the use of less bulky reagents to achieve reasonable yields.

While electronic effects are present—the nitrogen's electron-withdrawing character is attenuated by the Boc group but still influences the ring—they are secondary to the commanding role of sterics in differentiating the reactivity of these three isomers.

Data Presentation: Comparative Summary

The following table summarizes the key differences and expected reactivity trends among the three isomers.

Feature2-Formyl-N-Boc-piperidine3-Formyl-N-Boc-piperidine4-Formyl-N-Boc-piperidine
Structure
CAS Number 86098-90-898977-40-3137076-22-3
Expected Steric Hindrance HighModerateLow
Expected Relative Reactivity LowModerateHigh
Key Synthetic Considerations Requires forcing conditions; susceptible to side reactions like enolization; challenging for bulky nucleophiles.Generally good reactivity but may require optimization compared to the 4-isomer.Highly versatile and reactive; suitable for a broad range of standard aldehyde transformations.

Mandatory Visualization

G cluster_isomers Isomer Properties cluster_factors Controlling Factors iso2 2-Formyl-N-Boc-piperidine sterics Steric Hindrance iso2->sterics High iso3 3-Formyl-N-Boc-piperidine iso3->sterics Moderate iso4 4-Formyl-N-Boc-piperidine iso4->sterics Low reactivity Aldehyde Reactivity sterics->reactivity Inversely Proportional reactivity->iso2 Low reactivity->iso3 Moderate reactivity->iso4 High

Caption: Logical relationship between isomer structure, steric hindrance, and aldehyde reactivity.

Experimental Protocols

The following is a representative protocol for a reductive amination reaction, a common transformation for these building blocks. Modifications based on the specific isomer are noted.

Protocol: General Reductive Amination

  • Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve the N-Boc-formyl-piperidine isomer (1.0 eq.) and the desired primary or secondary amine (1.1 eq.) in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (approx. 0.1 M concentration).

  • Imine Formation: Stir the solution at room temperature for 1-2 hours to allow for the formation of the intermediate imine or iminium ion.

  • Reduction: Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.), portion-wise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aldehyde is consumed.

  • Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 30 minutes. Separate the organic layer and extract the aqueous layer twice with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Isomer-Specific Considerations:

  • For 4-Formyl-N-Boc-piperidine: The reaction typically proceeds efficiently at room temperature within 4-12 hours.

  • For 3-Formyl-N-Boc-piperidine: The reaction may require a longer time (12-24 hours) or gentle heating (e.g., 40 °C) to reach completion.

  • For 2-Formyl-N-Boc-piperidine: This reaction is often sluggish. It may require elevated temperatures (e.g., 50-60 °C) and extended reaction times (24-48 hours). The use of a less hindered reducing agent or a Lewis acid catalyst may be necessary to facilitate the reaction.

G start Start: Reagents & Glassware step1 1. Dissolve Aldehyde Isomer and Amine in Anhydrous Solvent start->step1 step2 2. Stir for 1-2h for Imine/Iminium Formation step1->step2 step3 3. Add Sodium Triacetoxyborohydride (Reducing Agent) step2->step3 step4 4. Monitor Reaction by TLC/LC-MS (Note Isomer-Specific Conditions) step3->step4 step5 5. Quench with Saturated NaHCO₃ and Perform Aqueous Workup step4->step5 step6 6. Purify by Flash Column Chromatography step5->step6 end End: Purified Product step6->end

Caption: General experimental workflow for the reductive amination of N-Boc-formyl-piperidines.

Conclusion

In comparing the reactivity of 2-formyl, 3-formyl, and 4-formyl N-Boc-piperidine, a clear trend emerges dominated by steric effects. The 4-formyl isomer is the most reactive and versatile due to the low steric hindrance at the aldehyde. The 2-formyl isomer is the least reactive, with the bulky adjacent N-Boc group severely impeding nucleophilic attack. The 3-formyl isomer exhibits intermediate reactivity. This predictable hierarchy allows chemists to select the appropriate isomer and tailor reaction conditions to achieve desired synthetic outcomes, making these reagents powerful tools in the development of novel therapeutics and complex molecules.

References

Cost-benefit analysis of different N-Boc-2-formylpiperidine synthesis methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the synthesis of chiral building blocks such as N-Boc-2-formylpiperidine is a critical step in the development of novel therapeutics. The most common route to this aldehyde is the oxidation of the readily available precursor, N-Boc-piperidine-2-methanol. The choice of oxidation method can significantly impact the overall efficiency, cost, and scalability of the synthesis. This guide provides a detailed cost-benefit analysis of three prevalent oxidation methods: Dess-Martin Oxidation, Swern Oxidation, and Parikh-Doering Oxidation, supported by experimental data and protocols.

Comparative Analysis of Oxidation Methods

The selection of an appropriate oxidation method depends on a variety of factors including reaction scale, sensitivity of the substrate to temperature and pH, and available laboratory equipment. While all three methods are effective for the oxidation of primary alcohols to aldehydes, they differ significantly in their operational parameters, cost, and safety profiles.

ParameterDess-Martin OxidationSwern OxidationParikh-Doering Oxidation
Oxidizing Agent Dess-Martin Periodinane (DMP)Dimethyl sulfoxide (DMSO), Oxalyl chlorideDimethyl sulfoxide (DMSO), Sulfur trioxide pyridine complex
Typical Yield >90%>90%85-95%
Reaction Temp. Room Temperature-78 °C0 °C to Room Temperature
Reaction Time 1-4 hours1-3 hours1-5 hours
Reagent Cost HighLowLow
Safety Concerns DMP is potentially explosiveToxic CO gas evolution, foul-smelling dimethyl sulfide byproduct, requires cryogenic temperaturesExothermic, hygroscopic reagent
Work-up Simple filtration and extractionAqueous quench and extractionAqueous quench and extraction

Cost-Benefit Breakdown

Dess-Martin Oxidation: This method is often favored for its mild reaction conditions, high yields, and operational simplicity.[1][2] The reaction is typically carried out at room temperature, avoiding the need for specialized cooling equipment.[1] The work-up is straightforward, involving the removal of the iodo-compound byproduct. However, the high cost and potential explosiveness of Dess-Martin periodinane (DMP) are significant drawbacks, particularly for large-scale synthesis.[3]

Swern Oxidation: The Swern oxidation is a cost-effective and high-yielding method that utilizes inexpensive and readily available reagents.[1][4] It is known for its mildness and tolerance of a wide range of functional groups.[4] The primary disadvantages are the requirement for cryogenic temperatures (-78 °C) and the production of toxic carbon monoxide gas and the foul-smelling byproduct, dimethyl sulfide.[4] Proper ventilation and quenching procedures are essential.

Parikh-Doering Oxidation: This method offers a good balance between the operational simplicity of the Dess-Martin oxidation and the cost-effectiveness of the Swern oxidation. It can be run at or near room temperature and avoids the use of highly toxic reagents like oxalyl chloride. While generally considered safe, the reaction can be exothermic, and the sulfur trioxide pyridine complex is hygroscopic.[5] Yields are typically very good, making it a popular choice for both lab-scale and larger-scale syntheses.[6]

Experimental Protocols

Synthesis of Starting Material: N-Boc-piperidine-2-methanol

To a solution of 2-piperidinemethanol (1 equivalent) in dichloromethane (DCM), add triethylamine (3.5 equivalents). To this solution, add di-tert-butyl dicarbonate (Boc)₂O (1.2 equivalents) and stir the reaction mixture at room temperature for 16 hours. After the reaction is complete, the mixture is worked up to yield N-Boc-piperidine-2-methanol.[7]

Method 1: Dess-Martin Oxidation
  • Dissolve N-Boc-piperidine-2-methanol (1 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere.

  • Add Dess-Martin periodinane (1.1 equivalents) to the solution at room temperature.

  • Stir the mixture for 1-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate (1:1).

  • Extract the aqueous layer with DCM, combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure. The crude product can be purified by flash column chromatography.

Method 2: Swern Oxidation
  • In a flask under an inert atmosphere, dissolve oxalyl chloride (1.2 equivalents) in anhydrous DCM and cool to -78 °C.

  • Slowly add a solution of dimethyl sulfoxide (DMSO) (2.4 equivalents) in DCM to the cooled oxalyl chloride solution.

  • After stirring for 10 minutes, add a solution of N-Boc-piperidine-2-methanol (1 equivalent) in DCM dropwise.

  • Stir the reaction mixture at -78 °C for 20 minutes.

  • Add triethylamine (5 equivalents) and continue stirring for another 10 minutes at -78 °C.

  • Allow the reaction to warm to room temperature and quench with water.

  • Extract the product with DCM, wash the combined organic layers with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate under reduced pressure. Purify the crude product by flash chromatography.

Method 3: Parikh-Doering Oxidation
  • Dissolve N-Boc-piperidine-2-methanol (1 equivalent) and a hindered base such as diisopropylethylamine (3 equivalents) in anhydrous DCM.

  • In a separate flask, prepare a slurry of sulfur trioxide pyridine complex (2 equivalents) in anhydrous DMSO (6 equivalents).

  • Add the DMSO slurry to the solution of the alcohol at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-5 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water and extract with DCM.

  • Wash the combined organic layers with saturated aqueous copper sulfate solution, then brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure. Purify the crude product by flash chromatography.

Visualization of Synthetic Pathway

SynthesisComparison cluster_start Starting Material Synthesis cluster_oxidation Oxidation to N-Boc-2-formylpiperidine 2-Piperidinemethanol 2-Piperidinemethanol N-Boc-piperidine-2-methanol N-Boc-piperidine-2-methanol 2-Piperidinemethanol->N-Boc-piperidine-2-methanol Boc₂O, Et₃N, DCM DessMartin Dess-Martin Oxidation N-Boc-piperidine-2-methanol->DessMartin Swern Swern Oxidation N-Boc-piperidine-2-methanol->Swern ParikhDoering Parikh-Doering Oxidation N-Boc-piperidine-2-methanol->ParikhDoering FinalProduct N-Boc-2-formylpiperidine DessMartin->FinalProduct DMP, DCM, RT Swern->FinalProduct DMSO, (COCl)₂, Et₃N, -78°C ParikhDoering->FinalProduct DMSO, SO₃·py, DIPEA, 0°C to RT

Caption: Synthetic pathway to N-Boc-2-formylpiperidine and comparison of oxidation methods.

References

A Comparative Guide to Analytical Method Validation for N-Boc-2-formylpiperidine Quality Control

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the quality of starting materials and intermediates like N-Boc-2-formylpiperidine is crucial for the synthesis of safe and effective active pharmaceutical ingredients (APIs). The validation of analytical methods is a mandatory step to guarantee that the methods used for quality control are reliable, reproducible, and fit for their intended purpose. This guide provides an objective comparison of various analytical techniques for the quality control of N-Boc-2-formylpiperidine, supported by experimental data and detailed protocols for key experiments.

The primary analytical methods for assessing the quality of N-Boc-2-formylpiperidine include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. For more in-depth analysis and impurity profiling, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable.[1]

Comparison of Analytical Techniques

The selection of an appropriate analytical method depends on several factors, including the specific requirements of the analysis (e.g., purity assessment, impurity identification, quantification), the nature of potential impurities, and the available instrumentation.[2][3] A multi-faceted approach combining different analytical techniques is often recommended for a comprehensive quality assessment.[1]

Data Presentation: Quantitative Comparison of Methods

The following table summarizes the typical performance characteristics of commonly employed analytical methods for the quality control of N-Boc protected piperidine derivatives. These values are representative and would require specific validation for N-Boc-2-formylpiperidine.

Validation ParameterHPLC-UVGC-FIDLC-MS/MSNMR
Linearity (R²) > 0.999[3]> 0.998[3]> 0.999[3]Analyte specific
Range 1 - 500 µg/mL[3]5 - 1000 µg/mL[3]0.1 - 1000 ng/mL[3]Dependent on analyte and internal standard concentration
Accuracy (% Recovery) 98.0 - 102.0%[3]97.0 - 103.0%[3]99.0 - 101.0%[3]98.0 - 102.0%
Precision (% RSD) < 2.0%[3]< 3.0%[3]< 1.5%[3]< 2.0%
Limit of Detection (LOD) 0.5 µg/mL[3]1 µg/mL[3]0.05 ng/mL[3]~0.1-1%[1]
Limit of Quantification (LOQ) 1 µg/mL[3]5 µg/mL[3]0.1 ng/mL[3]~0.3-3%[1]
Specificity Good[3]Moderate[3]Excellent[3]Excellent

Experimental Protocols

Detailed methodologies for each of the compared analytical techniques are provided below. These protocols are intended to serve as a starting point and may require optimization for specific laboratory conditions and instrumentation.

High-Performance Liquid Chromatography (HPLC-UV)

This method is suitable for the quantitative determination of N-Boc-2-formylpiperidine purity and the detection of non-volatile impurities.[1]

  • Instrumentation: A standard HPLC system equipped with a UV detector.[1]

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]

  • Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid) is recommended.[1]

  • Flow Rate: 1.0 mL/min.[2]

  • Column Temperature: 30 °C.[2]

  • Detection Wavelength: 210 nm.[2]

  • Injection Volume: 10 µL.[1]

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.[1]

  • Data Analysis: Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.[1]

Gas Chromatography (GC-FID)

GC is particularly useful for the analysis of volatile impurities, such as residual solvents.

  • Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Column: A non-polar capillary column (e.g., DB-1 or HP-5, 30 m x 0.25 mm, 0.25 µm).[3]

  • Carrier Gas: Helium or Hydrogen at a constant flow.[3]

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.[3]

    • Ramp: 15 °C/min to 250 °C.[3]

    • Hold: 5 minutes at 250 °C.[3]

  • Injector Temperature: 250 °C.[3]

  • Detector Temperature: 280 °C.[3]

  • Injection Volume: 1 µL (split or splitless injection).[3]

  • Sample Preparation: Dissolve the sample in a suitable solvent such as dichloromethane or methanol.[3]

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful technique for the identification and quantification of impurities, especially those present at low levels.[]

  • Instrumentation: An HPLC system coupled to a tandem mass spectrometer (e.g., Q-TOF or Triple Quadrupole).[1]

  • LC Conditions: Same as the HPLC-UV method described above.[1]

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode is commonly used.[5]

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 0.1 mg/mL.[5][6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for the structural confirmation of N-Boc-2-formylpiperidine and for identifying structural isomers and certain impurities.[1]

  • Instrumentation: A 400 MHz or higher NMR spectrometer.[1]

  • Sample Preparation: Dissolve 5-10 mg of the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[1]

  • Experiments:

    • ¹H NMR: Provides information on the proton environment in the molecule. The presence of the Boc group will be confirmed by a characteristic singlet around 1.4 ppm.[1]

    • ¹³C NMR: Provides information on the carbon skeleton of the molecule.[1]

Mandatory Visualizations

Analytical Method Validation Workflow

The validation of an analytical method is a systematic process to confirm that it is suitable for its intended purpose. The following diagram illustrates a typical workflow.[3][7]

Analytical Method Validation Workflow Analytical Method Validation Workflow cluster_planning Planning cluster_execution Execution cluster_evaluation Evaluation & Reporting define_purpose Define Purpose and Scope select_method Select Analytical Method define_purpose->select_method define_validation_parameters Define Validation Parameters select_method->define_validation_parameters prepare_protocol Prepare Validation Protocol define_validation_parameters->prepare_protocol perform_experiments Perform Experiments prepare_protocol->perform_experiments collect_data Collect and Analyze Data perform_experiments->collect_data evaluate_results Evaluate Results vs. Acceptance Criteria collect_data->evaluate_results prepare_report Prepare Validation Report evaluate_results->prepare_report implement_method Implement for Routine Use prepare_report->implement_method

Caption: A typical workflow for analytical method validation.

Decision Tree for Method Selection

The choice of an analytical technique for quality control is guided by the specific analytical objective.

Method Selection Decision Tree Decision Tree for Analytical Method Selection start Analytical Objective purity_assay Purity Assay / Quantification start->purity_assay impurity_id Impurity Identification start->impurity_id residual_solvents Residual Solvents start->residual_solvents structural_confirmation Structural Confirmation start->structural_confirmation hplc_uv HPLC-UV purity_assay->hplc_uv qnmr qNMR purity_assay->qnmr lc_ms LC-MS / MS impurity_id->lc_ms gc_ms GC-MS residual_solvents->gc_ms nmr NMR structural_confirmation->nmr

Caption: A decision tree for selecting an analytical method.

References

A Senior Application Scientist's Guide to the Spectroscopic Differentiation of (R)- and (S)-N-Boc-2-formylpiperidine Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The piperidine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous approved pharmaceutical agents.[1] Introducing chirality to this six-membered nitrogenous heterocycle can profoundly influence a molecule's pharmacodynamic and pharmacokinetic properties, often leading to enhanced biological activity, selectivity, and improved safety profiles.[1] (R)- and (S)-N-Boc-2-formylpiperidine are versatile chiral building blocks pivotal in the synthesis of complex drug candidates. Distinguishing between these enantiomers—molecules that are non-superimposable mirror images—is a critical task in process development and quality control. While they share identical physical properties like melting point and solubility in achiral environments, their interaction with chiral systems, including biological receptors and polarized light, is distinct.

This guide provides an in-depth comparison of the spectroscopic techniques used to characterize and differentiate the (R)- and (S)-enantiomers of N-Boc-2-formylpiperidine. We will explore which methods are suitable for structural confirmation versus those essential for absolute configuration assignment, grounding our discussion in both theoretical principles and practical experimental protocols.

Part 1: Achiral Spectroscopic Analysis for Structural Confirmation

Standard spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable for confirming the molecular structure and functional groups of a synthesized compound. However, when performed in an achiral environment, these techniques are inherently "blind" to stereoisomerism at a chiral center.

Nuclear Magnetic Resonance (NMR) Spectroscopy

In a standard deuterated solvent like CDCl₃, the (R)- and (S)-enantiomers of N-Boc-2-formylpiperidine are chemically equivalent. The magnetic environment for each corresponding proton and carbon is identical, resulting in superimposable ¹H and ¹³C NMR spectra. These spectra are crucial for verifying the presence of the N-Boc protecting group, the piperidine ring, and the formyl moiety, but they cannot distinguish the R/S configuration.

Expected ¹H and ¹³C NMR Data: The chemical shifts are influenced by the conformational isomerism (rotamers) of the bulky Boc group, which can lead to broadened signals at room temperature.[2]

¹H NMR Assignment Expected δ (ppm) Multiplicity
Aldehyde-CHO~9.6Singlet (s)
PiperidineH-2~4.5Broad Multiplet (br m)
PiperidineH-6 (axial/equatorial)~4.0 / ~2.9Multiplets (m)
PiperidineH-3, H-4, H-5~1.5 - 1.8Multiplets (m)
Boc Group-C(CH₃)₃~1.45Singlet (s)
¹³C NMR Assignment Expected δ (ppm)
Aldehyde-CHO~200
Boc Group-C=O~155
Boc Group-C(CH₃)₃~80
Boc Group-C(CH₃)₃~28
PiperidineC-2~60
PiperidineC-6~40
PiperidineC-3, C-4, C-5~20 - 26

Note: These are approximate values based on data for similar N-Boc-piperidine structures. Actual values may vary.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of chemical bonds. Since enantiomers possess the same bonds and functional groups, their IR spectra are identical.[3] The spectrum will confirm the key structural features but offers no insight into the molecule's "handedness."

Expected IR Absorption Bands:

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹)
C=O StretchAldehyde~1725
C=O StretchBoc Urethane~1690
C-H StretchAldehyde~2820, ~2720
C-N StretchAmide~1420

Part 2: Chiroptical Spectroscopy for Enantiomeric Differentiation

To distinguish between (R)- and (S)-N-Boc-2-formylpiperidine, one must employ techniques that utilize polarized light. These methods, collectively known as chiroptical spectroscopy, exploit the differential interaction of enantiomers with left- and right-circularly polarized light.[4]

Vibrational Circular Dichroism (VCD)

VCD spectroscopy is the infrared analog of electronic circular dichroism and measures the differential absorption of left- versus right-circularly polarized IR light during a vibrational transition.[5] For a pair of enantiomers, the VCD signals are equal in magnitude but opposite in sign, yielding mirror-image spectra, while their standard IR absorption spectra remain identical.[5] This makes VCD a powerful tool for determining the absolute configuration of chiral molecules, often in conjunction with computational predictions.[6]

Expected VCD Spectral Features: The most diagnostic region is often the carbonyl stretching region (1600-1800 cm⁻¹). We would expect to see a VCD signal (a positive or negative band, or a bisignate couplet) corresponding to the C=O stretches of the aldehyde and the Boc group.

  • If (R)-N-Boc-2-formylpiperidine shows a positive VCD band at ~1725 cm⁻¹, then

  • (S)-N-Boc-2-formylpiperidine will show a negative VCD band of equal intensity at the same wavenumber.

  • Sample Preparation: Dissolve an accurately weighed sample (typically 5-10 mg) in an appropriate deuterated or non-absorbing solvent (e.g., CDCl₃, CCl₄) to a concentration of ~0.1 M in a sample cell with BaF₂ windows and a pathlength of 100-200 µm.

  • Instrument Setup: Use a VCD spectrometer, which is typically an FTIR spectrometer equipped with a photoelastic modulator (PEM) to modulate the IR beam between left- and right-circular polarization.

  • Data Acquisition: Collect the VCD spectrum over the desired range (e.g., 2000-900 cm⁻¹). A corresponding IR absorption spectrum is collected simultaneously.

  • Baseline Correction: Acquire a spectrum of the pure solvent in the same cell and subtract it from the sample spectrum to correct for background absorbance.

  • Analysis: Compare the experimental VCD spectrum of the unknown enantiomer with a computationally predicted spectrum for a known configuration (e.g., the R-enantiomer) or with the spectrum of an authenticated standard. A mirror-image relationship confirms the opposite absolute configuration.

Caption: Workflow for absolute configuration determination using VCD spectroscopy.

Electronic Circular Dichroism (ECD)

ECD spectroscopy measures the differential absorption of left- and right-circularly polarized light in the UV-Visible range, arising from electronic transitions.[7] Similar to VCD, the ECD spectra of enantiomers are perfect mirror images.[8] The positive or negative peaks, known as Cotton effects, are characteristic of the molecule's absolute configuration. For N-Boc-2-formylpiperidine, the n → π* transition of the aldehyde carbonyl (~290 nm) and transitions associated with the urethane chromophore (~210 nm) are expected to be ECD-active.

Expected ECD Spectral Features: The sign of the Cotton effects will be opposite for the two enantiomers.

  • If (R)-N-Boc-2-formylpiperidine exhibits a negative Cotton effect for the n → π* transition at ~290 nm,

  • Then (S)-N-Boc-2-formylpiperidine will exhibit a positive Cotton effect of the same magnitude at that wavelength.

  • Sample Preparation: Prepare a dilute solution of the sample (typically 10⁻³ to 10⁻⁵ M) in a UV-transparent solvent (e.g., methanol, acetonitrile, hexane). The solvent choice is critical as it can influence the conformation and thus the spectrum.

  • Instrument Setup: Use a CD spectropolarimeter. Calibrate the instrument using a standard such as camphor-d-sulfonic acid.

  • Data Acquisition: Scan the sample in a quartz cuvette (e.g., 1 cm pathlength) over the appropriate UV range (e.g., 400 nm down to 190 nm).

  • Baseline Correction: Record a spectrum of the solvent in the same cuvette and subtract it from the sample spectrum.

  • Analysis: The resulting spectrum, typically plotted as molar circular dichroism (Δε) vs. wavelength (nm), provides the chiroptical fingerprint. The signs of the Cotton effects are compared to a reference standard or a calculated spectrum to assign the absolute configuration.

Caption: Workflow for absolute configuration determination using ECD spectroscopy.

Summary of Spectroscopic Comparison

The table below provides a concise summary of the expected spectroscopic outputs for the (R)- and (S)-enantiomers of N-Boc-2-formylpiperidine.

Spectroscopic Technique (R)-N-Boc-2-formylpiperidine (S)-N-Boc-2-formylpiperidine Key Differentiator
¹H NMR (achiral solvent)Identical SpectrumIdentical SpectrumNone
¹³C NMR (achiral solvent)Identical SpectrumIdentical SpectrumNone
IR Spectroscopy Identical SpectrumIdentical SpectrumNone
VCD Spectroscopy Spectrum AMirror Image of A (-A)Sign of VCD bands
ECD Spectroscopy Spectrum BMirror Image of B (-B)Sign of Cotton effects
Optical Rotation [α]Specific Value (e.g., +X°)Equal & Opposite Value (-X°)Sign of rotation

Conclusion

For researchers and drug development professionals working with chiral piperidines, a multi-faceted spectroscopic approach is essential for complete characterization. While NMR and IR spectroscopy are fundamental for verifying the chemical structure and purity of N-Boc-2-formylpiperidine, they are insufficient for distinguishing between its (R) and (S) enantiomers.

The definitive differentiation and assignment of absolute configuration rely on chiroptical techniques. Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) provide unique spectral fingerprints for each enantiomer, exhibiting a clear mirror-image relationship. These methods, especially when supported by quantum chemical calculations, represent the gold standard for stereochemical analysis in modern drug discovery and development, ensuring the production of enantiomerically pure compounds with desired therapeutic profiles.

References

Safety Operating Guide

Proper Disposal of Tert-butyl 2-formylpiperidine-1-carboxylate: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents like tert-butyl 2-formylpiperidine-1-carboxylate is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe disposal of this compound, ensuring minimal environmental impact and adherence to safety protocols.

Immediate Safety and Handling Precautions

This compound is classified as harmful if swallowed, and may cause skin and serious eye irritation, as well as respiratory irritation.[1][2][3] Therefore, strict adherence to safety protocols is mandatory when handling this substance.

Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment when handling this compound. This includes:

  • Eye Protection: Safety glasses or goggles.[1][4]

  • Hand Protection: Chemical-resistant gloves.[1][4]

  • Body Protection: Laboratory coat.[1][4]

  • Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood.[1][3][4]

Spill Management: In the event of a spill, immediately evacuate the area and eliminate all ignition sources. Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a sealed container for disposal.[3][4] Do not allow the material to enter drains or watercourses.[1][4]

Step-by-Step Disposal Procedure

The recommended disposal method for this compound is through an authorized hazardous or special waste collection point, in accordance with local, regional, and national regulations.[1][4]

  • Waste Identification and Segregation:

    • Clearly label a dedicated waste container for "this compound and related materials."

    • Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Containerization:

    • Use a chemically resistant, sealable container for waste collection.

    • Ensure the container is properly sealed to prevent leaks or spills.

  • Storage:

    • Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials such as oxidizing agents.[4]

    • The storage area should be clearly marked as a hazardous waste accumulation point.

  • Arrange for Professional Disposal:

    • Contact your institution's EHS office or a licensed chemical waste disposal company to arrange for pickup and disposal.

    • Provide the waste disposal company with a complete and accurate description of the waste, including its chemical name and any known hazards.

Disposal Workflow Diagram

The following diagram illustrates the proper disposal workflow for this compound.

cluster_0 Waste Generation & Segregation cluster_1 Temporary Storage cluster_2 Final Disposal A 1. Identify Waste: This compound B 2. Segregate into a Dedicated, Labeled Container A->B C 3. Seal Container Securely B->C D 4. Store in a Designated Hazardous Waste Area C->D E 5. Contact EHS or Licensed Waste Disposal Company D->E F 6. Provide Waste Information E->F G 7. Schedule and Complete Waste Pickup F->G

Caption: Disposal workflow for this compound.

Hazard Classification Data

For easy reference, the following table summarizes the hazard classifications for this compound.

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed[1][2][3]
Skin Corrosion/Irritation2H315: Causes skin irritation[1][2][3]
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation[1][3]
Specific Target Organ Toxicity, Single Exposure3H335: May cause respiratory irritation[1][3]

By following these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, contributing to a safer research environment and responsible environmental stewardship.

References

Personal protective equipment for handling Tert-butyl 2-formylpiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Tert-butyl 2-formylpiperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling of this compound (CAS No. 157634-02-1). Adherence to these procedures is essential to ensure a safe laboratory environment and minimize risks associated with this compound.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a hazardous substance. The primary hazards include acute toxicity if swallowed, in contact with skin, or inhaled, and it may cause skin and serious eye irritation[1][2][3]. A comprehensive PPE strategy is mandatory for all personnel handling this compound.

Table 1: Required Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Eye and Face Protection Chemical safety goggles with side shields and a face shield.To protect against splashes and vapors that can cause serious eye irritation[2][3].
Hand Protection Nitrile or Butyl rubber gloves (minimum 0.4 mm thickness).Provides resistance to piperidine derivatives and aldehydes. Butyl gloves are particularly recommended for handling aldehydes[4].
Skin and Body Protection Chemical-resistant laboratory coat, long pants, and closed-toe shoes.To prevent skin contact[1][3].
Respiratory Protection NIOSH-approved air-purifying respirator with organic vapor/formaldehyde cartridges.To prevent inhalation of harmful vapors, especially when handling outside of a certified chemical fume hood[5][6][7][8].
Safe Handling and Storage Protocols

Proper handling and storage are critical to maintaining the integrity of the compound and ensuring personnel safety.

Handling:

  • Ventilation: All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure[3][9].

  • Personal Hygiene: Avoid eating, drinking, or smoking in areas where this chemical is handled. Wash hands thoroughly after handling[2].

  • Spill Prevention: Use secondary containment for all containers and during transfers to prevent spills.

Storage:

  • Container: Keep the container tightly sealed in a dry, cool, and well-ventilated area[3].

  • Incompatibilities: Store away from strong oxidizing agents, acids, and bases.

  • Temperature: Recommended storage temperature is typically refrigerated.

Emergency Procedures

Immediate and appropriate responses to accidental exposure are crucial.

Table 2: First-Aid Measures

Exposure RouteFirst-Aid Protocol
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Skin Contact Immediately remove contaminated clothing. Wash skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists[3].
Inhalation Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention[3].
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention[3].
Spill and Disposal Management

A clear plan for managing spills and disposing of waste is essential for environmental and personal safety.

Spill Response:

  • Evacuate: Immediately evacuate the area of the spill.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For small spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

  • PPE: All personnel involved in the cleanup must wear the appropriate PPE as outlined in Table 1.

Disposal Plan:

  • Waste Classification: This chemical and any contaminated materials should be treated as hazardous waste.

  • Containerization: Collect waste in a clearly labeled, sealed, and compatible container.

  • Disposal Route: Dispose of hazardous waste through a licensed and certified waste disposal company, following all local, state, and federal regulations. Do not dispose of down the drain.

Visualized Workflow

The following diagrams illustrate the key operational and logical workflows for handling this compound safely.

Figure 1: Chemical Handling Workflow cluster_pre Pre-Handling cluster_handling Handling cluster_post Post-Handling Receive Chemical Receive Chemical Verify SDS Verify SDS Receive Chemical->Verify SDS Don PPE Don PPE Verify SDS->Don PPE Work in Fume Hood Work in Fume Hood Don PPE->Work in Fume Hood Perform Experiment Perform Experiment Work in Fume Hood->Perform Experiment Seal Container Seal Container Perform Experiment->Seal Container Waste Disposal Waste Disposal Perform Experiment->Waste Disposal Doff PPE Doff PPE Seal Container->Doff PPE Wash Hands Wash Hands Doff PPE->Wash Hands Store Chemical Store Chemical Wash Hands->Store Chemical End End Store Chemical->End Waste Disposal->End

Caption: Workflow for handling this compound.

Figure 2: Emergency Response Logic Exposure Event Exposure Event Skin Contact? Skin Contact? Exposure Event->Skin Contact? Wash with Soap & Water Wash with Soap & Water Skin Contact?->Wash with Soap & Water Yes Eye Contact? Eye Contact? Skin Contact?->Eye Contact? No Seek Medical Attention Seek Medical Attention Wash with Soap & Water->Seek Medical Attention Flush with Water (15 min) Flush with Water (15 min) Eye Contact?->Flush with Water (15 min) Yes Inhalation? Inhalation? Eye Contact?->Inhalation? No Flush with Water (15 min)->Seek Medical Attention Move to Fresh Air Move to Fresh Air Inhalation?->Move to Fresh Air Yes Ingestion? Ingestion? Inhalation?->Ingestion? No Move to Fresh Air->Seek Medical Attention Rinse Mouth, Do NOT Induce Vomiting Rinse Mouth, Do NOT Induce Vomiting Ingestion?->Rinse Mouth, Do NOT Induce Vomiting Yes Ingestion?->Seek Medical Attention No Rinse Mouth, Do NOT Induce Vomiting->Seek Medical Attention

Caption: Decision logic for emergency response to exposure.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl 2-formylpiperidine-1-carboxylate
Reactant of Route 2
Tert-butyl 2-formylpiperidine-1-carboxylate

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.